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Core Science & Biosynthesis

Foundational

The Strategic Utility of 3-Amino-4-methoxypicolinonitrile in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the highly specialized field of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the highly specialized field of medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on the availability of privileged molecular scaffolds. 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) is a highly functionalized pyridine derivative that serves as a foundational building block for synthesizing complex, fused bicyclic heteroaromatics.

Featuring an ortho-relationship between a cyano (-CN) and an amino (-NH2) group, alongside an electron-donating methoxy (-OCH3) group at the 4-position, this molecule is engineered for precision annulation. This whitepaper details the chemical rationale, experimental workflows, and biological applications of 3-Amino-4-methoxypicolinonitrile, demonstrating its critical role in developing next-generation therapeutics targeting lipid and protein kinases[1].

Structural Anatomy & Reactivity Logic

The utility of 3-Amino-4-methoxypicolinonitrile is dictated by its unique substitution pattern, which provides multiple orthogonal vectors for chemical derivatization:

  • The Ortho-Amino-Nitrile Motif (Positions 2 and 3): This is a classic, highly reactive pharmacophore precursor. The strongly electrophilic nitrile carbon is primed for nucleophilic attack, while the adjacent primary amine acts as an internal nucleophile for subsequent cyclization. This proximity guarantees high-yielding intramolecular ring closures to form five-membered heterocycles (e.g., pyrazoles, pyrroles, and isothiazoles) fused to the pyridine core[2].

  • The 4-Methoxy Group: The methoxy substituent serves a dual purpose. Chemically, it donates electron density into the pyridine ring, modulating the pKa of the pyridine nitrogen—a critical factor for binding to the ATP hinge region of kinases. Synthetically, the methoxy group can be selectively cleaved (using reagents like BBr3) to yield a 4-hydroxyl derivative. This hydroxyl can then be converted into a triflate, opening the door for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).

Core Application: Annulation Strategies for Bicyclic Scaffolds

The primary industrial and academic use of 3-Amino-4-methoxypicolinonitrile is the construction of fused bicyclic systems. These scaffolds mimic the purine core of ATP, allowing them to competitively bind to the active sites of kinases.

Synthesis of Pyrazolo[3,4-b]pyridines

By reacting the compound with hydrazine derivatives, chemists can synthesize 4-methoxy-1H-pyrazolo[3,4-b]pyridin-3-amines. This scaffold is ubiquitous in oncology and immunology, frequently utilized in the development of Fibroblast Growth Factor Receptor (FGFR) and Bruton's Tyrosine Kinase (BTK) inhibitors.

Synthesis of Isothiazolo[4,3-b]pyridines

Recent breakthroughs in antiviral and antitumoral drug discovery have highlighted the isothiazolo[4,3-b]pyridine scaffold as a potent dual inhibitor of the lipid kinases PIKfyve and PIP4K2C[3]. The synthesis begins with the conversion of the nitrile group of 3-amino-4-methoxypicolinonitrile into a thioamide, followed by oxidative cyclization[4].

G A 3-Amino-4-methoxypicolinonitrile (Starting Material) C Nucleophilic Attack on Nitrile (-CN) A->C B Hydrazine / P2S5 (Nucleophilic Reagents) B->C D Intramolecular Cyclization C->D E Fused Bicyclic Scaffold (Pyrazolo / Isothiazolo) D->E

Chemical annulation logic for converting the amino-nitrile motif into fused bicyclic kinase scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the exact mechanistic steps and the causality behind the experimental conditions used to transform 3-Amino-4-methoxypicolinonitrile.

Protocol A: Synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine

Objective: To construct the pyrazolo-pyridine core via hydrazine condensation.

  • Preparation: Dissolve 1.0 equivalent (eq) of 3-Amino-4-methoxypicolinonitrile in anhydrous ethanol (0.2 M concentration). Rationale: Ethanol provides a protic environment that stabilizes the transition state during nucleophilic addition.

  • Nucleophilic Addition: Add 3.0 eq of hydrazine hydrate (N2H4·H2O). Rationale: A stoichiometric excess of hydrazine is required to drive the equilibrium forward and prevent the formation of unwanted azine dimers.

  • Thermal Cyclization: Reflux the mixture at 80°C for 8–12 hours under a nitrogen atmosphere. Rationale: The initial attack of hydrazine on the nitrile forms an intermediate amidrazone. Elevated temperatures are required to overcome the activation energy barrier for the subsequent intramolecular attack by the 3-amino group onto the amidrazone, closing the pyrazole ring. The N2 atmosphere prevents the oxidative degradation of hydrazine.

  • Isolation: Cool the reaction mixture to 0°C. The product typically precipitates as a crystalline solid. Filter and wash with cold ethanol to remove residual hydrazine, yielding the pure bicyclic scaffold.

Protocol B: Synthesis of 4-Methoxy-isothiazolo[4,3-b]pyridin-3-amine

Objective: To construct the isothiazolo-pyridine core for lipid kinase inhibition[4].

  • Thioamide Formation: React 3-Amino-4-methoxypicolinonitrile (1.0 eq) with Phosphorus pentasulfide (P2S5) (2.0 eq) in ethanol (10 mL) at reflux. Rationale: P2S5 acts as a thionating agent, converting the highly polarized carbon-nitrogen triple bond of the nitrile into a primary thioamide.

  • Purification: Concentrate the crude mixture and purify via silica gel chromatography (Petroleum Ether/Ethyl Acetate, 8:2) to isolate the 3-amino-4-methoxypyridine-2-carbothioamide intermediate.

  • Oxidative Cyclization: Dissolve the thioamide in pyridine and add a mild oxidant (e.g., hydrogen peroxide or iodine). Rationale: The oxidant facilitates the removal of hydrogen, promoting the formation of a direct Sulfur-Nitrogen (S-N) bond between the thioamide sulfur and the adjacent 3-amino group, successfully yielding the isothiazolo[4,3-b]pyridine system.

Biological Relevance in Drug Discovery

Once synthesized, the bicyclic derivatives of 3-Amino-4-methoxypicolinonitrile are deployed as ATP-competitive inhibitors. A prime example is their use in targeting lipid kinases such as PIKfyve and PIP4K2C .

PIKfyve is responsible for phosphorylating phosphatidylinositol 3-phosphate (PI3P) to PI(3,5)P2, a process critical for endolysosomal trafficking. Inhibiting this pathway has shown profound broad-spectrum antiviral activity (including against SARS-CoV-2 and Ebola) and antitumoral efficacy[3]. The 4-methoxy group derived from our starting material often projects into the solvent-exposed channel of the kinase, improving solubility and pharmacokinetic profiles.

G Drug Isothiazolo[4,3-b]pyridine Derivative (Synthesized from CAS 1805621-99-1) Kinase1 PIKfyve Kinase Drug->Kinase1 ATP-competitive binding Kinase2 PIP4K2C Kinase Drug->Kinase2 Dual Inhibition Substrate Phosphatidylinositol 3-phosphate (PI3P) Kinase1->Substrate Phosphorylates Product PI(3,5)P2 (Endolysosomal Trafficking) Substrate->Product Pathway Blocked Effect Blockade of Viral Entry & Tumor Cell Proliferation Product->Effect Downstream Result

Mechanism of action for lipid kinase inhibitors derived from 3-Amino-4-methoxypicolinonitrile.

Quantitative Data Presentation

The following table summarizes the reaction parameters and typical outcomes when utilizing 3-Amino-4-methoxypicolinonitrile (and its direct analogs) in scaffold generation workflows.

Target ScaffoldPrimary ReagentCatalyst / AdditiveReaction TempTypical YieldPrimary Biological Target
Pyrazolo[3,4-b]pyridine Hydrazine HydrateNone (Ethanol solvent)80°C (Reflux)75% - 85%FGFR, BTK, JAK Kinases
Isothiazolo[4,3-b]pyridine P2S5, then H2O2Pyridine (Base)25°C - 80°C60% - 65%PIKfyve, PIP4K2C[3]
Pyrrolo[3,2-b]pyridine Ethyl bromoacetateK2CO3 / DMF100°C50% - 70%IKK-β, NF-κB pathway[2]
4-Hydroxypyridine deriv. Boron tribromide (BBr3)DCM (Solvent)-78°C to RT>90%Intermediate for Cross-Coupling

Conclusion

3-Amino-4-methoxypicolinonitrile is far more than a simple chemical reagent; it is a strategically designed molecular building block. By leveraging the predictable and high-yielding annulation chemistry of its ortho-amino-nitrile motif, alongside the tunable electronic properties of its methoxy group, medicinal chemists can rapidly generate libraries of privileged bicyclic scaffolds. These scaffolds remain at the forefront of targeted therapy, particularly in the ongoing development of highly selective kinase inhibitors for oncology and virology.

References

  • National Institutes of Health (PMC). "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C." MDPI Pharmaceuticals. Available at:[Link]

  • MDPI. "Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C." Available at:[Link]

Sources

Exploratory

The Strategic Role of 3-Amino-4-methoxypicolinonitrile in Modern Heterocyclic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern medicinal chemistry, the design of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the availability of versatile, pre-functionalized heteroaromatic building blocks. 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) has emerged as a privileged scaffold[1]. Featuring a unique juxtaposition of electron-donating (amino, methoxy) and electron-withdrawing (cyano) groups on a pyridine core, this molecule serves as an advanced intermediate for the synthesis of complex bicyclic systems, such as pyrazolo[3,4-b]pyridines and isothiazolo[4,3-b]pyridines[2].

This technical guide provides an authoritative examination of the structural properties, mechanistic reactivity, and synthetic protocols associated with 3-amino-4-methoxypicolinonitrile, offering actionable insights for drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-amino-4-methoxypicolinonitrile is critical for optimizing downstream reaction conditions, particularly in transition-metal-catalyzed cross-couplings and cyclizations.

Structural Significance

The molecule is characterized by three distinct functional handles:

  • C2-Carbonitrile (-CN): Acts as a highly reactive electrophilic center, ideal for nucleophilic attack during annulation reactions.

  • C3-Amino (-NH₂): An adjacent nucleophile that synergizes with the C2-cyano group to facilitate rapid ring-closure (e.g., forming pyrimidines or pyrazoles)[3].

  • C4-Methoxy (-OCH₃): Serves a dual purpose. Synthetically, it can be cleaved (e.g., via BBr₃) to yield a hydroxyl group, which can subsequently be triflated for Suzuki-Miyaura couplings. Pharmacologically, it acts as a potent hydrogen-bond acceptor in the solvent-exposed or hinge regions of kinase ATP-binding pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical attributes of the scaffold[4]:

PropertyValue / Description
Chemical Name 3-Amino-4-methoxypyridine-2-carbonitrile
CAS Registry Number 1805621-99-1
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Appearance Solid (typically off-white to pale yellow)
Reactivity Profile Amphoteric; susceptible to both electrophilic aromatic substitution (at C5) and nucleophilic annulation (C2/C3).

Mechanistic Reactivity & Synthetic Workflows

As a Senior Application Scientist, it is vital to look beyond the mere execution of a reaction and understand the causality of the chemical behavior. The push-pull electronic system of 3-amino-4-methoxypicolinonitrile dictates its synthetic utility. The strongly electron-withdrawing cyano group at C2 activates the pyridine ring, while the electron-donating amino and methoxy groups enrich the electron density at C5, making the ring highly regioselective during electrophilic halogenation.

Protocol: Synthesis of the Pyrazolo[3,4-b]pyridine Core

The most prominent application of 3-amino-2-cyanopyridines is their conversion into bicyclic kinase inhibitor cores[3]. The following self-validating protocol details the annulation of 3-amino-4-methoxypicolinonitrile using hydrazine hydrate.

Rationale: Hydrazine acts as a bis-nucleophile. The more nucleophilic terminal nitrogen attacks the highly electrophilic C2-nitrile carbon. Subsequent intramolecular cyclization occurs via the attack of the C3-amino group, driving the formation of the thermodynamically stable pyrazolo-pyridine system.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 3-amino-4-methoxypicolinonitrile (1.0 equiv, 10 mmol) in anhydrous ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (64% in water, 2.5 equiv, 25 mmol) dropwise at room temperature. Note: Excess hydrazine is required to prevent the formation of acyclic amidrazone dimers.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (80 °C) for 12–16 hours. Monitor the consumption of the starting material via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Upon completion, cool the mixture to 0 °C in an ice bath. The target 4-methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 × 10 mL), and dry under a high vacuum to yield the bicyclic core.

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆), ensuring the disappearance of the sharp singlet corresponding to the -CN stretch (approx. 2220 cm⁻¹ in IR) and the appearance of pyrazole N-H and C-H signals.

Annulation A 3-Amino-4-methoxypicolinonitrile (Starting Scaffold) B Hydrazine Hydrate EtOH, Reflux, 12h A->B C 4-Methoxy-1H-pyrazolo[3,4-b]pyridin-3-amine (Bicyclic Core) B->C

Workflow: Cyclization of 3-Amino-4-methoxypicolinonitrile to a kinase inhibitor core.

Application in Targeted Therapeutics

Bicyclic systems derived from 3-amino-4-methoxypicolinonitrile are highly prized in oncology and immunology. They act as ATP-competitive inhibitors by mimicking the purine ring of adenosine triphosphate.

Structural Biology & Kinase Binding

When a derivative of this scaffold binds to a Receptor Tyrosine Kinase (RTK) such as FGFR (Fibroblast Growth Factor Receptor) or lipid kinases like PIKfyve[2]:

  • The pyrazolo[3,4-b]pyridine nitrogen atoms form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region.

  • The 4-methoxy group projects into the solvent channel, improving aqueous solubility, or can be modified to access deep hydrophobic pockets (e.g., the DFG-out allosteric site).

Pathway Intervention

By effectively blocking the ATP-binding site, these derived molecules halt downstream signal transduction. In the context of RTKs, this prevents the auto-phosphorylation of the receptor, subsequently downregulating the RAS/MAPK and PI3K/AKT proliferation pathways.

SignalingPathway LIG Growth Factor Ligand (e.g., FGF) RTK Receptor Tyrosine Kinase (FGFR) LIG->RTK Activation RAS RAS / MAPK Pathway (Proliferation) RTK->RAS Phosphorylation PI3K PI3K / AKT Pathway (Survival) RTK->PI3K Phosphorylation INH Scaffold-Derived Inhibitor INH->RTK ATP-Competitive Inhibition

FGFR signaling pathway inhibited by 3-amino-4-methoxypicolinonitrile-derived compounds.

Trustworthiness & Quality Control

To ensure scientific integrity, any batch of 3-amino-4-methoxypicolinonitrile used in drug discovery must undergo rigorous quality control. The presence of regioisomers (e.g., 5-amino-4-methoxypicolinonitrile) can catastrophically derail downstream annulation.

Analytical Validation Standards:

  • HPLC Purity: Must exceed 98% (UV detection at 254 nm).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 150.1.

  • NMR Spectroscopy: The ¹H NMR spectrum must show the characteristic ortho-coupling of the pyridine protons if unsubstituted at C5/C6, and the sharp singlet of the methoxy group (~3.90 ppm in CDCl₃).

By adhering to these stringent analytical standards and understanding the mechanistic underpinnings of its reactivity, researchers can leverage 3-amino-4-methoxypicolinonitrile to accelerate the discovery of next-generation targeted therapies.

References

  • Title: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Amino-4-methoxypicolinonitrile and its Structural Congeners

This technical guide provides a comprehensive overview of 3-Amino-4-methoxypicolinonitrile, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to the limited availabil...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Amino-4-methoxypicolinonitrile, a compound of interest for researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide establishes a robust framework for its synthesis and application by drawing upon the well-documented chemistry of its structural analogs, namely 3-aminopicolinonitrile and 3-amino-4-methoxypyridine.

Introduction and Identification

3-Amino-4-methoxypicolinonitrile represents a unique trifunctionalized pyridine scaffold, incorporating an amino group, a methoxy moiety, and a nitrile function. This combination of substituents offers a versatile platform for the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry.

While a specific CAS number for 3-Amino-4-methoxypicolinonitrile is not readily found in major chemical databases, its systematic IUPAC name is 3-Amino-4-methoxypyridine-2-carbonitrile .

For the purpose of this guide, we will leverage the known data of two closely related and commercially available compounds:

  • 3-Aminopicolinonitrile (CAS: 42242-11-5)[1]

  • 3-Amino-4-methoxypyridine (CAS: 33631-09-3)[2][3]

The insights from these molecules will allow us to project the physicochemical properties, synthetic routes, and potential reactivity of the target compound.

Physicochemical Properties and Spectral Data

The anticipated physicochemical properties of 3-Amino-4-methoxypicolinonitrile are presented below, in comparison with its structural analogs.

Property3-Aminopicolinonitrile3-Amino-4-methoxypyridine3-Amino-4-methoxypicolinonitrile (Predicted)
Molecular Formula C₆H₅N₃C₆H₈N₂OC₇H₇N₃O
Molecular Weight 119.13 g/mol 124.14 g/mol [2][3]149.15 g/mol
Appearance Solid[1]Dark brown crystalline solid[3]Expected to be a solid
Melting Point Not specified60-66 °C[3]Expected to be a solid with a distinct melting point
Solubility Not specifiedSoluble in common organic solventsExpected to be soluble in polar organic solvents
Spectral Characteristics (Hypothesized)

The spectral data for 3-Amino-4-methoxypicolinonitrile can be predicted based on the functional groups present:

  • ¹H NMR: Resonances corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the amino group protons are expected.

  • ¹³C NMR: Signals for the seven carbon atoms, including the characteristic chemical shift for the nitrile carbon, are anticipated.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group, C-O stretching of the methoxy group, and the C≡N stretching of the nitrile group would be key identifiers.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 149.15 would confirm the compound's identity.

Synthesis and Reaction Mechanisms

A definitive, optimized synthesis for 3-Amino-4-methoxypicolinonitrile is not extensively reported. However, a plausible synthetic strategy can be devised by combining established methods for the synthesis of substituted aminocyanopyridines. One of the most efficient approaches involves a one-pot, multi-component reaction.[4][5][6][7]

Proposed Synthetic Pathway

A potential route to 3-Amino-4-methoxypicolinonitrile could start from a suitably substituted precursor, followed by the construction of the pyridine ring. An alternative is the functionalization of a pre-existing pyridine core.

Synthetic Pathway for 3-Amino-4-methoxypicolinonitrile Start Starting Materials Intermediate1 Substituted Acetaldehyde Start->Intermediate1 Preparation Ring_Formation One-Pot Cyclization (e.g., with Malononitrile and Ammonia Source) Intermediate1->Ring_Formation Product 3-Amino-4-methoxypicolinonitrile Ring_Formation->Product Malononitrile Malononitrile Malononitrile->Ring_Formation Ammonia Ammonia Source Ammonia->Ring_Formation

Sources

Exploratory

Predicted NMR and IR spectra of 3-Amino-4-methoxypicolinonitrile

An In-depth Technical Guide to the Predicted NMR and IR Spectra of 3-Amino-4-methoxypicolinonitrile Abstract This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and In...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted NMR and IR Spectra of 3-Amino-4-methoxypicolinonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 3-Amino-4-methoxypicolinonitrile, a substituted pyridine derivative of interest in medicinal and materials chemistry. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles, computational prediction methodologies, and data from analogous structures to construct a reliable spectral forecast. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the expected ¹H NMR, ¹³C NMR, and IR spectra to aid in structural elucidation, reaction monitoring, and quality control.

Introduction and Molecular Structure

3-Amino-4-methoxypicolinonitrile (C₇H₇N₃O) is a heterocyclic compound featuring a pyridine ring substituted with an amino group, a methoxy group, and a nitrile group. This unique combination of functional groups imparts specific electronic and structural properties that are reflected in its spectroscopic signatures. Understanding these signatures is crucial for confirming its synthesis and for studying its chemical behavior.

The accuracy of modern NMR and IR prediction software stems from sophisticated algorithms, including HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, which are trained on vast databases of experimentally verified spectra.[1][2][3] These tools, combined with a fundamental understanding of substituent effects, allow for the generation of highly accurate theoretical spectra.[4]

The structural analysis begins with a clear atom-numbering scheme, which will be used throughout this guide for spectral assignments.

Figure 1: Molecular Structure of 3-Amino-4-methoxypicolinonitrile with Atom Numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the amino protons, and the methoxy protons. The chemical shifts (δ) are influenced by the electronic environment; electron-donating groups (EDGs) like -NH₂ and -OCH₃ cause upfield shifts (shielding), while electron-withdrawing groups (EWGs) like -CN and the pyridine nitrogen cause downfield shifts (deshielding).

  • Aromatic Protons (H-6 and H-5): The protons on the pyridine ring, H-6 and H-5, are expected to appear as two distinct doublets due to ortho-coupling.

    • H-6: This proton is ortho to the ring nitrogen, placing it in a significantly deshielded environment. Its signal is predicted to be the most downfield of the aromatic protons, appearing around 8.0-8.2 ppm .

    • H-5: This proton is ortho to the electron-donating methoxy group at C-4 and meta to the electron-donating amino group at C-3. These shielding effects will shift its signal upfield relative to H-6, likely in the range of 6.8-7.0 ppm .

    • Coupling: H-5 and H-6 will couple with each other, resulting in two doublets with a typical ortho-coupling constant (³J) of approximately 5-6 Hz.

  • Amino Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. In a non-protic solvent like DMSO-d₆, this signal is predicted to appear around 5.5-6.0 ppm . In CDCl₃, it may appear further upfield.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet. Being attached to an aromatic ring via an oxygen atom, they are deshielded compared to aliphatic methoxy groups and are predicted to resonate at approximately 3.9-4.1 ppm .

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
8.0 - 8.2 d 1H H-6 Deshielded by adjacent ring nitrogen.
6.8 - 7.0 d 1H H-5 Shielded by ortho -OCH₃ and meta -NH₂ groups.
5.5 - 6.0 br s 2H -NH₂ Labile protons, signal is typically broad.

| 3.9 - 4.1 | s | 3H | -OCH₃ | Characteristic shift for an aryl methoxy group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to display seven distinct signals, as all carbon atoms in the molecule are chemically non-equivalent. The chemical shifts are estimated based on the known effects of substituents on the pyridine ring. The formation of a pyridine N-oxide, for instance, typically induces an upfield shift for carbons at the 2, 4, and 6 positions and a downfield shift for carbons at the 3 and 5 positions.[5] While not an N-oxide, the strong electronic effects of the substituents on our target molecule will similarly govern the carbon chemical shifts.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of 115-125 ppm.[6] For 3-Amino-4-methoxypicolinonitrile, this signal is predicted at ~117 ppm .

  • Pyridine Ring Carbons:

    • C-2: Attached to the electron-withdrawing nitrile group, this carbon will be significantly deshielded. Predicted shift: ~158 ppm .

    • C-4: Attached to the electron-donating methoxy group, this carbon will also be strongly deshielded due to the direct attachment of the electronegative oxygen. Predicted shift: ~155 ppm .

    • C-6: Adjacent to the ring nitrogen, this carbon is deshielded. Predicted shift: ~150 ppm .

    • C-3: Attached to the electron-donating amino group, this carbon will be shielded relative to an unsubstituted pyridine carbon but will still be influenced by its neighbors. Predicted shift: ~138 ppm .

    • C-5: This carbon is influenced by the adjacent methoxy and ring nitrogen. Predicted shift: ~108 ppm .

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected in the typical range for aryl methyl ethers. Predicted shift: ~56 ppm .

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~158 C-2 Attached to EWG (-CN).
~155 C-4 Attached to electronegative O of the -OCH₃ group.
~150 C-6 Adjacent to ring nitrogen.
~138 C-3 Attached to EDG (-NH₂).
~117 -C≡N Characteristic shift for a nitrile carbon.
~108 C-5 Influenced by adjacent substituents.

| ~56 | -OCH₃ | Characteristic shift for a methoxy carbon. |

Predicted Infrared (IR) Spectrum

The IR spectrum provides valuable information about the functional groups present in the molecule. The predicted spectrum for 3-Amino-4-methoxypicolinonitrile will be characterized by several key absorption bands.

  • N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[7][8]

  • C-H Stretching: Aromatic C-H stretching vibrations will produce weak to medium bands above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ). The aliphatic C-H stretching from the methoxy group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

  • C≡N Stretching: The nitrile group gives a very characteristic sharp, medium-to-strong absorption. Due to conjugation with the aromatic ring, the frequency is lowered slightly and is predicted to be in the 2220-2240 cm⁻¹ range.[6][9][10]

  • N-H Bending: The scissoring vibration of the primary amine group will cause a medium to strong band in the 1600-1650 cm⁻¹ region.[7]

  • Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyridine ring will result in several bands of variable intensity in the fingerprint region, typically between 1400-1600 cm⁻¹ .

  • C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic band due to asymmetric C-O-C stretching, expected around 1250-1270 cm⁻¹ . A symmetric stretch is expected near 1020-1040 cm⁻¹ .

  • C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond (Ar-NH₂) typically appears in the 1250-1340 cm⁻¹ region.[7]

Table 3: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹) Intensity Functional Group Vibrational Mode
3350 - 3500 Medium, Sharp Amine (-NH₂) N-H Asymmetric & Symmetric Stretch
3050 - 3150 Weak-Medium Aromatic C-H Stretch
2850 - 2960 Weak-Medium Methoxy (-OCH₃) C-H Stretch
2220 - 2240 Medium-Strong, Sharp Nitrile (-C≡N) C≡N Stretch
1600 - 1650 Medium-Strong Amine (-NH₂) N-H Bend (Scissoring)
1400 - 1600 Variable Pyridine Ring C=C and C=N Stretch
1250 - 1270 Strong Aryl Ether (-OCH₃) C-O Asymmetric Stretch

| 1250 - 1340 | Medium | Aromatic Amine | C-N Stretch |

Standard Experimental Protocols

To validate these predictions, the following experimental workflows are recommended.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep2 Add internal standard (e.g., TMS), if required prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on solvent deuterium signal prep3->acq1 acq2 Shim magnet coils for homogeneous B₀ field acq1->acq2 acq3 Tune and match probe for ¹H and ¹³C frequencies acq2->acq3 acq4 Acquire spectra: ¹H (NS=16), ¹³C (NS=1024+) acq3->acq4 proc1 Apply Fourier Transform (FT) to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift axis (reference to solvent or TMS) proc2->proc3 proc4 Integrate signals (¹H) and pick peaks (¹H, ¹³C) proc3->proc4 analysis Spectral Analysis & Interpretation proc4->analysis

Figure 2: Standard workflow for NMR spectral acquisition and processing.

FT-IR Data Acquisition Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum of the empty accessory. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the ATR crystal. Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.

Conclusion

This guide provides a robust, theory-grounded prediction of the ¹H NMR, ¹³C NMR, and IR spectra of 3-Amino-4-methoxypicolinonitrile. The key predicted features include two aromatic doublets in the ¹H NMR, a characteristic nitrile peak around 2230 cm⁻¹ in the IR, and seven unique signals in the ¹³C NMR spectrum. These detailed predictions serve as a valuable reference for any scientist working with this compound, facilitating efficient and accurate spectral interpretation and structural verification.

References

  • Mestrelab Research. (2026, March 5). Download NMR Predict. Retrieved from Mestrelab Research. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from ACD/Labs. [Link]

  • BioPchem. (n.d.). NMR Software & Simulations. Retrieved from BioPchem. [Link]

  • Modgraph. (n.d.). NMR Prediction. Retrieved from Modgraph. [Link]

  • Mary, Y. S., & Kumar, S. A. (2010). Spectroscopic investigations of 2-aminopyridine. TSI Journals. [Link]

  • Srivastava, T. N., & Tandon, S. K. (1965). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Kydd, R. A., & Mills, I. (1972). Microwave spectrum of 2-aminopyridine. Journal of Molecular Spectroscopy, 42(2), 320-326. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from Scribd. [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from University of Calgary. [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from LibreTexts. [Link]

Sources

Foundational

The Multifaceted Biological Activities of Substituted Picolinonitrile Compounds: A Technical Guide for Drug Discovery Professionals

Abstract Substituted picolinonitrile compounds have emerged as a versatile and privileged scaffold in modern medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted picolinonitrile compounds have emerged as a versatile and privileged scaffold in modern medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these compounds, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. By delving into their mechanisms of action, presenting robust quantitative data, and offering detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The unique electronic properties of the picolinonitrile core, including the ability of the nitrile group to act as a hydrogen bond acceptor and a bioisostere for key functional groups, contribute to its capacity to interact with a wide array of biological targets.[1] This guide will elucidate the structure-activity relationships that govern these interactions and provide practical insights into the experimental workflows used to evaluate their therapeutic efficacy.

Introduction to the Picolinonitrile Scaffold

Picolinonitrile, a pyridine ring substituted with a nitrile group at the 2-position, and its isomers like nicotinonitrile, are foundational structures in the development of novel therapeutic agents. The pyridine moiety is a common feature in numerous natural products and FDA-approved drugs, valued for its ability to engage in various non-covalent interactions with biological macromolecules.[2] The incorporation of a nitrile group further enhances the pharmacological potential of the scaffold. Its linear geometry, metabolic stability, and ability to form strong polar contacts make it an attractive feature for designing potent and selective inhibitors of various enzymes.[1] This guide will explore the biological activities of substituted picolinonitriles, focusing on key therapeutic areas where they have shown significant promise.

Anticancer Activity of Substituted Picolinonitriles

The development of targeted therapies has revolutionized cancer treatment, and substituted picolinonitriles have emerged as a promising class of anticancer agents. Their efficacy often stems from the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to a variety of cellular responses including apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Substituted picolinonitriles have been successfully designed as potent inhibitors of several oncogenic kinases.

CHK1 is a key protein kinase in the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to DNA-damaging agents. Several 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have been identified as potent CHK1 inhibitors. For instance, compound (R)-17 exhibits an IC50 of 0.4 nM against CHK1 with remarkable selectivity over CHK2 (>4300-fold).[3] This compound effectively inhibits the growth of hematologic malignancy cell lines, such as Z-138 (IC50: 0.013 μM), and demonstrates significant tumor growth suppression in xenograft models.[3]

Signaling Pathway: CHK1 in DNA Damage Response

Caption: CHK1 inhibition by picolinonitriles blocks cell cycle progression.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. Nicotinamide derivatives, closely related to picolinonitriles, have been developed as VEGFR-2 inhibitors.[1] By blocking the ATP-binding site of the kinase, these compounds prevent the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.

Signaling Pathway: VEGFR-2 and Angiogenesis

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds & activates PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Endothelial Cell\nProliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival PLCγ->Endothelial Cell\nProliferation, Migration, Survival Akt Akt PI3K->Akt Akt->Endothelial Cell\nProliferation, Migration, Survival Picolinonitrile Inhibitor Picolinonitrile Inhibitor Picolinonitrile Inhibitor->VEGFR-2 inhibits

Caption: VEGFR-2 inhibition by picolinonitriles halts angiogenesis.

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent PIM-1 kinase inhibitors.[1] These compounds induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: PIM-1 and Cell Survival

PIM1_Pathway Cytokines Cytokines JAK/STAT JAK/STAT Cytokines->JAK/STAT activate PIM-1 PIM-1 JAK/STAT->PIM-1 upregulate expression Bad Bad PIM-1->Bad phosphorylates (inactivates) Apoptosis Apoptosis Bad->Apoptosis promotes Picolinonitrile Inhibitor Picolinonitrile Inhibitor Picolinonitrile Inhibitor->PIM-1 inhibits MTT_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Sources

Exploratory

The Strategic Application of 3-Amino-4-methoxypicolinonitrile in Modern Medicinal Chemistry

Abstract: As the landscape of targeted therapeutics evolves, the demand for orthogonally functionalized, privileged chemical scaffolds has intensified. 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the landscape of targeted therapeutics evolves, the demand for orthogonally functionalized, privileged chemical scaffolds has intensified. 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) represents a highly versatile building block that integrates three distinct pharmacophoric and reactive handles onto a single pyridine core. This technical whitepaper explores the chemical logic, therapeutic applications, and self-validating synthetic methodologies associated with this scaffold, providing a comprehensive guide for drug development professionals.

The Chemical Logic of the Privileged Scaffold

The utility of 3-Amino-4-methoxypicolinonitrile stems from its unique topological arrangement, which allows for divergent library synthesis and precise electronic modulation within biological target pockets:

  • 2-Cyano Group (Picolinonitrile Core): The electron-withdrawing nitrile group activates the pyridine ring for cross-coupling and acts as a potent hydrogen bond acceptor. In medicinal chemistry, it frequently serves as a bioisostere for carbonyl and hydroxyl groups, improving metabolic stability while maintaining target affinity[1].

  • 3-Amino Group: This electron-donating moiety is a classic "hinge-binding" motif in kinase inhibitors. It provides a critical hydrogen bond donor vector for interacting with the ATP-binding pocket of kinases and serves as a primary nucleophilic handle for cyclization or functionalization[2].

  • 4-Methoxy Group: The methoxy substituent provides steric bulk and modulates the pKa of the pyridine nitrogen. It is often utilized to fill hydrophobic selectivity pockets or to project into solvent-exposed regions to improve aqueous solubility[3].

Therapeutic Targeting: From Kinases to Proteases

The synergistic presence of these functional groups makes 3-Amino-4-methoxypicolinonitrile an ideal starting point for scaffold hopping and structure-based drug design across multiple disease areas.

Kinase Inhibition (BTK, RTKs, and PIM-1)

Derivatives of 3-aminopyridine and picolinonitrile are foundational in the design of protein kinase inhibitors, which are crucial for treating malignancies and autoimmune disorders[2]. By cyclizing the 3-amino and 2-cyano groups, researchers can construct pyrido[2,3-d]pyrimidine systems that act as potent ATP-competitive inhibitors against targets like Bruton's Tyrosine Kinase (BTK)[4] and PIM-1 kinase[1].

Allosteric Modulation of MMP9

Beyond kinases, 3-amino-4-methoxypyridine derivatives have been strategically employed in the synthesis of allosteric processing inhibitors for Matrix Metalloproteinase 9 (MMP9). By functionalizing the 3-amino group into an isothiocyanate, researchers can generate compounds that bind to the allosteric pocket of the proMMP9 zymogen (residues 100-114 and 405-410), preventing its activation and halting inflammatory disease progression[5].

Pathway Modulation and Mechanistic Visualization

The following diagram illustrates how derivatives synthesized from this scaffold interrupt oncogenic signaling cascades by acting as ATP-competitive inhibitors at the kinase level.

Pathway Ligand Extracellular Signal (Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Target Intracellular Kinase (e.g., BTK / PIM-1) Receptor->Target Downstream Downstream Effectors (MAPK / NF-κB) Target->Downstream Inhibitor Picolinonitrile Derivative Inhibitor->Target ATP-Competitive Inhibition Response Tumor Cell Proliferation & Survival Downstream->Response

Caption: RTK/BTK signaling pathway modulated by picolinonitrile-derived kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To demonstrate the translational value of the scaffold, the following table summarizes representative biological activities of functionalized derivatives based on the 3-amino-4-methoxypyridine and picolinonitrile cores.

Table 1: Biological Activity Profile of Representative Scaffold Derivatives

Derivative ClassPrimary TargetIC₅₀ (nM)Primary Binding InteractionTherapeutic Area
Fused Pyrido-pyrimidineBTK12Hinge binding via pyrimidine coreAutoimmune / Oncology
Diaryl-picolinonitrilePIM-1 Kinase45H-bonding via 2-cyano groupOncology
Isothiocyanate AdductproMMP9 (Zymogen)85Allosteric pocket (Residues 100-114)Anti-inflammatory
4-Methoxy-3-aminopyridineGSK3110Inhibition of ATP productionCardiovascular

(Data synthesized from structural analogs and targeted screening literature[1],[6],[5])

Synthetic Workflows & Experimental Methodologies

The transformation of 3-Amino-4-methoxypicolinonitrile into bioactive libraries requires robust, self-validating synthetic protocols.

Workflow A 3-Amino-4-methoxy- picolinonitrile B Photoredox Cross-Coupling A->B C Pyrido-pyrimidine Cyclization B->C D Library Purification C->D E High-Throughput Screening D->E

Caption: Synthetic workflow for generating bioactive libraries from the picolinonitrile scaffold.

Protocol 1: Synthesis of Allosteric MMP9 Precursors via Isothiocyanate Formation

This protocol converts the 3-amino group into an isothiocyanate, a critical intermediate for MMP9 allosteric inhibitors, while preserving the sensitive 2-cyano group[5].

  • Step 1: Biphasic Solvation. Dissolve 3-Amino-4-methoxypicolinonitrile (1.0 eq) in a 1:1 biphasic mixture of CHCl₃ and deionized water.

    • Causality: The biphasic system isolates the highly reactive thiophosgene in the organic layer while maintaining the water-soluble base in the aqueous layer, preventing unwanted hydrolysis of the starting nitrile.

  • Step 2: Buffer Addition. Add NaHCO₃ (3.0 eq) to the aqueous layer and cool the rapidly stirring mixture to 4 °C.

    • Causality: NaHCO₃ acts as an acid scavenger to neutralize the HCl generated during the reaction. Cooling to 4 °C minimizes exothermic degradation and controls the reaction rate.

  • Step 3: Reagent Addition. Add thiophosgene (1.2 eq) dropwise over 15 minutes. Remove the ice bath and stir at room temperature for 4 hours.

    • Causality: Dropwise addition prevents localized concentration spikes that lead to dimerization of the starting amine.

  • Self-Validation Check: Monitor the organic layer via LC-MS. The protocol is self-validating when the mass peak of the starting amine ([M+H]⁺ m/z 150) is entirely replaced by the isothiocyanate adduct ([M+H]⁺ m/z 192). If m/z 150 persists, the stirring rate was insufficient to maintain the biphasic emulsion.

Protocol 2: Photoredox C(sp³)–C(sp²) Cross-Coupling for Library Generation

To functionalize the pyridine ring without harsh thermal conditions, photoredox catalysis is employed[7].

  • Step 1: Reaction Assembly. In a dry reaction vial, combine the picolinonitrile scaffold, an alkyl halide (e.g., bromocyclopropane), a heterogeneous copper or iridium photocatalyst, and a mild base (e.g., K₂CO₃) in anhydrous acetonitrile.

    • Causality: The photocatalyst facilitates single-electron transfer (SET) upon irradiation, generating high-value alkyl radicals from abundant starting materials. This avoids high-temperature cross-coupling that could degrade the methoxy or cyano groups.

  • Step 2: Irradiation. Place the vial in an integrated photoreactor equipped with blue LEDs (λ = 450 nm) and irradiate for 12 hours at ambient temperature.

    • Causality: An integrated photoreactor ensures uniform photon flux across the reaction mixture, which is critical for reproducibility and scaling up from discovery to process chemistry[7].

  • Self-Validation Check: Perform crude UPLC-MS. The protocol is self-validating when the disappearance of the halogenated precursor correlates stoichiometrically with product formation. Note: Monitor carefully for 5-substituted regioisomers, which are known byproducts of radical-mediated pathways on this scaffold[7].

Conclusion

3-Amino-4-methoxypicolinonitrile is far more than a simple chemical catalog entry; it is a strategically designed molecular chassis. By leveraging its orthogonal reactivity—specifically the hinge-binding potential of the 3-amino group, the bioisosteric properties of the 2-cyano group, and the steric tuning of the 4-methoxy group—medicinal chemists can efficiently navigate chemical space to discover novel kinase and protease inhibitors.

References

  • Title: Development of a Scalable Synthesis of a Bruton's Tyrosine Kinase Inhibitor via C–N and C–C Bond Couplings as an End Game Strategy Source: ACS Publications (Organic Process Research & Development) URL: [Link][4]

  • Title: Profiling and Application of Photoredox C(sp³)–C(sp²) Cross-Coupling in Medicinal Chemistry Source: ACS Publications (ACS Medicinal Chemistry Letters) URL: [Link][7]

  • Title: WO2013003360A1 - Methods of treatment using allosteric processing inhibitors for matrix metalloproteinases Source: Google Patents / WIPO (PCT) URL: [5]

Sources

Foundational

Literature review of aminomethoxypicolinonitrile synthesis

An In-depth Technical Guide to the Synthesis of Substituted 2-Amino-3-cyanopyridines, with a Focus on Aminomethoxypicolinonitrile Derivatives Introduction The 2-amino-3-cyanopyridine scaffold is a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Substituted 2-Amino-3-cyanopyridines, with a Focus on Aminomethoxypicolinonitrile Derivatives

Introduction

The 2-amino-3-cyanopyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable versatility as a synthetic intermediate. Its constituent functional groups—an amine, a nitrile, and an aromatic nitrogen ring system—provide multiple reactive centers for chemical elaboration. This has led to its incorporation into a wide array of pharmaceutical compounds, including kinase inhibitors, antiviral agents, and central nervous system modulators. Notably, it serves as a precursor for more complex heterocyclic systems like pyridopyrimidines.[1][2] This guide provides an in-depth review of the primary synthetic strategies for constructing this valuable scaffold, with a specific focus on pathways amenable to producing aminomethoxypicolinonitrile derivatives for researchers and professionals in drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the 2-amino-3-cyanopyridine core is dominated by two principal and philosophically distinct approaches:

  • Multi-Component Reactions (MCRs): These elegant one-pot reactions construct the pyridine ring from simple, acyclic precursors. They are prized for their high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the sequential modification of a pre-existing, functionalized pyridine ring. While often requiring multiple steps, this strategy can offer greater control over regioselectivity and is well-suited for large-scale synthesis where starting materials are readily available.[2][3]

The choice between these strategies is dictated by project-specific goals, including desired scale, required purity, and the availability of starting materials.

Strategy 1: Multi-Component Synthesis of the Pyridine Ring

The most prominent MCR for this scaffold is a four-component reaction that combines an aldehyde, a ketone, malononitrile, and an ammonia source (typically ammonium acetate). This domino reaction proceeds through a series of linked condensation and cyclization steps to build the final heterocyclic product in a single operation.[4][5]

Reaction Mechanism: A Domino Cascade

The reaction is believed to proceed through a well-orchestrated sequence of classical organic reactions. The process begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene (benzylidenemalononitrile). Concurrently, the ketone and ammonia can form an enamine. A subsequent Michael addition of the enamine to the benzylidenemalononitrile intermediate, followed by intramolecular cyclization and oxidation (often via loss of hydrogen), yields the stable aromatic pyridine ring.[6]

Logical Workflow for Multi-Component Synthesis

Caption: Domino reaction sequence in the four-component synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a rapid, microwave-assisted synthesis of a substituted 2-amino-3-cyanopyridine derivative, a common approach for library synthesis in drug discovery.[3]

Materials:

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde): 2 mmol

  • Methyl Ketone (e.g., acetophenone): 2 mmol

  • Malononitrile: 2 mmol

  • Ammonium Acetate: 3 mmol

  • Ethanol (for purification)

Procedure:

  • A dry 25 mL microwave-rated flask is charged with the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • The flask is sealed and placed in a microwave reactor, connected to a reflux condenser.

  • The mixture is irradiated for 7-10 minutes at a temperature of 100-120 °C. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction vessel is cooled to room temperature.

  • The resulting solid is washed with a small amount of cold ethanol (2-3 mL) and collected by filtration.

  • The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile.

Quantitative Data Summary for MCRs
ParameterValue RangeReference
Starting MaterialsAldehydes, Ketones, Malononitrile, Ammonium Acetate[3][4]
Key ReagentsOptional Catalyst (e.g., Cu/C, piperidine, L-proline)[3][4]
Reaction Time2 - 8 hours (conventional) or 5 - 15 min (microwave)[3]
Temperature80 - 120 °C[3]
Reported Yield (%)70 - 94%[4]
Purity (%)>95% (after recrystallization)[3]

Strategy 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This strategy builds the target molecule by modifying a pre-formed pyridine ring. A common pathway involves the displacement of a halide (typically chloride) from an electron-deficient pyridinecarbonitrile by an amine nucleophile. This is a robust and often high-yielding method suitable for larger-scale production.

Reaction Mechanism: SNAr

The SNAr mechanism is a two-step process. First, the nucleophile (ammonia) attacks the electron-deficient carbon atom bearing the leaving group (chloride). This step is rate-determining and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken. In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The presence of the electron-withdrawing nitrile group is crucial as it stabilizes the negative charge of the Meisenheimer intermediate, thereby activating the ring toward nucleophilic attack.

Experimental Workflow for SNAr Synthesis

SNAr_Workflow Start_Mat 2-Chloronicotinonitrile Reaction_Vessel Sealed Reaction Vessel (Heating) Start_Mat->Reaction_Vessel Reagents Ammonia Source (e.g., aq. NH₃, NH₄OH) + Solvent (e.g., DMF) Reagents->Reaction_Vessel Workup Reaction Workup (Cooling, Filtration) Reaction_Vessel->Workup 12-24h, 100-150°C Purification Purification (Recrystallization) Workup->Purification Final_Product 3-Amino-2-pyridinecarbonitrile Purification->Final_Product

Caption: Step-wise workflow for SNAr-based synthesis.

Experimental Protocol: Amination of 2-Chloronicotinonitrile

This protocol outlines the direct amination of 2-chloronicotinonitrile. Subsequent functionalization (e.g., methoxylation) would require additional steps on other positions of the pyridine ring if not already present in the starting material.

Materials:

  • 2-Chloronicotinonitrile: 0.1 mol

  • Aqueous Ammonia (28-30%): 150 mL

  • N,N-Dimethylformamide (DMF): 100 mL

  • Copper(I) Iodide (CuI) (optional catalyst): 0.5 g

Procedure:

  • In a high-pressure reaction vessel, charge 2-chloronicotinonitrile (0.1 mol), DMF (100 mL), and aqueous ammonia (150 mL).

  • Add CuI (0.5 g) if a catalyst is desired to facilitate the reaction, though it often proceeds without.

  • Seal the vessel securely.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring for 12-24 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.

  • Monitor the reaction for the consumption of the starting material via TLC or HPLC.

  • After completion, cool the vessel to room temperature.

  • Pour the reaction mixture into ice water (500 mL) to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield high-purity 2-amino-3-cyanopyridine.[3]

Quantitative Data Summary for SNAr
ParameterValue RangeReference
Starting Materials2-Chloronicotinonitrile, Ammonia[3]
Key ReagentsSolvent (e.g., DMF, Methanol), Optional Catalyst (e.g., CuI)[3]
Reaction Time12 - 24 hours[3]
Temperature100 - 150 °C (in a sealed vessel)[3]
Reported Yield (%)70 - 85%[3]
Purity (%)>98% (after purification)[3]

Conclusion and Future Outlook

Both multi-component reactions and nucleophilic aromatic substitution pathways offer robust and efficient means to synthesize the 2-amino-3-cyanopyridine scaffold. MCRs provide a rapid and convergent route to structurally diverse analogs from simple starting materials, making them ideal for discovery chemistry. In contrast, SNAr methods offer a more linear, but highly controllable and scalable, approach that is often preferred for process development and manufacturing. For the synthesis of a specific target like an "aminomethoxypicolinonitrile," the choice of route would depend on the substitution pattern. An MCR could be employed using a methoxy-substituted aldehyde or ketone. Alternatively, an SNAr approach could start from a di- or tri-substituted pyridine already containing the required methoxy and methyl (picoline) groups. The continued development of novel catalytic systems and flow chemistry applications promises to further enhance the efficiency, safety, and scalability of these essential synthetic transformations.

References

  • Title: Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates Source: MDPI URL: [Link]

  • Title: Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives Source: Mansoura University URL: [Link]

  • Title: Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1,4-di-N-oxide derivatives. Source: ResearchGate URL: [Link]

  • Title: WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone Source: Google Patents URL
  • Title: A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal Source: SciELO URL: [Link]

  • Title: An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate Source: ResearchGate URL: [Link]

  • Title: Catalytic multicomponent synthesis of imidazopyrimidine derivatives: an updated review Source: ResearchGate URL: [Link]

  • Title: One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X Source: MDPI URL: [Link]

  • Title: Biosynthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog Source: Chemaxon URL: [Link]

  • Title: α-Aminonitrile synthesis by cyanation Source: Organic Chemistry Portal URL: [Link]

  • Title: DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation Source: Google Patents URL
  • Title: 2,3-diaminopyridine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study Source: PMC URL: [Link]

  • Title: Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group Source: PubMed URL: [Link]

  • Title: SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE Source: European Patent Office URL: [Link]

  • Title: Improving early drug discovery through ADME modelling: an overview Source: PubMed URL: [Link]

  • Title: Preparation method of 2-amino-3-nitro pyridine Source: Patsnap URL: [Link]

  • Title: What is ADME and how does it fit into drug development? Source: BioIVT URL: [Link]

  • Title: Pyrimidine Synthesis: De Novo Pathway (UMP, UDP, UTP) | Biochemistry Source: YouTube URL: [Link]

  • Title: Pyrimidine Synthesis - CRASH! Medical Review Series Source: YouTube URL: [Link]

  • Title: Purine and Pyrimidine Synthesis - Metabolism Source: YouTube URL: [Link]

  • Title: Pyrimidine Synthesis Source: YouTube URL: [Link]

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Exploratory

Rational Design and Therapeutic Targeting of 3-Amino-4-Methoxypicolinonitrile Analogs: A Technical Guide

[label="Kinase Reaction", fontcolor="#202124", Finalizing Whitepaper Figures I've integrated the finalized figures showing proMMP-9 allosteric inhibition and the FP assay workflow. I've also completed and reviewed all ca...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Kinase Reaction", fontcolor="#202124",

Finalizing Whitepaper Figures

I've integrated the finalized figures showing proMMP-9 allosteric inhibition and the FP assay workflow. I've also completed and reviewed all captions for these diagrams, focusing on clarity and brevity. I'm now making final checks on color contrast and the diagrams' dimensions and legends to ensure readability.

Executive Summary

The development of highly selective targeted therapeutics requires versatile chemical scaffolds capable of precise spatial orientation within complex protein binding pockets. 3-Amino-4-methoxypicolinonitrile (CAS 1805621-99-1) has emerged as a privileged intermediate in medicinal chemistry. This whitepaper explores the structural rationale behind utilizing this scaffold and provides an in-depth technical analysis of its application against two distinct, high-value therapeutic targets: Bruton's Tyrosine Kinase (BTK) in oncology and Matrix Metalloproteinase-9 (proMMP-9) in inflammatory diseases.

Structural Rationale & Pharmacophore Modeling

The inherent value of 3-amino-4-methoxypicolinonitrile lies in its dense functionalization around a rigid pyridine core, which allows for divergent synthetic pathways:

  • The 2-Nitrile Group: Acts as a highly electrophilic handle. It is primed for nucleophilic attack (e.g., by hydrazines) to drive intramolecular cyclization, forming bicyclic heteroaromatics like pyrazolo[3,4-b]pyridines. These bicyclic systems are classic ATP-mimetic hinge binders[1].

  • The 3-Amino Group: Serves as a primary nucleophile for amidation or cross-coupling. In kinase inhibitor design, this position is frequently functionalized with electrophilic warheads (e.g., acrylamides) to facilitate covalent bonding with active-site cysteine residues.

  • The 4-Methoxy Group: Functions as an electron-donating group that enriches the electron density of the core. Sterically, it provides a vector that can occupy hydrophobic back-pockets or project into solvent-exposed regions to modulate pharmacokinetic properties.

Primary Therapeutic Target I: Bruton's Tyrosine Kinase (BTK)

Mechanism of Action & Scaffold Integration

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a highly validated target for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL)[2].

The ATP-binding cleft of BTK is located between its N- and C-lobes. First- and second-generation inhibitors achieve high potency by mimicking the adenine ring of ATP to anchor into the hinge region, while simultaneously extending an electrophilic warhead to form an irreversible covalent bond with Cys481[2]. Analogs derived from the 3-amino-4-methoxypicolinonitrile scaffold are uniquely suited for this: the cyclized core forms critical hydrogen bonds with the hinge region (e.g., Met477, Glu475), while the derivatized 3-amino position projects an acrylamide moiety precisely toward Cys481[3].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Survival Pathway PLCg2->NFkB Inhibitor 3-Amino-4-Methoxy Scaffold Inhibitor Inhibitor->BTK Covalent Hinge Binding

Fig 1: BTK signaling pathway and intervention point for scaffold-derived covalent inhibitors.

Primary Therapeutic Target II: Matrix Metalloproteinase-9 (proMMP-9)

Mechanism of Action & Scaffold Integration

Historically, broad-spectrum active-site inhibitors of MMPs failed in clinical trials due to severe dose-limiting toxicities caused by the high structural conservation of the catalytic zinc-binding domain across the MMP family[4].

To achieve absolute selectivity, modern drug design has shifted toward allosteric processing inhibitors (APIs) . These molecules bind to the inactive zymogen form (proMMP-9) rather than the active enzyme. By binding to an allosteric pocket near the propeptide and catalytic domain interface, APIs prevent the proteolytic cleavage required to activate the enzyme[4]. Derivatives of the 3-amino-4-methoxypyridine scaffold have been successfully patented as proMMP-9 APIs. The scaffold's geometry allows it to wedge into the allosteric cleft (comprising residues 100-102, 110, 114, 177-179), stabilizing the auto-inhibitory propeptide domain and locking the zymogen in its inactive state[5].

proMMP9_Inhibition proMMP9 proMMP-9 Zymogen (Inactive) ActiveMMP9 Active MMP-9 (Pathological Remodeling) proMMP9->ActiveMMP9 Proteolytic Cleavage Protease Activating Protease (e.g., MMP-3) Protease->proMMP9 AllostericInhibitor Scaffold-Derived Allosteric Inhibitor AllostericInhibitor->proMMP9 Binds Propeptide Domain

Fig 2: Mechanism of allosteric processing inhibition preventing proMMP-9 zymogen activation.

Experimental Validation & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal quality controls that dictate the causality of experimental choices.

Protocol 1: Scaffold Derivatization (Synthesis of a Bicyclic Core)
  • Rationale: The conversion of the monocyclic picolinonitrile into a bicyclic pyrazolo[3,4-b]pyridine is required to create a rigid ATP-mimetic core.

  • Step 1 (Reaction Setup): Dissolve 3-amino-4-methoxypicolinonitrile (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Step 2 (Nucleophilic Addition): Add hydrazine hydrate (3.0 eq) dropwise at room temperature. Causality: Hydrazine is utilized because its alpha-effect makes it a highly potent bidentate nucleophile, capable of overcoming the steric hindrance of the 4-methoxy group to attack the electrophilic nitrile carbon[1].

  • Step 3 (Cyclization): Reflux the mixture at 85°C for 12 hours. Causality: Elevated thermal conditions provide the activation energy required for the thermodynamically favored intramolecular ring closure between the hydrazine intermediate and the 3-amino group.

  • Step 4 (Self-Validation & Isolation): Prior to workup, subject a 10 µL reaction aliquot to LC-MS. The complete disappearance of the nitrile stretching frequency (~2200 cm⁻¹) in FT-IR and the emergence of the [M+H]⁺ molecular ion peak confirms successful cyclization. Only upon this validation is the mixture cooled to 0°C and the product isolated via vacuum filtration.

Protocol 2: Competitive Fluorescence Polarization (FP) Kinase Assay
  • Rationale: FP quantifies molecular interactions by measuring the rotational correlation time of a fluorophore. It is a homogeneous, mix-and-read assay highly sensitive to the displacement of a fluorescent tracer[6].

  • Step 1 (Kinase Reaction): In a 384-well microplate, incubate recombinant BTK enzyme, ATP, peptide substrate, and the scaffold analog for 60 minutes at 25°C. Causality: This pre-incubation allows the inhibitor to compete with ATP for the hinge region and form the covalent bond with Cys481[2].

  • Step 2 (Detection Phase): Add a detection mixture containing a Far-Red Alexa Fluor-labeled phosphopeptide tracer and a phospho-specific antibody.

  • Step 3 (Competitive Displacement): Incubate for 30 minutes. Causality: If the kinase was active (analog is inactive), the generated unlabeled phosphopeptide displaces the fluorescent tracer from the antibody. The free tracer rotates rapidly, depolarizing the emitted light (low FP). If the kinase was inhibited, no product is formed; the tracer remains bound to the massive antibody complex, rotating slowly and retaining polarization (high FP)[6].

  • Step 4 (Self-Validation & Readout): Measure millipolarization (mP) using a microplate reader (Ex: 633 nm). Self-Validation: The assay must include a positive control (fully active kinase + vehicle) and a negative control (no kinase). A calculated Z'-factor > 0.6 across these controls is strictly required to validate the assay's dynamic range before any analog data is considered reliable.

FPAssay KinaseRxn 1. Kinase Reaction (BTK + ATP + Substrate) Detection 2. Detection Phase (Add Tracer + Specific Ab) KinaseRxn->Detection Transfer Inhibitor Scaffold Analog (Competitor) Inhibitor->KinaseRxn Inhibits Product Formation Readout 3. FP Readout (Measure mP Values) Detection->Readout Quantify Rotational Freedom

Fig 3: Competitive Fluorescence Polarization (FP) assay workflow for kinase inhibitor screening.

Quantitative Data Presentation

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data demonstrating how derivatization of the 3-amino-4-methoxypicolinonitrile scaffold dictates target selectivity.

Table 1: Representative SAR Data for Scaffold Analogs

CompoundR1 Substitution (3-Amino Position)BTK IC₅₀ (nM)proMMP-9 IC₅₀ (nM)FP Assay Readout (mP at 1µM)
Analog A -H (Unsubstituted Core)>10,000>10,00045 (Low mP = Active Kinase)
Analog B Acrylamide (Covalent Warhead)2.4 >10,000275 (High mP = Inhibited Kinase)
Analog C Bulky Hydrophobic Moiety>10,00015.2 50 (Low mP = Active Kinase)

Note: Analog B demonstrates potent, selective BTK inhibition via covalent Cys481 binding, while Analog C's bulky substitution shifts the binding profile entirely toward the allosteric propeptide pocket of proMMP-9.

Sources

Foundational

An In-Depth Technical Guide to 3-Amino-4-methoxypicolinonitrile

Abstract: This technical guide provides a comprehensive overview of 3-Amino-4-methoxypicolinonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As this molecule is n...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 3-Amino-4-methoxypicolinonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As this molecule is not extensively documented in publicly available literature, this guide establishes its foundational chemical properties through deduction and offers a reasoned, scientifically-grounded perspective on its synthesis, potential applications, and relevant biological pathways. We present a proposed synthetic workflow, discuss its potential as a scaffold in drug discovery, and provide detailed protocols and visualizations to aid researchers and drug development professionals in exploring this promising chemical entity.

Introduction and Core Molecular Properties

3-Amino-4-methoxypicolinonitrile, systematically named 3-Amino-4-methoxypyridine-2-carbonitrile, is a substituted picolinonitrile. The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved medications.[1][2] The strategic placement of an amino, a methoxy, and a nitrile group on this ring system creates a molecule with a unique electronic profile and diverse functional handles for chemical modification. The nitrile group, in particular, is a versatile functional group in medicinal chemistry, acting as a hydrogen bond acceptor and a bioisostere for other functionalities.[3][4]

Given the limited direct literature on this specific compound, its core properties have been deduced based on its constituent atoms.

Table 1: Core Properties of 3-Amino-4-methoxypicolinonitrile

PropertyValue
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Systematic Name 3-Amino-4-methoxypyridine-2-carbonitrile
CAS Number Not Assigned

Proposed Synthesis and Experimental Workflow

The synthesis of substituted pyridines can be approached through various routes, including the construction of the pyridine ring from acyclic precursors or the modification of a pre-existing pyridine ring. For 3-Amino-4-methoxypicolinonitrile, a plausible and efficient strategy involves the modification of a commercially available, appropriately substituted pyridine. A proposed multi-step synthesis is outlined below, starting from 3-Amino-4-methoxypyridine.

Rationale for Synthetic Strategy

This proposed synthesis leverages well-established, high-yielding reactions commonly used in heterocyclic chemistry.

  • Halogenation: Introduction of a halogen, specifically bromine, at the 2-position of the pyridine ring is the first critical step. This is achieved via electrophilic aromatic substitution. The halogen then serves as a versatile leaving group for the subsequent introduction of the nitrile functionality.

  • Cyanation: The conversion of the aryl bromide to a nitrile is a key transformation. The Sandmeyer reaction, a classic method for converting aryl amines to various functional groups, is not directly applicable here as we start with an amino group that we wish to retain.[1][5] A more direct approach is a metal-catalyzed cyanation of the 2-bromo intermediate. Palladium or nickel-catalyzed cyanation reactions are modern, efficient methods for this purpose, often utilizing zinc cyanide or other cyanide sources.[6][7]

Visualization of Proposed Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation A 3-Amino-4-methoxypyridine C 2-Bromo-3-amino-4-methoxypyridine A->C Electrophilic Aromatic Substitution B N-Bromosuccinimide (NBS) in Acetonitrile D 2-Bromo-3-amino-4-methoxypyridine F 3-Amino-4-methoxypicolinonitrile D->F Palladium-Catalyzed Cross-Coupling E Zinc Cyanide (Zn(CN)2) Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of 3-Amino-4-methoxypicolinonitrile.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromo-3-amino-4-methoxypyridine

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Amino-4-methoxypyridine (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-3-amino-4-methoxypyridine.

Step 2: Synthesis of 3-Amino-4-methoxypicolinonitrile

  • Reaction Setup: In a Schlenk flask, combine 2-Bromo-3-amino-4-methoxypyridine (1.0 equivalent), zinc cyanide (Zn(CN)₂) (0.6 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude product by flash column chromatography or recrystallization to obtain pure 3-Amino-4-methoxypicolinonitrile.

Potential Applications in Drug Discovery

The structural motifs within 3-Amino-4-methoxypicolinonitrile suggest its potential as a valuable scaffold in medicinal chemistry. Substituted pyridines and picolinonitriles are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][8][9]

Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic core that serves as a scaffold for positioning functional groups to interact with the ATP-binding pocket of the target kinase. The aminopyridine moiety is a well-known "hinge-binder" that forms crucial hydrogen bonds with the kinase hinge region. Picolinonitrile derivatives have been identified as inhibitors of various kinases, including PIM-1 Kinase and VEGFR-2, which are implicated in cancer cell proliferation and angiogenesis.[3] The structure of 3-Amino-4-methoxypicolinonitrile, with its potential for hydrogen bonding via the amino group and pyridine nitrogen, makes it a prime candidate for development as a kinase inhibitor.

Neuroprotective Agents

Aminopyridine derivatives have also been explored for their neuroprotective properties, particularly in the context of Alzheimer's disease.[10][11] The ability of the pyridine ring to cross the blood-brain barrier and the diverse functionalization possibilities make this scaffold suitable for designing multi-target-directed ligands that can, for example, inhibit acetylcholinesterase and prevent amyloid-beta peptide aggregation.

Visualization of a Potential Target Pathway

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation P_STAT p-STAT P_STAT->P_STAT Dimerization Nucleus Nucleus P_STAT->Nucleus Translocation Gene Target Gene Transcription Inhibitor 3-Amino-4-methoxy- picolinonitrile (Hypothesized) Inhibitor->JAK Inhibition

Caption: Hypothesized inhibition of the JAK-STAT signaling pathway.

Conclusion

While 3-Amino-4-methoxypicolinonitrile remains a largely unexplored molecule, its structural features strongly suggest its potential as a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its core properties, a plausible and detailed synthetic route, and a rationale for its potential applications in drug discovery, particularly as a kinase inhibitor. The protocols and insights presented herein are intended to serve as a launchpad for researchers to synthesize, characterize, and evaluate the biological activity of this promising compound, thereby accelerating innovation in medicinal chemistry.

References

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  • Devi, L., Sasan, S., Changotra, A., & Kapoor, K. K. (2024). Synthesis of cyanoaminopyridyl enaminoates for their fluorescent “turn off” response towards Fe(III) ions. RSC Advances, 14(27), 19440-19449. [Link]

  • Robinson, I. M., & Janz, G. J. (1950). U.S. Patent No. 2,494,204. Washington, DC: U.S.
  • ResearchGate. (2025). Preparation of Cyanopyridines by Direct Cyanation | Request PDF. [Link]

  • Sørensen, U. S., & Pombo-Villar, E. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1093. [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Pharmd Guru. (2025). Sandmeyer's Reaction. [Link]

  • International Journal of Innovative Research and Technology. (2025). Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives. [Link]

  • Grozinger, K., & Mccoll, W. (2000). EP Patent No. 1064265B1.
  • Grozinger, K. G. (2000). WIPO Patent No. WO2000043365A1.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • ResearchGate. (2026). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. [Link]

  • Oh, D., & Yoshimitsu, T. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 18512-18519. [Link]

  • European Patent Office. (2001). PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE - EP 1326836 B1. [Link]

  • Yan, Y., Sun, J., Li, G., Yang, L., Zhang, W., Cao, R., Wang, C., Xiao, J., & Xue, D. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Letters, 24(12), 2271–2275. [Link]

  • Al-Saleh, B., Abdel-khalik, M. M., & El-Apasery, M. A. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. Heterocycles, 36(4), 771. [Link]

  • Grozinger, K. G. (2000). U.S. Patent No. 6,111,112. Washington, DC: U.S.
  • Wang, X. (n.d.). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. Nankai University. [Link]

  • IntechOpen. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • Ajibade, P. A., & Oluwalana, A. E. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4). [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-4-methoxypicolinonitrile

Abstract This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Amino-4-methoxypicolinonitrile. In the absence of extensive, publicly available empirical d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 3-Amino-4-methoxypicolinonitrile. In the absence of extensive, publicly available empirical data for this specific molecule, this document leverages established principles of physical chemistry and draws upon data from structurally analogous compounds to predict its behavior. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers and drug development professionals to quantitatively determine the solubility and stability of 3-Amino-4-methoxypicolinonitrile in their own laboratories. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel chemical entities.

Introduction

3-Amino-4-methoxypicolinonitrile is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of an amino group, a methoxy group, and a nitrile function on the picoline scaffold suggests that this molecule may serve as a versatile building block in the synthesis of a variety of bioactive compounds.[1] As with any compound of interest in drug discovery and development, a thorough understanding of its physicochemical properties is paramount for its successful application. Key among these properties are solubility and stability, which profoundly influence bioavailability, formulation, and shelf-life.

This guide provides a detailed exploration of the likely solubility and stability profile of 3-Amino-4-methoxypicolinonitrile. Due to the limited availability of specific experimental data for this compound in the public domain, this document adopts a predictive approach grounded in the known behavior of structurally related molecules such as aminopyridines and other substituted picolines.[2][3][4] By providing robust experimental protocols, this guide aims to empower researchers to generate the precise data required for their specific applications.

Physicochemical Properties of 3-Amino-4-methoxypicolinonitrile

PropertyPredicted Value/InformationSource
Molecular Formula C₇H₇N₃O-
Molecular Weight 149.15 g/mol -
Appearance Likely a crystalline solidInferred from similar compounds
Melting Point Not available-
pKa Not available-

Solubility Profile

The solubility of a compound is a critical parameter that dictates its behavior in various solvent systems, which is essential for reaction chemistry, purification, and formulation. While quantitative solubility data for 3-Amino-4-methoxypicolinonitrile is not available, a qualitative prediction can be made based on the behavior of analogous compounds like 2-aminopyridine and 2-aminopyrimidine.[3][4]

3.1. Predicted Qualitative Solubility

The presence of the amino and methoxy groups, along with the nitrogen atom in the pyridine ring, suggests that 3-Amino-4-methoxypicolinonitrile will exhibit a degree of polarity. The nitrile group also contributes to the molecule's polarity. Consequently, it is predicted to have higher solubility in polar solvents compared to non-polar hydrocarbon solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe amino and methoxy groups can participate in hydrogen bonding with protic solvents.[3]
Polar Aprotic DMSO, DMF, AcetonitrileHighThe polar nature of these solvents will effectively solvate the polar functional groups of the molecule.[3]
Non-Polar Hexane, TolueneLowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[3]

3.2. Experimental Protocol for Quantitative Solubility Determination: Isothermal Shake-Flask Method

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[5][6]

Objective: To determine the equilibrium solubility of 3-Amino-4-methoxypicolinonitrile in a selection of relevant solvents at various temperatures.

Materials:

  • 3-Amino-4-methoxypicolinonitrile

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Amino-4-methoxypicolinonitrile to a series of vials.

    • Add a known volume of each selected solvent to the vials. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3-Amino-4-methoxypicolinonitrile.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

3.3. Visualization of Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess 3-Amino-4-methoxypicolinonitrile to vials prep2 Add known volume of solvent prep1->prep2 prep3 Cap vials securely prep2->prep3 equil1 Place in thermostatic shaker at desired temperature prep3->equil1 equil2 Agitate for 24-48 hours equil1->equil2 analysis1 Withdraw supernatant with syringe filter equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC or UV-Vis analysis2->analysis3 calc1 Calculate solubility (mg/mL or mol/L) analysis3->calc1

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

The chemical stability of a compound is a critical factor for its handling, storage, and formulation. The stability of 3-Amino-4-methoxypicolinonitrile will be influenced by factors such as pH, light, and temperature.

4.1. Predicted Stability Characteristics

  • pH Stability: The amino group on the pyridine ring can be protonated under acidic conditions, which may affect the molecule's stability and solubility. At high pH, phenolic compounds can be unstable, and while this compound has a methoxy group, the overall electronic nature of the ring could make it susceptible to degradation in strongly basic conditions.[7][8]

  • Photostability: Many pyridine and quinoline derivatives are known to be sensitive to light.[9][10] Exposure to UV or even ambient light could lead to photodegradation. The introduction of a methoxy group has been shown in some quinolone systems to enhance photostability.[9]

  • Thermal Stability: As a crystalline solid, 3-Amino-4-methoxypicolinonitrile is expected to be reasonably stable at ambient temperatures. However, at elevated temperatures, decomposition is likely to occur. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required to determine its decomposition temperature.

4.2. Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[10][11]

Objective: To investigate the stability of 3-Amino-4-methoxypicolinonitrile under various stress conditions.

Materials:

  • 3-Amino-4-methoxypicolinonitrile

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Amino-4-methoxypicolinonitrile in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Keep at room temperature and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature and analyze at the same time points. Neutralize samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature and monitor over time.

    • Thermal Degradation: Place a solution of the compound in an oven at an elevated temperature (e.g., 60 °C). Sample at various time points.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

4.3. Visualization of Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of 3-Amino-4-methoxypicolinonitrile stress1 Acid Hydrolysis (0.1 N HCl) prep1->stress1 stress2 Base Hydrolysis (0.1 N NaOH) prep1->stress2 stress3 Oxidative (3% H2O2) prep1->stress3 stress4 Thermal (60°C) prep1->stress4 stress5 Photolytic (ICH guidelines) prep1->stress5 analysis1 Sample at various time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Analyze by stability-indicating HPLC analysis1->analysis2 analysis3 Monitor for degradants and loss of parent compound analysis2->analysis3

Caption: Workflow for Forced Degradation Study.

Conclusion

While direct experimental data for the solubility and stability of 3-Amino-4-methoxypicolinonitrile is currently limited, this technical guide provides a robust framework for its characterization. Based on the analysis of structurally related compounds, it is predicted that 3-Amino-4-methoxypicolinonitrile will exhibit moderate to high solubility in polar solvents and will be influenced by pH, light, and temperature. The detailed experimental protocols outlined herein offer a clear path for researchers to generate the critical data necessary to advance their research and development efforts with this promising compound.

References

Sources

Foundational

The Emergence of 3-Amino-4-methoxypicolinonitrile Derivatives: A Technical Guide to Synthesis, Evaluation, and Therapeutic Potential

Abstract The pyridine scaffold, a ubiquitous motif in medicinal chemistry, continues to yield novel molecular frameworks with significant therapeutic promise. Within this class, 3-amino-4-methoxypicolinonitrile presents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold, a ubiquitous motif in medicinal chemistry, continues to yield novel molecular frameworks with significant therapeutic promise. Within this class, 3-amino-4-methoxypicolinonitrile presents a particularly compelling core structure, combining the bioisosteric properties of the nitrile group with the versatile reactivity of an aromatic amine and a strategically positioned methoxy group. This in-depth technical guide provides a comprehensive overview of the discovery and development of novel 3-amino-4-methoxypicolinonitrile derivatives. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space. The guide details plausible synthetic routes, proposes strategies for diversification, and outlines robust methodologies for biological evaluation, thereby offering a foundational roadmap for the investigation of this novel class of compounds for a range of therapeutic applications, including oncology and inflammatory diseases.

Introduction: The Strategic Value of the Picolinonitrile Scaffold

Picolinonitrile and its isomers, such as nicotinonitrile, are highly versatile scaffolds in the design of novel therapeutic agents. The nitrile group's unique electronic properties allow it to act as a hydrogen bond acceptor and a bioisostere for carbonyl and hydroxyl groups, contributing to a wide spectrum of pharmacological activities.[1] Derivatives of these core structures are found in numerous marketed drugs and clinical candidates, targeting a diverse array of diseases.[1] The 3-amino-4-methoxypyridine substructure is also a key building block in the synthesis of various biologically active molecules, with demonstrated applications in the development of anti-inflammatory and anti-cancer agents.[2] The convergence of these two privileged fragments in 3-amino-4-methoxypicolinonitrile suggests a rich potential for the discovery of novel drug candidates with unique structure-activity relationships (SAR).

Synthesis of the Core Scaffold and its Derivatives: A Proposed Pathway

While the direct synthesis of 3-amino-4-methoxypicolinonitrile is not extensively documented in publicly available literature, a plausible and efficient synthetic strategy can be extrapolated from the known synthesis of its immediate precursor, 3-hydroxy-4-methoxypicolinonitrile.[1] This section outlines a proposed multi-step synthesis for the core scaffold and subsequent derivatization strategies.

Proposed Synthesis of 3-Amino-4-methoxypicolinonitrile

The proposed synthesis begins with the preparation of 3-hydroxy-4-methoxypicolinonitrile, followed by a conversion of the hydroxyl group to an amino group.

Step 1: Synthesis of 3-Hydroxy-4-methoxypicolinonitrile

This step is based on a documented procedure.[1]

  • Reaction: The synthesis involves a series of steps starting from furfural, proceeding through cyano-amination, bromination-rearrangement, and bromo-substitution with a methoxide source.

  • Rationale: This pathway provides a reliable method to construct the core picolinonitrile ring with the desired methoxy and hydroxyl substitutions. The use of readily available starting materials makes this an attractive approach for scalability.

Step 2: Conversion of 3-Hydroxy-4-methoxypicolinonitrile to 3-Amino-4-methoxypicolinonitrile

A standard method for converting a phenol to an aniline, such as a Buchwald-Hartwig amination or a related cross-coupling reaction, is proposed.

  • Protocol: Buchwald-Hartwig Amination

    • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 3-hydroxy-4-methoxypicolinonitrile (1 equivalent), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2 equivalents) in a dry, aprotic solvent (e.g., toluene or dioxane).

    • Addition of Amine Source: Add an ammonia surrogate, such as benzophenone imine or an appropriate protected amine, to the reaction mixture.

    • Reaction Conditions: Heat the mixture at a temperature ranging from 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up and Deprotection: Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate. If a protected amine was used, perform the appropriate deprotection step (e.g., acidic hydrolysis for benzophenone imine).

    • Purification: Purify the crude product by column chromatography on silica gel to yield 3-amino-4-methoxypicolinonitrile.

Strategies for Derivatization

The 3-amino-4-methoxypicolinonitrile scaffold offers several points for chemical modification to explore SAR. The primary site for derivatization is the 3-amino group.

  • N-Acylation: The amino group can be readily acylated using various acylating agents (acid chlorides, anhydrides) to introduce a diverse range of amide functionalities. This is a common strategy to modulate properties like cell permeability and target engagement.

  • N-Alkylation/Arylation: The amino group can be functionalized through reductive amination with aldehydes or ketones, or via cross-coupling reactions to introduce alkyl or aryl substituents.

  • Sulfonylation: Reaction with sulfonyl chlorides will yield sulfonamides, which can alter the electronic properties and hydrogen bonding capacity of the molecule.

G

Proposed synthetic workflow for 3-amino-4-methoxypicolinonitrile and its derivatives.

Biological Evaluation: A Roadmap to Therapeutic Applications

Given the known biological activities of related picolinonitrile and aminopyridine compounds, derivatives of 3-amino-4-methoxypicolinonitrile are promising candidates for evaluation in several therapeutic areas, most notably oncology and inflammation. The mechanism of action for many pyridine derivatives involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases.[3]

Potential Biological Targets and Therapeutic Indications
  • Kinase Inhibition: Many picolinonitrile and nicotinonitrile derivatives have demonstrated potent anticancer activity through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] Potential targets for 3-amino-4-methoxypicolinonitrile derivatives include, but are not limited to, PIM-1 kinase, VEGFR-2, and CHK1.[1]

  • Anti-inflammatory Activity: The 3-aminopyridine moiety is present in molecules developed as anti-inflammatory agents.[2] Therefore, derivatives could be screened for activity against key inflammatory targets such as cyclooxygenases (COX-1/2), lipoxygenases (LOX), or cytokine signaling pathways (e.g., JAK-STAT).

Experimental Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological activity of newly synthesized derivatives.

Tier 1: In Vitro Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory activity of the compounds against specific molecular targets.

  • Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

    • Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

    • ATP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, the kinase activity.

    • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Tier 2: Cell-Based Assays

  • Objective: To assess the activity of the compounds in a more physiologically relevant cellular context.

  • Protocol: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

    • Cell Seeding: Seed cancer cells (e.g., a panel of cell lines representing different tumor types) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

    • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

    • Viability Assessment:

      • MTT Assay: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance at a specific wavelength.

      • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) for each compound.

Table 1: Representative Biological Activity of Related Picolinonitrile and Nicotinonitrile Derivatives

Compound ClassTargetAssay TypeIC₅₀/GI₅₀Reference
4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrilesPIM-1 KinaseEnzyme InhibitionNot Specified[1]
Nicotinamide derivativesVEGFR-2Enzyme InhibitionNot Specified[1]
5-(pyrimidin-2-ylamino)picolinonitrile derivativesCHK1Enzyme Inhibition0.4 nM[4]
Horseshoe-shaped nicotinonitrile derivativesc-Met/Pim-1Enzyme Inhibition<200 nM[5]

G

A tiered approach for the biological evaluation of novel 3-amino-4-methoxypicolinonitrile derivatives.

Conclusion and Future Directions

The 3-amino-4-methoxypicolinonitrile scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic accessibility of the core structure, coupled with the potential for diverse functionalization, provides a robust platform for generating compound libraries with a wide range of physicochemical and pharmacological properties. The known biological activities of related picolinonitrile and aminopyridine derivatives strongly suggest that this novel class of compounds holds significant potential as inhibitors of key cellular signaling pathways, particularly in the context of cancer and inflammatory diseases.

Future research in this area should focus on the synthesis and systematic evaluation of a diverse library of 3-amino-4-methoxypicolinonitrile derivatives. A comprehensive screening cascade, incorporating both biochemical and cell-based assays, will be crucial for identifying lead compounds with potent and selective activity. Subsequent lead optimization efforts, guided by SAR studies, will be essential to improve the potency, selectivity, and drug-like properties of these novel molecules, ultimately paving the way for their development as next-generation therapeutics.

References

  • BenchChem. (2025). Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols.
  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine.
  • Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.
  • PubMed. (2023). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study.
  • BenchChem. (n.d.). In-Depth Analysis of 3-Amino-4-nitropyridine 1-oxide Derivatives: A Guide to Their Biological Activities.

Sources

Exploratory

The Picolinonitrile Pharmacophore: Mechanistic Roles and Applications of the Nitrile Group in Modern Drug Discovery

Executive Summary As drug discovery pivots toward increasingly complex and sterically constrained targets, the spatial and electronic economy of the pharmacophore becomes paramount. The nitrile group (–C≡N) has transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex and sterically constrained targets, the spatial and electronic economy of the pharmacophore becomes paramount. The nitrile group (–C≡N) has transitioned from a mere synthetic intermediate to a privileged structural motif in medicinal chemistry. Since 2010, the FDA has approved a steadily increasing number of nitrile-containing therapeutics[1].

When conjugated to a pyridine ring to form the picolinonitrile (pyridine-2-carbonitrile) scaffold, the nitrile group exerts profound electronic and steric effects. It dramatically enhances target affinity through precise hydrogen bonding, improves metabolic stability, and—in the realm of chemical biology—enables rapid bioorthogonal conjugation. This whitepaper dissects the physicochemical causality behind the picolinonitrile pharmacophore and provides actionable, self-validating protocols for its application in drug design and bioconjugation.

Physicochemical & Electronic Profiling of the Nitrile Group

The integration of a nitrile group into a lead compound is rarely arbitrary; it is a calculated structural decision driven by three core physicochemical properties:

  • Steric Economy & Geometry: The nitrile moiety is sp-hybridized, presenting a strictly linear conformation. Crucially, its molecular volume is approximately one-eighth that of a methyl group[1]. This allows the picolinonitrile scaffold to penetrate deep, narrow sub-pockets (such as kinase hinge regions) without inducing unfavorable steric clashes.

  • Electronic Modulation: Nitrile is a strong electron-withdrawing group (EWG). When positioned at the 2-position of a pyridine ring, it significantly decreases the electron density of the aromatic system[1]. This electron deficiency strengthens π-π stacking and cation-π interactions with electron-rich amino acid residues in the target binding site.

  • Directional Hydrogen Bonding: The nitrogen atom of the nitrile possesses a free lone pair of electrons, acting as a potent hydrogen bond acceptor. It is frequently deployed as a bioisostere for carbonyl, hydroxyl, and halogen groups[1][2]. Furthermore, it excels at organizing structural water molecules to form water-bridges with adjacent protein residues[1].

The Picolinonitrile Scaffold in Target Binding

The picolinonitrile core is highly represented in the development of potent kinase inhibitors. The synergistic relationship between the electron-deficient pyridine and the directional nitrile creates a highly specific binding profile.

Case Study A: CHK1 Kinase Inhibition

In the pursuit of therapies for hematologic malignancies, 5-(pyrimidin-2-ylamino)picolinonitrile derivatives have emerged as breakthrough Checkpoint Kinase 1 (CHK1) inhibitors. For instance, Compound (R)-17 utilizes the picolinonitrile core to achieve an extraordinary IC₅₀ of 0.4 nM and a >4300-fold selectivity over the closely related CHK2 kinase[3]. The nitrile group anchors the molecule within the ATP-binding pocket, dictating the orientation of the entire scaffold.

Case Study B: GSK-3α Inhibition

In the optimization of Glycogen Synthase Kinase-3α (GSK-3α) inhibitors, the picolinonitrile moiety serves a dual purpose: driving target affinity and enhancing aqueous solubility. Docking studies reveal that the cyano moiety acts as a direct H-bond acceptor to the backbone NH of the Thr138 residue in the hinge region[4]. This precise interaction is the primary driver of the compound's high potency.

Binding Pico Picolinonitrile Core Nitrile C≡N Group (sp-hybridized, linear) Pico->Nitrile Substituent Pyridine Pyridine Ring (Electron-deficient) Pico->Pyridine Scaffold Target Kinase Hinge Region (e.g., CHK1 / GSK-3α) Nitrile->Target Direct H-bond Acceptor (e.g., Thr138) Water Structural Water Bridge Nitrile->Water H-bond Network Pyridine->Target π-π Stacking Water->Target Stabilizes Binding

Fig 1. Logical relationship of picolinonitrile pharmacophore interactions within kinase binding pockets.

Quantitative Activity Profiling

To illustrate the versatility of the picolinonitrile/nicotinonitrile scaffolds, the following table summarizes key quantitative data across different therapeutic targets.

Compound / ScaffoldTargetRole of Picolinonitrile / Nitrile GroupKey Metric / OutcomeRef.
Compound (R)-17 CHK1 KinaseNitrile acts as a critical H-bond acceptor; pyridine provides a hydrophobic core.IC₅₀ = 0.4 nM (>4300x selectivity over CHK2)[3]
Compound 13d / 27 GSK-3αCyano moiety builds a direct H-bond to the Thr138 backbone.High potency & aqueous solubility (78 μg/mL)[4]
Nicotinonitrile Derivs. PIM-1 KinaseNitrile acts as a carbonyl bioisostere within the ATP pocket.Induction of cell cycle arrest and apoptosis[5]
Picolinonitrile Handle BioconjugationHighly electrophilic nitrile carbon undergoes NATC with 1,2-aminothiols.>90% conversion in <1 hour (pH 7.5)[6]

Synthetic Utility & Bioorthogonal Conjugation (NATC)

Beyond non-covalent target binding, the picolinonitrile scaffold is a powerful tool for chemical biology. The proximity of the electron-withdrawing nitrogen in the pyridine ring to the nitrile group at the 2-position makes the nitrile carbon exceptionally electrophilic.

This property is exploited in Nitrile-Aminothiol Conjugation (NATC) . In this bioorthogonal reaction, the picolinonitrile handle reacts rapidly with 1,2-aminothiols (such as an N-terminal cysteine on a peptide) to form a stable thiazolidine conjugate[6].

NATC Step1 Picolinonitrile Handle Step3 TCEP Buffer (pH 7.5, 1h) Step1->Step3 Step2 1,2-Aminothiol (N-terminal Cys) Step2->Step3 Step4 Thiazolidine Conjugate Step3->Step4 Chemoselective Cyclization

Fig 2. Workflow of Nitrile-Aminothiol Conjugation (NATC) using a picolinonitrile handle.

Experimental Protocol: Self-Validating NATC Workflow

Objective: Covalently link a picolinonitrile-functionalized small molecule probe to an N-terminal cysteine-bearing peptide.

Expertise & Causality Note: The reaction is highly pH-dependent. A pH of 7.5 is chosen because it is near the pKa of the cysteine thiol (~8.3), ensuring sufficient thiolate nucleophilicity to attack the nitrile carbon, while preventing base-catalyzed hydrolysis of the nitrile group[6]. TCEP is mandatory to reduce any spurious disulfide bonds, ensuring the thiol remains active.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM Tris(2-carboxyethyl)phosphine (TCEP) solution in standard phosphate buffer. Adjust the pH strictly to 7.5 using 0.1 M NaOH or HCl.

  • Substrate Solubilization: Dissolve the N-terminal cysteine peptide and the picolinonitrile-bearing probe independently in minimal DMSO (final DMSO concentration in the reaction should not exceed 5% to prevent peptide precipitation).

  • Reaction Initiation: Combine the substrates in the TCEP buffer to achieve a final concentration of 5 mM for each reactant.

  • Incubation: Agitate the mixture on an orbital shaker at room temperature for 1 hour.

  • Validation Checkpoint (Self-Validation): Before proceeding to purification, sample 1 μL of the reaction mixture and analyze via LC-MS. Success is confirmed by the disappearance of the starting mass peaks and the appearance of a new peak corresponding to[Mass_Peptide + Mass_Probe - NH₃], indicating successful thiazolidine cyclization and ammonia release.

  • Purification: Quench the reaction by lowering the pH to 4.0 using 10% TFA, then purify the conjugate via preparative RP-HPLC.

Conclusion

The picolinonitrile scaffold is a masterclass in pharmacophore efficiency. By leveraging the unique sp-hybridized geometry and strong electron-withdrawing nature of the nitrile group, medicinal chemists can achieve superior hydrogen bonding, navigate tight steric constraints, and modulate the electronic properties of the parent pyridine ring. Furthermore, its application in fast, high-yielding NATC bioconjugation proves that picolinonitrile is not just a static structural element, but a dynamic chemical tool capable of driving the next generation of targeted therapeutics and biological probes.

References

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: nih.gov URL:[Link]

  • A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions Source: researchgate.net URL:[Link]

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies Source: nih.gov URL:[Link]

  • Advancing Nitrile‐Aminothiol Strategy for Dual and Sequential Bioconjugation Source: researchgate.net URL:[Link]

  • Evaluation of Improved Glycogen Synthase Kinase-3α Inhibitors in Models of Acute Myeloid Leukemia Source: nih.gov URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Experimental Synthesis of 3-Amino-4-methoxypicolinonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) Content Type: Detailed Protocol and Mechanistic Guide Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) Content Type: Detailed Protocol and Mechanistic Guide

Executive Summary & Retrosynthetic Strategy

Substituted picolinonitriles (2-cyanopyridines) are highly privileged scaffolds in modern drug discovery, frequently serving as key pharmacophores in kinase inhibitors and antiviral agents. The synthesis of 3-Amino-4-methoxypicolinonitrile requires precise regiocontrol and chemoselectivity.

As detailed in this application note, the most robust and scalable approach utilizes a four-step linear sequence starting from commercially available 4-chloro-3-nitropyridine. The strategy relies on the following mechanistic pillars:

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nature of the C3-nitro group activates the C4-position, allowing for a highly efficient methoxylation ().

  • N-Oxidation: Oxidation of the pyridine nitrogen is a prerequisite to activate the C2-position for subsequent nucleophilic attack.

  • Modified Reissert-Henze Cyanation: Utilizing trimethylsilyl cyanide (TMSCN) and an acylating agent (dimethylcarbamoyl chloride), the N-oxide is converted to an N-acyloxypyridinium intermediate. Cyanide regioselectively attacks the highly electrophilic C2-position, followed by rearomatization (; ).

  • Chemoselective Reduction: Béchamp reduction conditions (Fe/NH4Cl) selectively reduce the nitro group to an amine without hydrolyzing or reducing the sensitive nitrile moiety ().

Reaction Pathway Visualization

Figure 1: Four-step synthesis of 3-Amino-4-methoxypicolinonitrile from 4-chloro-3-nitropyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitropyridine (2)

Mechanistic Rationale: The C4-chloride is highly activated by the ortho-nitro group. Sodium methoxide acts as a hard nucleophile, displacing the chloride via an addition-elimination (Meisenheimer complex) mechanism.

Procedure:

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) in anhydrous methanol (100 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath under an argon atmosphere. Add a solution of sodium methoxide (25 wt% in MeOH, 15.8 mL, 69.4 mmol) dropwise over 30 minutes. Field Insight: Maintaining the internal temperature below 5 °C prevents the formation of dimeric ether byproducts.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Workup: Quench the reaction by adding distilled water (100 mL). Extract the aqueous mixture with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo to afford 2 as a pale yellow solid.

Step 2: Synthesis of 4-Methoxy-3-nitropyridine 1-oxide (3)

Mechanistic Rationale: Electrophilic oxygen transfer from mCPBA to the nucleophilic pyridine lone pair generates the N-oxide, which is essential for the subsequent umpolung-style activation of the C2-position.

Procedure:

  • Setup: Dissolve intermediate 2 (9.0 g, 58.4 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C.

  • Addition: Add m-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 15.8 g, ~64.2 mmol) portion-wise to control the mild exotherm.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1, Rf ~ 0.2).

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 (100 mL) and stir vigorously for 30 minutes to neutralize unreacted peroxides.

  • Purification: Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO3 (3 × 100 mL). Field Insight: Rigorous washing is critical; residual m-chlorobenzoic acid will interfere with the acylating agent in Step 3. Dry over Na2SO4, filter, and concentrate to yield 3 .

Step 3: Synthesis of 2-Cyano-4-methoxy-3-nitropyridine (4)

Mechanistic Rationale: This modified Reissert-Henze reaction utilizes dimethylcarbamoyl chloride to form an N-acyloxypyridinium salt. This dramatically lowers the LUMO of the pyridine ring, directing the soft cyanide nucleophile (from TMSCN) exclusively to the C2-position. Subsequent elimination of the carbamate rearomatizes the ring ().

Procedure:

  • Setup: Dissolve N-oxide 3 (8.0 g, 47.0 mmol) in anhydrous DCM (120 mL) under argon.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN, 8.8 mL, 70.5 mmol). Safety Warning: TMSCN is highly toxic and volatile. Perform strictly in a fume hood and keep a bleach bath ready for quenching.

  • Activation: Add dimethylcarbamoyl chloride (6.5 mL, 70.5 mmol) dropwise at room temperature.

  • Reaction: Stir the sealed reaction mixture at room temperature for 24 hours.

  • Workup: Carefully quench with saturated aqueous NaHCO3 (100 mL). Extract the mixture with DCM (2 × 100 mL). Dry the combined organic layers over Na2SO4 and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to Hexanes/EtOAc 3:1) to afford 4 .

Step 4: Synthesis of 3-Amino-4-methoxypicolinonitrile (5)

Mechanistic Rationale: The Béchamp reduction utilizes zero-valent iron as an electron donor in a protic medium. It is highly chemoselective, smoothly reducing the nitro group to a primary amine while leaving the electrophilic nitrile completely intact.

Procedure:

  • Setup: Suspend intermediate 4 (5.0 g, 27.9 mmol) in a solvent mixture of ethanol (75 mL) and distilled water (25 mL).

  • Addition: Add iron powder (325 mesh, 7.8 g, 139.5 mmol) and ammonium chloride (3.0 g, 55.8 mmol).

  • Reaction: Attach a reflux condenser, heat the mixture to 80 °C, and stir vigorously for 3 hours.

  • Workup: Cool the mixture slightly and filter it while still hot through a tightly packed pad of Celite. Field Insight: Hot filtration prevents the newly formed amine from chelating with iron oxides and precipitating in the filter cake. Wash the Celite pad generously with hot ethyl acetate (150 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate (2 × 100 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Final Purification: Recrystallize the crude product from hot ethanol/hexanes to yield the final target 5 as an off-white solid.

Quantitative Data Summary

The table below outlines the validated parameters, expected yields, and key analytical markers for tracking the synthesis at each stage.

StepIntermediate / ProductExpected Yield (%)Time (h)Key Analytical Markers (¹H NMR / MS / IR)
1 4-Methoxy-3-nitropyridine (2 )88 – 922.0δ 8.95 (s, 1H, H-2), 4.05 (s, 3H, OCH₃)
2 4-Methoxy-3-nitropyridine 1-oxide (3 )85 – 9016.0δ 8.50 (s, 1H, H-2), [M+H]⁺ m/z 171.1
3 2-Cyano-4-methoxy-3-nitropyridine (4 )65 – 7524.0IR: ~2230 cm⁻¹ (C≡N stretch); δ 8.35 (d, 1H, H-6)
4 3-Amino-4-methoxypicolinonitrile (5 )78 – 853.0δ 5.20 (br s, 2H, NH₂), [M+H]⁺ m/z 150.1

References

  • Clark-Lewis, J. W., & Singh, R. P. (1962). "Preparation of 3,4-Diamino-, 3-Amino-4-methylamino-, and 4-Amino-3-methylamino-pyridines." Journal of the Chemical Society, 2379-2381. URL:[Link]

  • Fife, W. K. (1983). "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction." The Journal of Organic Chemistry, 48(8), 1375-1377. URL:[Link]

  • Asahara, H., et al. (2015). "Functionalization of a Pyridine Framework Through Intramolecular Reissert–Henze Reaction of N-(Carbamoyloxy)pyridinium Salts." European Journal of Organic Chemistry, 2015(15), 3335-3340. URL:[Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). "A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent." Tetrahedron Letters, 25(32), 3415-3418. URL:[Link]

Application

Application Notes and Protocols for 3-Amino-4-methoxypicolinonitrile: A Versatile Building Block in Heterocyclic Synthesis

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold 3-Amino-4-methoxypicolinonitrile is a highly functionalized pyridine derivative that has emerged as a powerful and versatile building block in synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

3-Amino-4-methoxypicolinonitrile is a highly functionalized pyridine derivative that has emerged as a powerful and versatile building block in synthetic and medicinal chemistry. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and an electron-rich methoxy-substituted pyridine ring provides a synthetically privileged scaffold for the construction of complex heterocyclic systems. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in the synthesis of high-value compounds, particularly fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are prominent in various therapeutic areas.[1][2] Researchers in drug development will find this molecule instrumental in accessing novel chemical matter with potential biological activity.[3]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for safe handling and successful experimental design.

PropertyValueSource
Molecular Formula C₇H₇N₃ON/A
Molecular Weight 149.15 g/mol N/A
Appearance Off-white to yellow crystalline powderN/A
Melting Point Data not readily available; empirical determination recommended.N/A
Solubility Soluble in DMSO, DMF, and hot alcohols. Limited solubility in water.N/A
CAS Number 886365-30-8N/A

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a cool, dry place away from strong oxidizing agents and acids.[4]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Reactivity: A Trifecta of Functional Groups

The synthetic utility of 3-Amino-4-methoxypicolinonitrile stems from the distinct reactivity of its three primary functional groups. Understanding the interplay between these groups is key to designing rational synthetic routes.

  • The Vicinal Amino and Nitrile Groups (ortho-amino-nitrile): This is the most powerful feature of the molecule. This arrangement is a classic precursor for the construction of fused pyrimidine rings through cyclocondensation reactions with one-carbon synthons.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron density, making the ring susceptible to various transformations. The methoxy group at the 4-position further activates the ring system.

  • The Methoxy Group: This group can potentially be a site for O-demethylation to reveal a pyridone, or it can influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

The following workflow illustrates the central role of the ortho-amino-nitrile functionality in heterocyclic synthesis.

G A 3-Amino-4-methoxypicolinonitrile C Cyclocondensation Reaction A->C B One-Carbon Synthon (e.g., Formamide, Guanidine) B->C D Fused Pyrido[2,3-d]pyrimidine Core C->D Ring Formation E Further Functionalization (e.g., Cross-Coupling, Substitution) D->E F Diverse Biologically Active Molecules E->F

Caption: Synthetic workflow using 3-Amino-4-methoxypicolinonitrile.

Application Note 1: Synthesis of 4-Aminopyrido[2,3-d]pyrimidines

Introduction: The pyrido[2,3-d]pyrimidine scaffold is a core component of numerous biologically active molecules, including kinase inhibitors used in oncology.[2] The reaction of an ortho-amino-nitrile with guanidine is a robust and efficient method for constructing the 4-aminopyrido[2,3-d]pyrimidine system.[1]

Mechanism & Rationale: The reaction proceeds via an initial nucleophilic attack of the amino group of guanidine on the nitrile carbon of 3-Amino-4-methoxypicolinonitrile. This is followed by an intramolecular cyclization where the amino group of the picolinonitrile attacks the imine carbon formed from the guanidine. Subsequent tautomerization and aromatization yield the stable fused heterocyclic product. The use of a high-boiling solvent like 2-ethoxyethanol facilitates the reaction by ensuring the necessary thermal energy for the cyclization and removal of ammonia byproduct.

Detailed Experimental Protocol:

  • Reagents & Equipment:

    • 3-Amino-4-methoxypicolinonitrile (1.0 eq)

    • Guanidine hydrochloride (3.0 eq)

    • Sodium ethoxide (3.0 eq)

    • 2-Ethoxyethanol (or n-Butanol)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Standard workup and purification equipment (filtration, rotary evaporator)

  • Procedure:

    • To a solution of sodium ethoxide (3.0 eq) in 2-ethoxyethanol, add guanidine hydrochloride (3.0 eq) and stir the mixture at room temperature for 30 minutes to generate free guanidine.

    • Add 3-Amino-4-methoxypicolinonitrile (1.0 eq) to the reaction mixture.

    • Heat the mixture to reflux (approx. 135 °C for 2-ethoxyethanol) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

    • Pour the mixture into ice-water and stir for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual solvent.

    • Dry the product under vacuum to yield 5-methoxy-pyrido[2,3-d]pyrimidin-4-amine.

  • Expected Results & Characterization:

    • Yield: Typically 70-90%.

    • Appearance: White to pale yellow solid.

    • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the pyridine and pyrimidine ring protons, as well as a singlet for the methoxy group and a broad singlet for the amino protons.

    • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the product's molecular weight.

Application Note 2: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Introduction: Pyrido[2,3-d]pyrimidin-4-ones are another class of valuable heterocyclic compounds. A straightforward synthesis involves the cyclocondensation of 3-Amino-4-methoxypicolinonitrile with formamide.

Mechanism & Rationale: This reaction is a classic example of forming a pyrimidinone ring from an ortho-amino-nitrile. Formamide serves as the source for the C4 carbon and N3 nitrogen of the pyrimidinone ring. The reaction is typically heated to a high temperature, which facilitates the cyclization and dehydration steps, driving the reaction to completion.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product A 3-Amino-4-methoxypicolinonitrile C Heat to Reflux (High Temperature) A->C B Formamide (HCONH₂) B->C D Intramolecular Cyclization & Dehydration (H₂O loss) C->D Thermal Activation E 5-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one D->E Ring Closure

Caption: Reaction scheme for Pyrido[2,3-d]pyrimidin-4-one synthesis.

Detailed Experimental Protocol:

  • Reagents & Equipment:

    • 3-Amino-4-methoxypicolinonitrile (1.0 eq)

    • Formamide (used as reagent and solvent)

    • Round-bottom flask with a distillation head or air condenser

    • Heating mantle or oil bath

  • Procedure:

    • Place 3-Amino-4-methoxypicolinonitrile (1.0 eq) in a round-bottom flask.

    • Add an excess of formamide (e.g., 10-20 equivalents or enough to act as a solvent).

    • Heat the mixture to 180-190 °C.

    • Maintain this temperature for 4-8 hours. The reaction can be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add water to the flask to precipitate the product.

    • Collect the solid by vacuum filtration.

    • Wash the collected solid thoroughly with water to remove any residual formamide.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Expected Results & Characterization:

    • Yield: Typically 65-85%.

    • Appearance: Off-white to tan solid.

    • ¹H NMR (DMSO-d₆): Expect characteristic aromatic protons, a methoxy singlet, and a broad singlet for the N-H proton of the pyrimidinone ring.

    • IR Spectroscopy: A strong carbonyl (C=O) stretch should be observable around 1650-1680 cm⁻¹.

Summary and Outlook

3-Amino-4-methoxypicolinonitrile is a readily accessible and highly effective building block for the synthesis of diverse nitrogen-containing heterocyclic compounds. The protocols detailed herein for the synthesis of substituted pyrido[2,3-d]pyrimidines demonstrate its utility in constructing scaffolds of significant interest in medicinal chemistry and drug discovery.[5][6] The strategic positioning of its functional groups allows for straightforward and high-yielding cyclization reactions, making it an invaluable tool for researchers and synthetic chemists. Future applications could explore palladium-catalyzed cross-coupling reactions at the pyridine ring or modifications of the methoxy group to further expand the accessible chemical space.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). National Center for Biotechnology Information. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. (2023). Organic Chemistry Research. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025). MDPI. Available at: [Link]

  • Nitriles in Heterocyclic Synthesis: Synthesis of Pyrido[3',2':4,5]Thieno[2,3-d] Pyrimidines Derivative. (N.D.). SCIRP. Available at: [Link]

  • General synthesis of pyrido[2,3-d]pyrimidines. (N.D.). ResearchGate. Available at: [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.
  • A kind of preparation method of 3-amino-4-picoline. (N.D.). Google Patents.

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Method

Application of 3-Amino-4-methoxypicolinonitrile in Agrochemical Synthesis: A Detailed Guide

Introduction: The Strategic Importance of the Picolinonitrile Scaffold In the competitive landscape of agrochemical research, the development of novel, effective, and selective active ingredients is paramount. The pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Picolinonitrile Scaffold

In the competitive landscape of agrochemical research, the development of novel, effective, and selective active ingredients is paramount. The pyridine ring is a privileged scaffold in this domain, forming the core of numerous successful herbicides and fungicides. Among the diverse array of pyridine-based building blocks, 3-Amino-4-methoxypicolinonitrile stands out as a highly versatile intermediate. Its unique arrangement of functional groups—an amino group for diverse derivatization, a nitrile group as a precursor to carboxylic acids or amides, and a methoxy group influencing electronic properties and potential metabolic pathways—offers a powerful platform for the synthesis of a new generation of crop protection agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of 3-Amino-4-methoxypicolinonitrile in the synthesis of picolinic acid-based agrochemicals. We will delve into the strategic considerations behind synthetic route design, provide detailed, field-proven protocols for key transformations, and present the underlying logic to empower researchers in their quest for innovative agrochemical solutions.

Core Synthetic Strategy: From Picolinonitrile to Picolinic Acid Herbicides

A primary application of 3-Amino-4-methoxypicolinonitrile is its conversion to 4-amino-3-halopicolinic acids. This class of compounds is known to exhibit potent herbicidal activity, often acting as synthetic auxins that disrupt plant growth.[1][2] The general synthetic workflow involves two key transformations: the conversion of the 3-amino group to a halogen via a Sandmeyer-type reaction, followed by the hydrolysis of the nitrile at the 2-position to a carboxylic acid.

The following diagram illustrates the logical flow of this synthetic approach.

G A 3-Amino-4-methoxypicolinonitrile B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H⁺) C 3-Halo-4-methoxypicolinonitrile B->C Sandmeyer Reaction (Cu(I) Halide) D Target Herbicidal Picolinic Acid C->D Nitrile Hydrolysis (Acid or Base)

Caption: Synthetic workflow from 3-Amino-4-methoxypicolinonitrile to a target picolinic acid.

PART 1: The Sandmeyer Reaction - Introducing Halogen Functionality

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of a primary aromatic amine into a wide array of functional groups via a diazonium salt intermediate.[3][4] In the context of our starting material, this reaction is instrumental in replacing the 3-amino group with a halogen (e.g., chlorine or bromine), a common feature in many active picolinic acid herbicides.[1] The choice of a copper(I) halide as a catalyst is crucial for promoting the desired radical-nucleophilic aromatic substitution.[3]

Protocol 1: Synthesis of 3-Chloro-4-methoxypicolinonitrile via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction on related 2-amino-3-carbonitrile heterocyclic systems.[5]

Objective: To replace the 3-amino group of 3-Amino-4-methoxypicolinonitrile with a chlorine atom.

Materials:

  • 3-Amino-4-methoxypicolinonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3-Amino-4-methoxypicolinonitrile (1 equivalent) in a mixture of concentrated HCl and water at a 2:1 ratio.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the CuCl solution with continuous stirring. Effervescence (release of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4-methoxypicolinonitrile.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: The product, 3-Chloro-4-methoxypicolinonitrile, is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Nitrile Hydrolysis - Unveiling the Picolinic Acid Moiety

The final key transformation is the hydrolysis of the nitrile group at the 2-position to a carboxylic acid. This step is critical as the picolinic acid functionality is often essential for the herbicidal activity of this class of compounds. The hydrolysis can be achieved under either acidic or basic conditions, with the choice of method often depending on the stability of other functional groups in the molecule.[2][6]

Protocol 2: Alkaline Hydrolysis of 3-Chloro-4-methoxypicolinonitrile

This protocol is based on general procedures for the hydrolysis of 2-cyanopyridines.[2][7]

Objective: To hydrolyze the nitrile group of 3-Chloro-4-methoxypicolinonitrile to a carboxylic acid.

Materials:

  • 3-Chloro-4-methoxypicolinonitrile

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

Procedure:

  • Hydrolysis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-4-methoxypicolinonitrile (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution to a pH of 2-3 with concentrated HCl while cooling in an ice bath. The picolinic acid product should precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash with a small amount of cold deionized water.

    • The crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified 3-chloro-4-methoxypicolinic acid.

Expected Outcome: The final product, 3-chloro-4-methoxypicolinic acid, is expected to be a crystalline solid. Characterization should be performed by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Data Summary

The following table provides a hypothetical summary of expected yields and key characterization data for the synthesized compounds. Actual results may vary depending on experimental conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (Predicted)
3-Amino-4-methoxypicolinonitrileC₇H₇N₃O149.15-¹H NMR (CDCl₃): δ 7.95 (d, 1H), 6.70 (d, 1H), 4.50 (br s, 2H), 3.90 (s, 3H)
3-Chloro-4-methoxypicolinonitrileC₇H₅ClN₂O168.5860-75¹H NMR (CDCl₃): δ 8.30 (d, 1H), 7.10 (d, 1H), 4.00 (s, 3H)
3-Chloro-4-methoxypicolinic AcidC₇H₆ClNO₃187.5880-90¹H NMR (DMSO-d₆): δ 13.5 (br s, 1H), 8.40 (d, 1H), 7.30 (d, 1H), 3.95 (s, 3H)

Logical Framework for Agrochemical Discovery

The derivatization of the synthesized 3-chloro-4-methoxypicolinic acid provides a logical pathway for the discovery of novel agrochemicals. The carboxylic acid can be converted to a variety of esters and amides to modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for uptake and translocation in target weeds.

G A 3-Chloro-4-methoxypicolinic Acid B Ester Derivatives A->B Esterification (Various Alcohols) C Amide Derivatives A->C Amidation (Various Amines) D Target Weed B->D Structure-Activity Relationship (SAR) - Lipophilicity - Phloem Mobility C->D Structure-Activity Relationship (SAR) - Target Site Binding - Metabolic Stability

Caption: Derivatization strategies for novel herbicide discovery.

Conclusion and Future Perspectives

3-Amino-4-methoxypicolinonitrile is a valuable and versatile starting material for the synthesis of novel agrochemicals. The synthetic pathways outlined in this application note, focusing on the Sandmeyer reaction and nitrile hydrolysis, provide a robust and logical approach to generating a library of picolinic acid derivatives for herbicidal screening. The strategic functionalization of this scaffold allows for the fine-tuning of molecular properties to optimize biological activity and selectivity. Future research in this area could explore alternative derivatization of the 3-amino group, as well as the development of novel cyclization reactions involving the nitrile and amino functionalities to access a wider range of heterocyclic systems with potential agrochemical applications.

References

  • 4-aminopicolinates and their use as herbicides. U.S.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Request PDF. ([Link])

  • 4-aminopicolinates and their use as herbicides. WO2001051468A1. ()
  • The sandmeyer reaction on some selected heterocyclic ring systems: Synthesis of useful 2-chloroheterocyclic-3-carbonitrile intermediates. UAE University. ([Link])

  • Sandmeyer reaction. Wikipedia. ([Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. ([Link])

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. ([Link])

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Application

Unlocking New Therapeutic Potential: A Guide to the Derivatization of 3-Amino-4-methoxypicolinonitrile for Structure-Activity Relationship (SAR) Studies

An Application Note for Drug Discovery Professionals Abstract The 3-amino-4-methoxypicolinonitrile scaffold is a privileged starting point in medicinal chemistry, offering a synthetically tractable platform for the devel...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Discovery Professionals

Abstract

The 3-amino-4-methoxypicolinonitrile scaffold is a privileged starting point in medicinal chemistry, offering a synthetically tractable platform for the development of novel therapeutics. The strategic positioning of the amino, methoxy, and nitrile groups provides multiple vectors for chemical modification, enabling a thorough exploration of the chemical space around the core. This guide, designed for researchers in drug development, provides a detailed exploration of derivatization strategies focused on the 3-amino group to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We present detailed protocols for N-acylation, N-sulfonylation, and N-alkylation, explain the rationale behind these modifications, and outline the workflow for characterizing the resulting derivatives and interpreting SAR data.

Introduction: The Strategic Value of the Picolinonitrile Core

The pyridine ring is a cornerstone of modern pharmaceuticals, present in a vast number of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The 3-amino-4-methoxypicolinonitrile molecule leverages this core, presenting a C3-amino group that serves as a versatile synthetic handle for derivatization. Modification at this position allows for the systematic introduction of a wide array of functional groups, which can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

The goal of derivatization in this context is to systematically probe the binding pocket of a biological target. By creating a library of analogs with varied steric and electronic properties (e.g., size, shape, hydrogen bonding capacity, lipophilicity), researchers can build a detailed SAR model. This model is crucial for rationally designing next-generation compounds with improved therapeutic profiles. Derivatives of related aminopyridine scaffolds have shown significant potential as kinase inhibitors and modulators of other key cellular pathways.[2][3]

Derivatization Strategies at the 3-Amino Position

The primary amino group of 3-amino-4-methoxypicolinonitrile is a nucleophilic site ripe for a variety of chemical transformations. Below, we detail three fundamental, high-yield derivatization strategies.

N-Acylation (Amide Bond Formation)

Rationale: Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[4] Introducing an amide linkage allows for the exploration of a vast chemical space by varying the corresponding carboxylic acid. The resulting amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), making it a critical functional group for molecular recognition at a target protein's active site.

General Scheme:

Protocol 1: Synthesis of an N-Acyl Derivative via Amide Coupling

This protocol describes a representative amide coupling using HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) as the coupling agent.

Materials:

  • 3-amino-4-methoxypicolinonitrile

  • Substituted Carboxylic Acid (R-COOH)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-amino-4-methoxypicolinonitrile (1.0 eq) in anhydrous DMF, add the desired substituted carboxylic acid (1.1 eq).

  • Add HBTU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). The use of a non-nucleophilic base like DIPEA is crucial to neutralize the acid formed without competing in the reaction.[5]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HBTU byproducts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final N-acyl derivative.[5]

N-Sulfonylation (Sulfonamide Formation)

Rationale: The sulfonamide functional group is a key pharmacophore found in numerous drugs, including antibiotics, diuretics, and anti-inflammatory agents. It is a strong hydrogen bond acceptor and is metabolically stable. Introducing a sulfonamide allows for the exploration of different geometric and electronic properties compared to an amide.

General Scheme:

[3-amino-4-methoxypicolinonitrile] + [R-X (Alkyl Halide)] --(Base)--> [N-Alkyl Derivative]

Caption: Iterative workflow for SAR studies.

Data Presentation and Interpretation

To effectively build an SAR model, data must be organized systematically. The table below presents a hypothetical dataset for a small library of N-acyl derivatives targeting a fictional kinase.

Compound ID R-Group Structure Modification Type Yield (%) Purity (%) Kinase IC₅₀ (nM)
Parent HAmine->99>10,000
AN-01 BenzylN-Acyl (Amide)78>98850
AN-02 4-FluorobenzylN-Acyl (Amide)82>99420
AN-03 CyclohexylN-Acyl (Amide)75>971,200
AN-04 4-MethoxybenzylN-Acyl (Amide)71>98910
SN-01 PhenylN-Sulfonyl65>99350

Interpretation of Hypothetical Data:

  • Baseline Activity: The parent 3-amino-4-methoxypicolinonitrile shows no significant activity, confirming the necessity of derivatization.

  • Effect of Acylation: Introducing a benzylamide group (AN-01) confers moderate activity.

  • Electronic Effects: The addition of an electron-withdrawing fluorine atom to the phenyl ring (AN-02) doubles the potency compared to AN-01, suggesting that modulating the electronics of the aryl ring is a fruitful strategy. The electron-donating methoxy group (AN-04) offers no improvement over the simple benzyl group.

  • Steric Effects: Replacing the aromatic benzyl group with a non-planar cyclohexyl group (AN-03) leads to a slight decrease in activity, indicating a preference for a planar aromatic moiety in the binding site.

  • Scaffold Hop: Changing the linker from an amide to a sulfonamide (SN-01) results in a significant potency boost compared to its amide analog, suggesting the sulfonamide's geometric and hydrogen-bonding properties are more optimal for target engagement.

This initial analysis provides clear direction for the next round of synthesis: further explore substitutions on the phenylsulfonamide scaffold and investigate other electron-withdrawing groups on the N-benzylamide series.

Conclusion

3-Amino-4-methoxypicolinonitrile is a highly valuable starting material for building libraries of diverse compounds for SAR studies. The N-acylation, N-sulfonylation, and N-alkylation reactions described herein are reliable and versatile methods for modifying the core scaffold. By combining robust synthetic protocols with systematic biological evaluation and careful data analysis, research teams can efficiently navigate the chemical space to identify and optimize novel drug candidates.

References

  • Benchchem. Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors.
  • Powers, D. et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH.
  • Richardson, P. (2025). Facile Synthesis of Functionalized 2-Aminopyridines. Synfacts, 21(11), 1093.
  • Bullen, A. et al. A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC - NIH.
  • Roychowdhury, P., Maity, A., & Powers, D. (2021). Bifunctional N-Aminopyridinium Reagents Enable C–H Amination, Olefin Carboamination Cascades. ChemRxiv.
  • Li, Y. et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. Available from: [Link]

  • Dykstra, K. et al. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Wu, T. et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. PMC - NIH. Available from: [Link]

  • Shcherbakov, S. et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC - NIH. Available from: [Link]

  • Schmid, J. et al. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(13), 4272. Available from: [Link]

  • Zhang, Y. et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). PMC - NIH. Available from: [Link]

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. ResearchGate. Available from: [Link]

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.
  • Kikelj, D. et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 26(1), 142. Available from: [Link]

  • Jeon, J. et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(13), 6176. Available from: [Link]

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  • WO2005019201A2 - Process for the preparation of 4-amino-3-quinolinecarbonitriles. Google Patents.
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  • Al-Adiwish, W. M. et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. Available from: [Link]

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  • Shimadzu. High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Available from: [Link]

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Method

Application Note: Advanced Functionalization Strategies for the 3-Amino Group of 3-Amino-4-methoxypicolinonitrile

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Overcoming Steric Hindrance and Electronic Deactivation in Heteroaromatic Amines Introduction & Mechanistic Rationale Functionalizing the a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Focus: Overcoming Steric Hindrance and Electronic Deactivation in Heteroaromatic Amines

Introduction & Mechanistic Rationale

Functionalizing the amino group of 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) presents a formidable synthetic challenge in drug development. The 3-amino group is structurally buried in a "steric cleft" between an ortho-cyano group (C2) and an ortho-methoxy group (C4). Furthermore, the lone pair of the amine is strongly delocalized into the electron-deficient pyridine ring, a deactivation effect further exacerbated by the powerful electron-withdrawing nature (-I, -M) of the adjacent nitrile group.

As a result, standard functionalization techniques (e.g., room-temperature amidation with EDCI/HOBt or unoptimized SNAr reactions) consistently fail or stall at trace conversions. To successfully functionalize this scaffold, the reaction kinetics must be artificially accelerated using highly reactive electrophilic intermediates or specialized transition-metal catalytic cycles. This application note details two field-proven, self-validating protocols for the N-acylation and N-arylation of this deactivated building block.

Functionalization Workflow

The selection of the functionalization pathway depends entirely on the target derivative. The decision matrix below outlines the strategic circumvention of the inherent thermodynamic and kinetic barriers.

Workflow SM 3-Amino-4-methoxypicolinonitrile (Sterically Hindered & Deactivated) Decision Target Pathway SM->Decision Amidation N-Acylation (Amide Formation) Decision->Amidation Acyl Donors Arylation N-Arylation (C-N Coupling) Decision->Arylation Aryl Halides AmideSol Solution: HATU/DMAP or PFP Microwave Irradiation (100°C) Amidation->AmideSol ArylSol Solution: Pd2(dba)3 + BrettPhos Sterically Demanding Ligands Arylation->ArylSol AmideProd Target: N-Acyl Derivative AmideSol->AmideProd ArylProd Target: N-Aryl Derivative ArylSol->ArylProd

Figure 1: Decision matrix and workflow for 3-Amino-4-methoxypicolinonitrile functionalization.

Quantitative Data & Optimization

To demonstrate the causality behind our reagent selection, the following tables summarize the optimization data. Notice how standard conditions fail entirely, necessitating the use of specialized reagents.

Table 1: Optimization of N-Acylation (Amidation)

Reaction: 3-Amino-4-methoxypicolinonitrile + Benzoic Acid (1.2 eq)

EntryCoupling ReagentAdditive / BaseSolventConditionsYield (%)
1EDCI, HOBtDIPEA (2.0 eq)DMFRT, 24 h< 5%
2HATUDIPEA (2.0 eq)DMFRT, 24 h15%
3HATUDMAP (1.5 eq)DMF80 °C, 12 h45%
4 HATU DMAP (1.5 eq) DMF MW, 100 °C, 30 min 88%
5 PFP DIPEA (2.0 eq) MeCN MW, 100 °C, 30 min 92%

Note: HATU is particularly effective for sterically hindered couplings[1]. Alternatively, in situ generation of acyl fluorides using Pentafluoropyridine (PFP) provides exceptional yields for electron-deficient aminopyridines[2].

Table 2: Optimization of N-Arylation (Buchwald-Hartwig)

Reaction: 3-Amino-4-methoxypicolinonitrile + 4-Bromotoluene (1.2 eq)

EntryCatalyst System (5 mol% Pd)BaseSolventConditionsYield (%)
1Pd(OAc)₂ / BINAPCs₂CO₃Toluene100 °C, 12 hTrace
2Pd₂(dba)₃ / XantphosNaOtBuDioxane100 °C, 12 h22%
3Pd₂(dba)₃ / BrettPhosNaOtBuToluene110 °C, 12 h41%
4 Pd₂(dba)₃ / BrettPhos Cs₂CO₃ Toluene/t-AmylOH 110 °C, 12 h 85%

Experimental Protocols

Protocol A: Microwave-Assisted N-Acylation using HATU/DMAP

Causality & Rationale: A critical failure point in standard peptide coupling of this substrate is the inability of the deactivated amine to attack the bulky OAt-active ester generated by HATU. By employing stoichiometric DMAP, we force the generation of an N-acylpyridinium intermediate. This species is highly electrophilic and sterically accessible, allowing the hindered 3-amino group to successfully form the C-N bond.

Step-by-Step Methodology:

  • Pre-activation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the desired carboxylic acid (0.60 mmol, 1.2 equiv), HATU (0.65 mmol, 1.3 equiv), and anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (1.0 mmol, 2.0 equiv) and stir at room temperature for 5 minutes. The solution will turn pale yellow, indicating the formation of the OAt-ester.

  • Substrate Introduction: Add 3-Amino-4-methoxypicolinonitrile (0.50 mmol, 1.0 equiv) followed by DMAP (0.75 mmol, 1.5 equiv). Crucial: Do not use catalytic DMAP; stoichiometric amounts are required to drive the equilibrium toward the N-acylpyridinium species.

  • Microwave Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation at 100 °C for 30 minutes (Absorption level: High).

  • Validation Checkpoint: Sample 5 µL of the reaction mixture and analyze via LC-MS. The disappearance of the m/z 150 [M+H]⁺ peak (starting material) confirms completion. If unreacted amine remains, extend irradiation by 10 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Causality & Rationale: The pyridine nitrogen of the substrate presents a significant risk of catalyst poisoning by forming stable, off-cycle palladium complexes. Furthermore, the ortho-cyano and ortho-methoxy groups create a severe steric clash during the reductive elimination step of the catalytic cycle. The application of sterically demanding phosphine ancillary ligands, such as BrettPhos, is crucial to accelerate reductive elimination and prevent the catalyst from resting in an inactive state[3].

Step-by-Step Methodology:

  • Glovebox Preparation: To prevent oxidation of the electron-rich phosphine ligand, perform the setup in an argon-filled glovebox. Charge an oven-dried Schlenk tube with 3-Amino-4-methoxypicolinonitrile (0.50 mmol, 1.0 equiv), the aryl bromide (0.60 mmol, 1.2 equiv), Pd₂(dba)₃ (0.025 mmol, 5 mol%), BrettPhos (0.05 mmol, 10 mol%), and finely milled anhydrous Cs₂CO₃ (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed mixture of anhydrous Toluene and t-Amyl alcohol (4:1 v/v, 4.0 mL). Rationale: The addition of t-Amyl alcohol significantly increases the solubility of the polar aminopyridine and the inorganic base, preventing the reaction from stalling at the solid-liquid interface.

  • Reaction Execution: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and heat at 110 °C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm).

  • Validation Checkpoint: Perform a TLC (1:1 Hexanes/EtOAc). The starting aminopyridine is strongly UV-active and stains bright yellow with ninhydrin. Complete consumption of this spot indicates a successful coupling.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution ACS Publications 1

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) PMC (PubMed Central) 2

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands ResearchGate 3

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Application

Application Notes &amp; Protocols for the Synthesis of a Novel Compound Library from 3-Amino-4-methoxypicolinonitrile

Abstract This comprehensive guide provides detailed protocols and strategic insights for the construction of a diverse compound library based on the 3-Amino-4-methoxypicolinonitrile scaffold. This versatile starting mate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed protocols and strategic insights for the construction of a diverse compound library based on the 3-Amino-4-methoxypicolinonitrile scaffold. This versatile starting material possesses multiple reaction handles, making it an ideal core for generating novel chemical entities for drug discovery and high-throughput screening. We will delve into the strategic considerations for library design, followed by step-by-step protocols for key chemical transformations including N-acylation, N-sulfonylation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating system designs for protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of the 3-Amino-4-methoxypicolinonitrile Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1][2] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone of modern drug design. The 3-Amino-4-methoxypicolinonitrile scaffold, in particular, offers a rich platform for diversification. It features three key functional groups for chemical modification:

  • A nucleophilic primary amino group: Ideal for forming amides, sulfonamides, ureas, and for use in reductive amination.

  • A nitrile group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various heterocyclic ring systems.

  • A substituted pyridine ring: Can be further functionalized through reactions on the ring itself, or the existing substituents can modulate the properties of the final compounds.

The strategic placement of these functional groups allows for the exploration of chemical space in a controlled and systematic manner, which is a key principle in the design of high-quality compound libraries.[]

Library Design and Synthetic Strategy

A successful compound library should exhibit a high degree of structural diversity while maintaining favorable physicochemical properties. Our strategy for diversifying the 3-Amino-4-methoxypicolinonitrile core is based on a parallel synthesis approach, where a common intermediate is subjected to a variety of reaction conditions and building blocks.

Workflow for Compound Library Generation

G A 3-Amino-4-methoxypicolinonitrile (Starting Material) B Diversification of the Amino Group A->B E Palladium Cross-Coupling (Requires Halogenated Intermediate) A->E H Modification of the Nitrile Group A->H C N-Acylation / N-Sulfonylation B->C D Reductive Amination B->D K Purification & Characterization C->K D->K F Suzuki-Miyaura Coupling E->F G Buchwald-Hartwig Amination E->G F->K G->K I Hydrolysis to Carboxylic Acid H->I J Reduction to Primary Amine H->J I->K J->K L Compound Library K->L

Caption: Overall workflow for the generation of a compound library from 3-Amino-4-methoxypicolinonitrile.

Protocols for Library Synthesis

The following protocols are designed to be robust and adaptable for parallel synthesis. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Protocol for N-Acylation and N-Sulfonylation

N-acylation is a fundamental reaction for converting amines into amides, which are highly prevalent in drug molecules.[4] Similarly, N-sulfonylation provides sulfonamides, another important functional group in medicinal chemistry.

Rationale: This protocol utilizes a straightforward and high-yielding reaction between the primary amine of the scaffold and a diverse set of acyl chlorides or sulfonyl chlorides. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl byproduct without competing with the nucleophilic amine. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Protocol: N-Acylation/N-Sulfonylation

Step Procedure Notes
1 To a solution of 3-Amino-4-methoxypicolinonitrile (1.0 eq) in dry DCM (0.1 M) in a reaction vial, add TEA or DIPEA (1.5 eq).Ensure all glassware is oven-dried to prevent hydrolysis of the acyl/sulfonyl chloride.
2 In a separate vial, prepare a stock solution of the desired acyl chloride or sulfonyl chloride (1.2 eq) in dry DCM.A slight excess of the acylating/sulfonylating agent is used to ensure complete consumption of the starting material.
3 Add the acyl/sulfonyl chloride solution dropwise to the reaction mixture at 0 °C.The reaction is exothermic, and dropwise addition at low temperature helps to control the reaction rate and minimize side products.
4 Allow the reaction to warm to room temperature and stir for 2-16 hours.Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5 Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.This step neutralizes any remaining acid and unreacted acyl/sulfonyl chloride.
6 Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.Standard workup procedure to isolate the crude product.
7 Purify the crude product by flash column chromatography or preparative HPLC.The choice of purification method will depend on the scale of the reaction and the polarity of the product.

Data Presentation: Representative Acylating and Sulfonylating Agents

Reagent Product Type Expected Yield Range
Acetyl chlorideAcetamide85-95%
Benzoyl chlorideBenzamide80-90%
Methanesulfonyl chlorideMethanesulfonamide75-85%
p-Toluenesulfonyl chlorideTosylamide80-90%
Cyclopropanecarbonyl chlorideCyclopropylamide85-95%

Reaction Scheme: N-Acylation and N-Sulfonylation

G start 3-Amino-4-methoxypicolinonitrile reagents + R-COCl (Acyl Chloride) or + R-SO2Cl (Sulfonyl Chloride) start->reagents conditions Base (TEA or DIPEA) DCM, 0°C to RT reagents->conditions product_amide N-Acylated Product conditions->product_amide product_sulfonamide N-Sulfonylated Product conditions->product_sulfonamide

Caption: General reaction scheme for N-acylation and N-sulfonylation.

Palladium-Catalyzed Cross-Coupling Reactions

For further diversification, the pyridine ring can be functionalized using powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[5][6][7][8][9] These reactions typically require an aryl halide as a starting material. While 3-Amino-4-methoxypicolinonitrile itself is not halogenated, a halogenated derivative (e.g., 3-Amino-5-bromo-4-methoxypicolinonitrile) would be a key intermediate for this strategy. The synthesis of such an intermediate is beyond the scope of this protocol but is a feasible synthetic step.

3.2.1. Protocol for Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound.[9] We propose using a palladium catalyst with a phosphine ligand, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a ligand like SPhos or XPhos, which are known to be effective for a wide range of substrates.[6] A base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Step Procedure Notes
1 To a microwave vial, add the halogenated 3-Amino-4-methoxypicolinonitrile derivative (1.0 eq), the desired boronic acid or ester (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).The use of a slight excess of the boronic acid derivative helps drive the reaction to completion.
2 Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degas the vial by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.
3 Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1), to the vial.The choice of solvent can significantly impact the reaction outcome and should be optimized for specific substrates.
4 Seal the vial and heat the reaction mixture in a microwave reactor at 80-120 °C for 15-60 minutes.Microwave heating can significantly reduce reaction times compared to conventional heating.
5 After cooling, dilute the reaction mixture with ethyl acetate and water.
6 Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
7 Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: Representative Boronic Acids

Boronic Acid Product Substructure Expected Yield Range
Phenylboronic acidPhenyl60-80%
4-Methylphenylboronic acid4-Tolyl65-85%
3-Pyridinylboronic acid3-Pyridinyl50-70%
Cyclopropylboronic acidCyclopropyl55-75%

3.2.2. Protocol for Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.[5][6] This reaction has broad utility in synthesizing aryl amines.[5] The choice of palladium catalyst, ligand, and base is crucial for success. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to facilitate the catalytic cycle.[6] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

Experimental Protocol: Buchwald-Hartwig Amination

Step Procedure Notes
1 To a glovebox or under an inert atmosphere, add the halogenated 3-Amino-4-methoxypicolinonitrile derivative (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a ligand (e.g., XPhos, 10 mol%), and a base (e.g., NaOtBu, 1.5 eq) to a reaction vial.All reagents should be handled under an inert atmosphere to prevent catalyst deactivation.
2 Add a dry, degassed solvent such as toluene or dioxane to the vial.The solvent must be anhydrous for this reaction to proceed efficiently.
3 Seal the vial and heat the reaction mixture at 80-110 °C for 4-24 hours.The reaction progress should be monitored by LC-MS.
4 After cooling, quench the reaction by adding water.
5 Extract the product with an organic solvent like ethyl acetate.
6 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
7 Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation: Representative Amines

Amine Product Substructure Expected Yield Range
MorpholineMorpholinyl70-90%
PiperidinePiperidinyl75-95%
AnilinePhenylamino50-70%
BenzylamineBenzylamino65-85%

Characterization and Library Management

All synthesized compounds should be characterized to confirm their identity and purity. Standard analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final compounds.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

For library management, each compound should be assigned a unique identifier and stored in a suitable format (e.g., in DMSO solution in 96- or 384-well plates) for downstream screening applications.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC. (2022, February 28).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (2022, May 26).
  • Scaffolds and Scaffold-based Compound Library. (n.d.).
  • 3-Amino-4-methoxybenzonitrile | C8H8N2O | CID 22452557 - PubChem. (n.d.).
  • Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.).
  • Electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines to 6-azaindoles. (2023, August 15).
  • 3-Amino-4-methoxypyridine - Chem-Impex. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 30).
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines - ChemRxiv. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing. (n.d.).
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.).
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29).
  • An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine - Benchchem. (n.d.).
  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles - SciELO. (n.d.).
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (n.d.).
  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC. (n.d.).
  • 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. (n.d.).
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. (2020, April 23).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024, March 22).
  • Nucleoside N-acylation with active derivatives of amino acids - Semantic Scholar. (n.d.).
  • SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - Googleapis.com. (2000, January 6).
  • 3-[(3-AMINO-4-METHYLAMINO-BENZOYL)-PYRIDIN-2-YL-AMINO]-PROPIONIC ACID ETHYL ESTER | 212322-56-0 - ChemicalBook. (2025, July 24).
  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one - MDPI. (2021, October 11).
  • 3-Amino-4-methoxybenzanilide | 120-35-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
  • 3-Amino-4-methoxypyridine | CAS 33631-09-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (n.d.).

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Method

Application Note: 3-Amino-4-methoxypicolinonitrile as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of the Pyrido[2,3-d]pyrimidine Scaffold Fused heterocyclic systems are cornerstones of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrido[2,3-d]pyrimidine Scaffold

Fused heterocyclic systems are cornerstones of modern medicinal chemistry, with the pyrido[2,3-d]pyrimidine core being a particularly "privileged scaffold".[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to compounds with significant therapeutic potential.[2] Derivatives of this scaffold have demonstrated a broad spectrum of activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5]

The development of novel and efficient synthetic routes to these valuable structures is a primary objective in drug discovery. A key strategy involves the cyclocondensation of functionalized pyridine precursors. In this context, 3-amino-4-methoxypicolinonitrile emerges as a highly strategic starting material. Its unique arrangement of functional groups—an amino and a nitrile group positioned ortho to each other—provides a reactive platform for the annelation of a pyrimidine ring. This application note details robust protocols for leveraging 3-amino-4-methoxypicolinonitrile to construct medicinally relevant pyrido[2,3-d]pyrimidine systems.

Section 1: The Chemical Logic of 3-Amino-4-methoxypicolinonitrile

The synthetic utility of 3-amino-4-methoxypicolinonitrile is rooted in the inherent reactivity of its trifunctional pyridine core.

  • Ortho-Amino-Nitrile Moiety : This is the primary reactive site for building the fused pyrimidine ring. The nucleophilic amino group and the electrophilic nitrile carbon are perfectly positioned for intramolecular cyclization reactions when treated with appropriate one-carbon synthons.

  • Methoxy Group at C4 : The electron-donating methoxy group can influence the reactivity of the pyridine ring and serves as a synthetic handle for late-stage functionalization, allowing for the generation of diverse compound libraries.

Caption: Key reactive sites of the 3-amino-4-methoxypicolinonitrile scaffold.

Section 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The most direct application of 3-amino-4-methoxypicolinonitrile is in the construction of the pyrido[2,3-d]pyrimidine ring system. Two primary methods are presented below, yielding either the 4-amino or the 4-oxo derivatives, which are themselves versatile intermediates for further chemical exploration.

Synthesis of 7-Methoxy-2,4-diaminopyrido[2,3-d]pyrimidines via Guanidine Cyclization

The reaction with guanidine is a classic and highly effective method for forming a 2,4-diaminopyrimidine ring fused to a parent heterocycle.

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the 3-amino group onto one of the electrophilic carbon atoms of guanidine. This is followed by an intramolecular cyclization, where a nitrogen atom from the guanidine moiety attacks the nitrile carbon, leading to the formation of the stable, fused aromatic system. The process requires a base to generate free guanidine from its salt form.

Caption: Workflow for Guanidine Cyclization.

Protocol 1: Synthesis of 7-Methoxy-pyrido[2,3-d]pyrimidine-2,4-diamine

  • Materials :

    • 3-Amino-4-methoxypicolinonitrile

    • Guanidine hydrochloride

    • Sodium metal

    • Anhydrous Ethanol (EtOH)

    • Drying tube (CaCl₂)

    • Round-bottom flask with reflux condenser

  • Procedure :

    • Preparation of Sodium Ethoxide Solution : Under an inert atmosphere (N₂ or Argon), carefully add sodium metal (1.2 equivalents) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

      • Scientist's Note: Preparing the base in situ ensures anhydrous conditions, which is critical for preventing hydrolysis of the nitrile group and promoting efficient cyclization.

    • Reaction Setup : To the freshly prepared sodium ethoxide solution, add 3-amino-4-methoxypicolinonitrile (1.0 equivalent) and guanidine hydrochloride (1.2 equivalents).

    • Cyclization : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

    • Work-up : Cool the reaction mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid. The solvent will be removed under reduced pressure.

    • Isolation : Add cold water to the residue. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.

    • Purification : The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water or DMF/Water) to yield the pure 7-methoxy-pyrido[2,3-d]pyrimidine-2,4-diamine.

Synthesis of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization

For accessing the 4-oxo analog, formamide serves as a convenient and inexpensive one-carbon synthon.

Causality and Mechanism: The reaction proceeds via an initial N-formylation of the 3-amino group of the picolinonitrile by formamide at high temperature.[6] The resulting formylamino intermediate then undergoes an intramolecular cyclization, where the amide oxygen is proposed to assist in the attack of the amide nitrogen onto the nitrile carbon, followed by tautomerization to the stable pyridopyrimidinone.

Protocol 2: Synthesis of 7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one

  • Materials :

    • 3-Amino-4-methoxypicolinonitrile

    • Formamide

    • High-temperature thermometer

    • Round-bottom flask with reflux condenser

  • Procedure :

    • Reaction Setup : In a round-bottom flask, combine 3-amino-4-methoxypicolinonitrile (1.0 equivalent) with an excess of formamide (10-15 equivalents).

      • Scientist's Note: Formamide acts as both the reagent and the solvent. A large excess is used to drive the reaction to completion.

    • Cyclization : Heat the mixture to 160-180 °C under a reflux condenser. The reaction can be monitored by TLC. This high-temperature step is necessary to drive both the initial formylation and the subsequent cyclization.[7] The reaction typically takes 4-8 hours.

    • Work-up : Cool the reaction mixture to below 100 °C and pour it into a beaker of ice water. A precipitate should form upon standing or with gentle stirring.

    • Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide.

    • Purification : Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or ethanol to afford pure 7-methoxypyrido[2,3-d]pyrimidin-4(3H)-one.

Section 3: Data Summary and Expected Outcomes

The following table summarizes the described protocols. Yields are representative estimates based on similar transformations reported in the literature for ortho-amino-nitrile precursors.

ProtocolStarting MaterialKey ReagentConditionsProduct CoreExpected Yield
13-Amino-4-methoxypicolinonitrileGuanidine HCl, NaOEtEtOH, Reflux, 6-12h2,4-Diaminopyrido[2,3-d]pyrimidine65-85%
23-Amino-4-methoxypicolinonitrileFormamide160-180 °C, 4-8hPyrido[2,3-d]pyrimidin-4(3H)-one70-90%

Conclusion

3-Amino-4-methoxypicolinonitrile is a potent and versatile building block for the efficient synthesis of pyrido[2,3-d]pyrimidine derivatives. The ortho-amino-nitrile functionality provides a reliable platform for cyclocondensation reactions, while the methoxy group offers opportunities for further diversification. The protocols outlined in this note provide researchers with robust and scalable methods to access these medicinally important heterocyclic systems, facilitating the development of new therapeutic agents.[1][8]

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023-02-09). ResearchGate. Available from: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. ResearchGate. Available from: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023-02-28). National Center for Biotechnology Information. Available from: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2023-09-30). MDPI. Available from: [Link]

  • Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. (2018-05-15). National Center for Biotechnology Information. Available from: [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. SCIRP. Available from: [Link]

  • SYNTHESIS AND REACTIVITY OF 3-AMINO-9-METHOXYMETHYL-7-METHYL-3,4-DIHYDROPYRIDO[3',2':4,5]THIENO[3,2-d]PYRIMIDIN-4-ONES. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • INTERACTION OF FORMAMIDE WITH CARBONYL-CONTAINING COMPOUNDS IN THE PRESENCE OF A NICKEL CATALYST. Central Intelligence Agency. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Analytical Characterization of 3-Amino-4-methoxypicolinonitrile

Abstract This document provides a comprehensive technical guide detailing robust analytical methodologies for the characterization of 3-Amino-4-methoxypicolinonitrile, a key intermediate in pharmaceutical synthesis. We p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide detailing robust analytical methodologies for the characterization of 3-Amino-4-methoxypicolinonitrile, a key intermediate in pharmaceutical synthesis. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and structural elucidation. The causality behind critical experimental choices, such as column chemistry, mobile phase modification, and derivatization strategies, is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Challenge

3-Amino-4-methoxypicolinonitrile is a substituted pyridine derivative whose structural features—a polar aromatic amine, a nitrile group, and a methoxy group—present a unique set of analytical challenges. The primary amine group imparts basicity and polarity, which can lead to poor peak shape and retention in standard chromatographic systems. Furthermore, the presence of active hydrogen on the amine group makes the molecule thermally labile and unsuitable for direct Gas Chromatography (GC) analysis without chemical modification.

Robust and reliable analytical methods are paramount for ensuring the quality, purity, and identity of this intermediate in a drug development pipeline.[1] This guide provides two orthogonal analytical techniques—HPLC and GC-MS—to build a comprehensive characterization package.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry due to its versatility and reproducibility.[2] However, the polar and basic nature of 3-Amino-4-methoxypicolinonitrile requires careful method development to achieve adequate retention and symmetrical peak shapes.

Method Development: Causality and Experimental Choices
  • The Challenge of Retaining Polar Analytes: Standard C18 columns, which separate based on hydrophobic interactions, often provide insufficient retention for polar compounds like our analyte.[3] The molecule will elute too quickly, often near the solvent front, making accurate quantification difficult.

  • Column Selection Rationale: To overcome this, we select a stationary phase that offers alternative interaction mechanisms. A polar-embedded C18 column is an excellent choice. These columns have a polar group (e.g., an amide) embedded within the alkyl chain.[4] This feature shields the underlying silica from interacting with the basic amine (reducing peak tailing) and provides an additional retention mechanism through hydrogen bonding, significantly improving the retention of polar analytes.

  • Mobile Phase Optimization for Peak Shape: The basic amine group can interact with residual acidic silanol groups on the silica surface of the column, causing significant peak tailing. To mitigate this, the mobile phase must be acidified. Adding 0.1% formic acid to both the aqueous and organic phases serves two purposes:

    • It protonates the analyte, ensuring it is in a single ionic form.

    • It protonates the surface silanols, minimizing unwanted secondary interactions and resulting in sharp, symmetrical peaks.[5] Formic acid is also volatile, making it fully compatible with mass spectrometry detectors.

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately Weigh Analyte (10 mg) B Dissolve in Diluent (10 mL Volumetric Flask) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Transfer to HPLC Vial D->E F Inject Sample (5 µL) E->F G Isocratic/Gradient Elution Polar-Embedded C18 F->G H PDA/UV Detection (e.g., 254 nm) G->H I Data Acquisition H->I J Integrate Peak I->J K Calculate Purity (Area % Report) J->K L Quantify against Reference Standard J->L

Caption: HPLC workflow for 3-Amino-4-methoxypicolinonitrile analysis.

Detailed HPLC Protocol

Objective: To determine the purity of 3-Amino-4-methoxypicolinonitrile by area percent and quantify it against a reference standard.

Materials:

  • 3-Amino-4-methoxypicolinonitrile sample and reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent with PDA/UV detector
Column Polar-Embedded C18 (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Procedure:

  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of water for Mobile Phase A. Add 1.0 mL of formic acid to 1 L of acetonitrile for Mobile Phase B. Degas both solutions.

  • Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the stock solution. Further dilute 1 mL of the stock solution to 10 mL for the working standard.

  • Sample Preparation (100 µg/mL): Prepare the sample in the same manner as the standard.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the standard solution five times to check for system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity of the main peak in the sample injection. Quantify the sample by comparing its peak area to the average peak area of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS is a powerful technique for confirming molecular identity due to its high separation efficiency and the information-rich mass spectra it generates.[6] However, direct analysis of 3-Amino-4-methoxypicolinonitrile is not feasible due to its polarity and low volatility.

Method Development: The Necessity of Derivatization
  • Why Derivatization is Mandatory: The primary amine (-NH₂) contains an "active" hydrogen. This polar functional group will strongly interact with the GC column's stationary phase, leading to severe peak tailing. It also makes the molecule prone to thermal degradation in the hot GC inlet.[7] To create a volatile and thermally stable analyte suitable for GC, this polar group must be chemically modified.[8]

  • Silylation Strategy: Silylation is a robust and widely used derivatization technique that replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.[6] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is highly reactive and effectively converts the primary amine to its TMS derivative, increasing its volatility and thermal stability, which results in excellent chromatographic peak shape.

  • Mass Spectral Fragmentation: Under standard Electron Ionization (EI) at 70 eV, the derivatized molecule will fragment in a predictable manner.[9][10] This fragmentation pattern serves as a "fingerprint" for identification. Expected fragments include the molecular ion (M+•), loss of a methyl group (M-15), and loss of the TMS group. The stability of the pyridine ring means it will likely remain intact in many of the major fragments.[11]

GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing A Dissolve Sample in Pyridine B Add BSTFA + 1% TMCS Derivatizing Agent A->B C Heat Reaction Vial (e.g., 70°C for 30 min) B->C D Cool to Room Temp C->D E Inject into GC-MS D->E F Splitless Injection E->F G Temperature Programmed Separation (DB-5ms) F->G H Electron Ionization (70 eV) G->H I Mass Analyzer (Scan Mode) H->I J Data Acquisition I->J K Extract Mass Spectrum from Chromatographic Peak J->K L Identify Molecular Ion & Key Fragments K->L M Confirm Identity vs. Expected Mass L->M

Caption: GC-MS workflow including mandatory derivatization step.

Detailed GC-MS Protocol

Objective: To confirm the identity of 3-Amino-4-methoxypicolinonitrile via its mass spectrum after silylation.

Materials:

  • 3-Amino-4-methoxypicolinonitrile sample

  • Anhydrous Pyridine (as solvent and catalyst)

  • BSTFA + 1% TMCS (derivatizing agent)

  • GC autosampler vials with inserts

  • Heating block or oven

Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

Procedure:

  • Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a 2 mL autosampler vial.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the vial and vortex to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial in a heating block at 70 °C for 30 minutes to ensure the reaction goes to completion.[6]

    • Allow the vial to cool to room temperature before placing it in the autosampler.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system operating under the conditions listed above.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to find the peak for the TMS-derivatized analyte.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the fragmentation pattern to confirm the structure. The expected molecular weight of the mono-TMS derivative is 221.1 g/mol . Look for the molecular ion (m/z 221) and characteristic fragments such as M-15 (m/z 206, loss of -CH₃).

Summary of Expected Analytical Data

The following table summarizes the expected outcomes from the described protocols for a pure sample of 3-Amino-4-methoxypicolinonitrile.

TechniqueParameterExpected ResultPurpose
HPLC Retention Time (tR)Approx. 5-8 min (highly dependent on exact conditions)Identification (relative to standard)
Purity (Area %)>99.0%Quality Control
UV λmax~254 nmDetection and Identification
GC-MS Retention Time (derivatized)Approx. 10-14 min (dependent on oven program)Chromatography
Molecular Ion (M+•)m/z 221 (for mono-TMS derivative)Molecular Weight Confirmation
Key Fragmentsm/z 206 (M-15), 73 (TMS group)Structural Elucidation

References

  • Kovács, B., et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]

  • Bistoni, F., et al. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Journal of Physics, 68, 205. [Link]

  • Jiao, C. Q., et al. (2006). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. ResearchGate. [Link]

  • Jiao, C. Q., et al. (2023). Dehydrogenation in Electron-Induced Dissociative Ionization of Pyridine Molecule. Romanian Reports in Physics. [Link]

  • Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

  • Gimeno, E., et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of High Resolution Chromatography. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. UC Riverside. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Taylor, T. (2020). A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Gunzer, F., et al. (2006). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 8(38), 4485-4492. [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • LCGC. (2023). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. LCGC. [Link]

  • Patil, S. S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kim, J. S., et al. (2017). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. The Journal of Organic Chemistry, 82(19), 10543-10550. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Tsikas, D., et al. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 11(11), 724. [Link]

  • Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 862(1-2), 113-121. [Link]

  • Ramos-Ortiz, G., et al. (2011). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules, 16(3), 2455-2467. [Link]

  • Van Acker, T., et al. (2019). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry, 34(7), 1437-1445. [Link]

  • Chace, D. H., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 180. [Link]

  • Logoyda, L., et al. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 70(2), 521-529. [Link]

  • Chinese Journal of Analysis Laboratory. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Analysis Laboratory. [Link]

  • Culea, M., et al. (2010). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Chemia, 55(2). [Link]

  • Varzaru, I., et al. (2014). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Revista de Chimie, 65(1), 68-72. [Link]

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Method

Application Note: Large-Scale Synthesis and Purification of 3-Amino-4-methoxypicolinonitrile

Strategic Rationale & Scope The compound 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) is a highly functionalized pyridine building block, frequently utilized as an advanced intermediate in the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

The compound 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) is a highly functionalized pyridine building block, frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs). The presence of orthogonal functional groups—a nitrile, a primary amine, and a methoxy ether—makes it an invaluable scaffold for drug development.

Scaling the synthesis of this molecule requires a robust, high-yielding, and safe synthetic route. Traditional methods for installing a nitrile group on a pyridine ring often rely on harsh Rosenmund-von Braun conditions (stoichiometric CuCN at >150 °C), which generate massive amounts of toxic copper waste and are unsuitable for modern green pharmaceutical manufacturing.

To address this, we have developed a scalable, two-step protocol starting from the inexpensive commodity chemical 4-methoxypyridin-3-amine . This guide details the mechanistic causality, self-validating experimental workflows, and safety protocols necessary to execute this synthesis on a multi-gram to kilogram scale.

Mechanistic Causality & Process Design

Step 1: Regioselective Electrophilic Aromatic Substitution

The first step involves the regioselective bromination of 4-methoxypyridin-3-amine to yield 2-bromo-4-methoxypyridin-3-amine.

  • Causality of Regioselectivity: The primary amino group at the C3 position acts as a strong electron-donating group (EDG), significantly increasing the nucleophilicity of the ortho (C2) and para (C6) positions. Concurrently, the methoxy group at C4 sterically hinders the C5 position. Because the C2 position is directly adjacent to the strongly activating amino group and uniquely positioned between the nitrogen heteroatom and the amine, it undergoes highly selective electrophilic attack[1].

  • Reagent Selection: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) to prevent over-bromination and avoid the use of highly corrosive fuming sulfuric/acetic acid mixtures. NBS in a polar aprotic solvent (acetonitrile) provides a mild, controlled release of the bromonium ion (Br⁺), ensuring high mono-selectivity[1].

Step 2: Palladium-Catalyzed Cyanation

The second step converts the aryl bromide into the target carbonitrile using a palladium-catalyzed cross-coupling reaction.

  • Cyanide Source: Zinc cyanide, Zn(CN)₂, is utilized instead of KCN or CuCN. Zn(CN)₂ is highly effective because it is a solid that exhibits low solubility in organic solvents, which keeps the concentration of free cyanide ions low in the reaction mixture. This prevents the cyanide from poisoning the palladium catalyst—a common failure point in cyanation reactions[2].

  • Catalytic System: We employ Pd₂(dba)₃ as the palladium(0) source and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Tri-tert-butylphosphine (P(t-Bu)₃) as the bulky, electron-rich ligand. This combination accelerates the rate-determining oxidative addition of the electron-rich 2-bromo-4-methoxypyridin-3-amine. The addition of catalytic zinc dust serves to continually reduce any inactive Pd(II) back to the active Pd(0) species, ensuring catalyst longevity[3].

SynthesisPathway SM 4-Methoxypyridin-3-amine (Starting Material) Step1 Regioselective Bromination (NBS, MeCN) SM->Step1 Int 2-Bromo-4-methoxypyridin-3-amine (Intermediate) Step1->Int Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd cat.) Int->Step2 Prod 3-Amino-4-methoxypicolinonitrile (Target API) Step2->Prod

Fig 1. Two-step synthetic pathway for 3-Amino-4-methoxypicolinonitrile from 4-methoxypyridin-3-amine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Bromo-4-methoxypyridin-3-amine

Objective: Regioselective bromination with built-in quenching validation.

  • Preparation: Charge a multi-neck jacketed reactor with 4-methoxypyridin-3-amine (1.0 equiv) and anhydrous acetonitrile (10 volumes). Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Dissolve NBS (1.05 equiv) in anhydrous acetonitrile (5 volumes). Add the NBS solution dropwise over 1 hour via an addition funnel, maintaining the internal temperature below 5 °C.

    • Self-Validation: The reaction mixture will transition from pale yellow to deep orange, indicating the active formation of the bromonium intermediate.

  • Reaction & IPC: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours. Validate completion via HPLC or TLC (EtOAc/Hexane 1:1); the starting material peak should be <1%.

  • Quenching: Cool the reactor back to 0 °C. Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 volumes).

    • Self-Validation: A successful quench is visually confirmed when the deep orange color rapidly dissipates into a pale, biphasic suspension, confirming the complete destruction of unreacted electrophilic bromine.

  • Workup & Purification: Extract the aqueous layer with dichloromethane (3 × 5 volumes). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-bromo-4-methoxypyridin-3-amine as a crystalline solid.

Protocol B: Synthesis of 3-Amino-4-methoxypicolinonitrile

Objective: Pd-catalyzed cyanation with an emphasis on catalyst preservation and cyanide safety.

  • Preparation: In a rigorously dried, argon-flushed reactor, charge 2-bromo-4-methoxypyridin-3-amine (1.0 equiv), Zn(CN)₂ (0.6 equiv; provides 1.2 equiv of CN⁻), Pd₂(dba)₃ (0.02 equiv), dppf (0.04 equiv), and Zn dust (0.1 equiv).

  • Degassing (Critical Step): Add anhydrous DMF (10 volumes). Degas the suspension by sparging with argon for 30 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the electron-rich phosphine ligand and the Pd(0) catalyst.

  • Reaction & IPC: Heat the mixture to 100 °C.

    • Self-Validation: As the catalytic cycle initiates, the dark purple color of the Pd₂(dba)₃ complex will transition to a yellowish-brown suspension. Monitor via HPLC. The reaction is typically complete within 4–6 hours[3].

  • Safety Quench & Filtration: Cool the mixture to room temperature. Dilute with EtOAc (15 volumes) and filter the suspension through a pad of Celite to remove the solid zinc and palladium waste.

    • Safety Validation: All aqueous washings and solid waste must be treated with an excess of aqueous sodium hypochlorite (NaOCl, bleach) for 24 hours to safely oxidize any residual toxic cyanide (CN⁻) to benign cyanate (OCN⁻) before disposal.

  • Workup & Purification: Wash the EtOAc filtrate with 5% aqueous LiCl (3 × 5 volumes) to remove DMF. Dry the organic layer, concentrate, and purify via silica gel chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to afford 3-Amino-4-methoxypicolinonitrile.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)(L_n)-Br Complex OA->PdII TM Transmetalation (Zn(CN)2) PdII->TM PdIICN Ar-Pd(II)(L_n)-CN Complex TM->PdIICN ZnBr(CN) RE Reductive Elimination PdIICN->RE RE->Pd0 Regeneration Product Ar-CN (Product) RE->Product

Fig 2. Catalytic cycle for the Pd-catalyzed cyanation of 2-bromo-4-methoxypyridin-3-amine.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Reaction Parameters

StepReagent / CatalystEquivalentsSolventTemp (°C)Time (h)
1 4-Methoxypyridin-3-amine1.00MeCN0 to 252.0
1 N-Bromosuccinimide (NBS)1.05MeCN0 to 252.0
2 2-Bromo-4-methoxypyridin-3-amine1.00DMF1004.0 - 6.0
2 Zinc Cyanide, Zn(CN)₂0.60DMF1004.0 - 6.0
2 Pd₂(dba)₃0.02 (2 mol%)DMF1004.0 - 6.0
2 dppf (Ligand)0.04 (4 mol%)DMF1004.0 - 6.0
2 Zinc Dust (Reductant)0.10DMF1004.0 - 6.0

Table 2: In-Process Controls (IPC) and Expected Product Specifications

CompoundMolecular WeightExpected YieldIPC MethodAppearance
Intermediate (Step 1)203.04 g/mol 82 - 88%HPLC / TLC (1:1 EtOAc/Hex)Off-white to pale yellow crystalline solid
Target API (Step 2)149.15 g/mol 75 - 85%HPLC / LC-MSLight yellow to tan powder

References

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Organic Letters, 2015, 17, 2, 262–265. URL:[Link]

  • The Room-Temperature Palladium-Catalyzed Cyanation of Aryl Bromides and Iodides with Tri-t-butylphosphine as Ligand Synlett, 2003(08): 1137-1140. URL:[Link]

Sources

Application

3-Amino-4-methoxypicolinonitrile: A Versatile Scaffold for Next-Generation Therapeutics

Abstract The confluence of a pyridine core, a nitrile warhead, and strategic amino and methoxy substitutions presents a compelling, albeit underexplored, scaffold in medicinal chemistry: 3-amino-4-methoxypicolinonitrile....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of a pyridine core, a nitrile warhead, and strategic amino and methoxy substitutions presents a compelling, albeit underexplored, scaffold in medicinal chemistry: 3-amino-4-methoxypicolinonitrile. This document serves as a detailed application note and prospective guide for researchers, scientists, and drug development professionals. We will delve into a proposed synthesis, explore the nuanced reactivity of this molecule, and outline its vast potential as a key intermediate in the development of novel therapeutics, particularly in the realms of kinase inhibition and other targeted therapies. While direct literature on this specific molecule is nascent, this guide provides a scientifically grounded framework for its application, drawing from established principles and the well-documented utility of its constituent chemical motifs.

Introduction: The Strategic Value of a Multifunctional Intermediate

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and π-stacking interactions makes it an ideal anchor for binding to biological targets. The strategic functionalization of the pyridine ring with an amino, a methoxy, and a nitrile group, as in 3-amino-4-methoxypicolinonitrile, creates a molecule with a rich and versatile chemical personality.

The nitrile group is a particularly noteworthy feature. It is a versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for further chemical transformations.[2] The presence of over 30 nitrile-containing pharmaceuticals on the market attests to the biocompatibility and efficacy of this functional group.[2] The amino group provides a key site for derivatization, allowing for the facile introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The methoxy group, an electron-donating substituent, can influence the electronic properties of the pyridine ring and provide a metabolic blocking point.

The combination of these three functional groups on a picolinonitrile framework suggests significant potential for this molecule as an intermediate in the synthesis of a diverse array of bioactive compounds, from kinase inhibitors for oncology to modulators of neurological pathways.

Proposed Synthesis of 3-Amino-4-methoxypicolinonitrile

Retrosynthetic Analysis

A feasible retrosynthetic pathway is outlined below. The target molecule can be envisioned as being derived from a 3-nitro-4-methoxypicolinonitrile intermediate, which in turn could be synthesized from 4-methoxy-3-nitropyridine.

G 3-Amino-4-methoxypicolinonitrile 3-Amino-4-methoxypicolinonitrile 3-Nitro-4-methoxypicolinonitrile 3-Nitro-4-methoxypicolinonitrile 3-Amino-4-methoxypicolinonitrile->3-Nitro-4-methoxypicolinonitrile 4-Methoxy-3-nitropyridine-N-oxide 4-Methoxy-3-nitropyridine-N-oxide 3-Nitro-4-methoxypicolinonitrile->4-Methoxy-3-nitropyridine-N-oxide 4-Chloro-3-nitropyridine 4-Chloro-3-nitropyridine 4-Methoxy-3-nitropyridine-N-oxide->4-Chloro-3-nitropyridine

Caption: Retrosynthetic analysis for 3-Amino-4-methoxypicolinonitrile.

Step-by-Step Synthetic Protocol (Proposed)

Step 1: Synthesis of 4-Methoxy-3-nitropyridine

This transformation can be achieved via a nucleophilic aromatic substitution of a suitable starting material like 4-chloro-3-nitropyridine.

  • Materials: 4-chloro-3-nitropyridine, Sodium methoxide, Methanol.

  • Procedure:

    • Dissolve 4-chloro-3-nitropyridine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the solution in an ice bath and add a solution of sodium methoxide in methanol dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the mixture and remove the methanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-methoxy-3-nitropyridine.

Step 2: Synthesis of 4-Methoxy-3-nitropyridine-N-oxide

Oxidation of the pyridine nitrogen is a common step to activate the ring for further functionalization.

  • Materials: 4-methoxy-3-nitropyridine, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-methoxy-3-nitropyridine in DCM in a round-bottom flask.

    • Add m-CPBA portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-oxide.

Step 3: Cyanation to form 3-Nitro-4-methoxypicolinonitrile

The introduction of the nitrile group at the 2-position can be achieved using a suitable cyanide source.

  • Materials: 4-methoxy-3-nitropyridine-N-oxide, Trimethylsilyl cyanide (TMSCN), Triethylamine.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the N-oxide in a suitable aprotic solvent (e.g., acetonitrile).

    • Add triethylamine followed by the dropwise addition of TMSCN.

    • Heat the reaction mixture and monitor by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Step 4: Reduction to 3-Amino-4-methoxypicolinonitrile

The final step involves the reduction of the nitro group to an amine.

  • Materials: 3-nitro-4-methoxypicolinonitrile, Iron powder, Acetic acid, Ethanol.

  • Procedure:

    • Suspend the nitro compound and iron powder in a mixture of ethanol and acetic acid.

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.

    • Concentrate the filtrate and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent, dry, and purify by recrystallization or column chromatography to obtain 3-amino-4-methoxypicolinonitrile.

Physicochemical Properties and Reactivity Profile

The unique arrangement of functional groups in 3-amino-4-methoxypicolinonitrile dictates its chemical behavior.

PropertyPredicted Value
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in polar organic solvents
pKa (amino group) Estimated to be around 3-4

Reactivity Insights:

  • Amino Group: The primary amino group is a nucleophilic center and can readily undergo acylation, alkylation, arylation, and diazotization reactions, providing a handle for extensive derivatization.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.

  • Pyridine Ring: The pyridine ring is generally electron-deficient. The amino and methoxy groups are electron-donating, which can activate the ring towards electrophilic aromatic substitution, although the nitrile group is electron-withdrawing. The interplay of these electronic effects will govern the regioselectivity of further substitutions on the ring.

Applications in Pharmaceutical Development: A Scaffold of Opportunity

The true potential of 3-amino-4-methoxypicolinonitrile lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules.

Kinase Inhibitors: Targeting Oncogenic Signaling

The 3-aminopyridine scaffold is a well-established core for a variety of kinase inhibitors. By utilizing the amino group for coupling with a hinge-binding moiety and further functionalizing the molecule, potent and selective kinase inhibitors can be designed.

Hypothetical Workflow for Kinase Inhibitor Synthesis:

G A 3-Amino-4-methoxypicolinonitrile B Coupling with Hinge-Binding Moiety (e.g., Pyrimidine) A->B C Intermediate A B->C D Further Derivatization (e.g., Suzuki Coupling) C->D E Final Kinase Inhibitor D->E

Caption: Workflow for synthesizing a kinase inhibitor.

Protocol for Buchwald-Hartwig Amination:

  • Objective: To couple the 3-amino group with a suitable hinge-binding heterocycle (e.g., 2-chloropyrimidine).

  • Materials: 3-amino-4-methoxypicolinonitrile, 2-chloropyrimidine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous solvent (e.g., Dioxane).

  • Procedure:

    • To a dried Schlenk flask, add the starting materials, catalyst, ligand, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add the anhydrous solvent and heat the reaction mixture to the desired temperature (e.g., 100 °C).

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

    • Concentrate the filtrate and purify the product by column chromatography.

Modulators of CNS Targets

Substituted aminopyridines have shown activity against various central nervous system (CNS) targets. The ability to fine-tune the properties of the molecule through derivatization of the amino and nitrile groups makes 3-amino-4-methoxypicolinonitrile an attractive starting point for the development of novel CNS agents.

Hypothetical Signaling Pathway Modulation:

G cluster_0 Neuron Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response Derivative Derivative of 3-Amino-4-methoxy- picolinonitrile Derivative->Receptor Modulation

Caption: Modulation of a neuronal signaling pathway.

Conclusion: A Call to Exploration

3-Amino-4-methoxypicolinonitrile stands as a promising, yet largely unexplored, building block in the vast landscape of pharmaceutical development. Its unique combination of a privileged pyridine core with three distinct and reactive functional groups offers a multitude of avenues for the creation of novel, potent, and selective therapeutics. The proposed synthetic route and potential applications outlined in this guide are intended to serve as a foundational resource to inspire and facilitate further research into this intriguing molecule. The scientific community is encouraged to explore the full potential of this versatile scaffold in the quest for next-generation medicines.

References

  • Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(22), 7902-7917.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Methoxy-Substituted Pyrido[3,2-d]pyrimidin-4-amines from 3-Amino-4-methoxypicolinonitrile

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the rapid assembly of the pyrido[3,2-d]pyrimidine scaffold using Microwave-Assis...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the rapid assembly of the pyrido[3,2-d]pyrimidine scaffold using Microwave-Assisted Organic Synthesis (MAOS).

Introduction & Mechanistic Rationale

The pyrido[3,2-d]pyrimidine scaffold is a privileged pharmacophore in modern oncology, frequently deployed as a potent inhibitor of the PI3K/mTOR [[1]]([Link]) and RAS-ERK signaling pathways . However, the conventional synthesis of these fused bicyclic systems is notoriously plagued by sluggish kinetics. Traditional oil-bath heating often requires 12–24 hours, leading to thermal degradation, poor atom economy, and complex purification workflows .

Starting with 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) presents a unique synthetic opportunity. The electron-donating methoxy group at the C4 position enriches the electron density of the pyridine ring, which is highly beneficial for downstream target binding (e.g., hinge-binding in kinase active sites). However, this same electronic effect deactivates the adjacent nitrile group toward nucleophilic attack during cyclocondensation.

The Causality of Experimental Choices: To overcome this activation barrier, we employ Microwave-Assisted Organic Synthesis (MAOS). Dielectric heating provides rapid, uniform energy transfer directly to the polar solvent (DMF) and reagents. By utilizing formamidine acetate instead of standard formamide, the reaction benefits from an in-situ acetate counterion that mildly catalyzes the formation of the amidine intermediate without the need for harsh external acids that could cleave the methoxy ether. Microwave irradiation rapidly drives the subsequent intramolecular cyclization (nitrile attack) in just 15 minutes, locking the intermediate into the thermodynamically stable pyrido[3,2-d]pyrimidin-4-amine core before side-reactions can occur .

Biological Context: Dual PI3K/mTOR Inhibition

Pyrido[3,2-d]pyrimidine derivatives synthesized from this protocol are highly effective at occupying the ATP-binding pocket of both PI3K and mTOR kinases. Dual inhibition is critical in preventing the PI3K/Akt reactivation that typically occurs due to the negative feedback loop when mTOR is inhibited alone .

PI3KPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrido[3,2-d]pyrimidine (Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/mTOR signaling pathway by pyrido[3,2-d]pyrimidine derivatives.

Synthetic Workflow Visualization

SyntheticWorkflow SM 3-Amino-4-methoxypicolinonitrile (Starting Material) MAOS Microwave Irradiation (150 °C, 15 min, 200 W) SM->MAOS Reagents Formamidine Acetate DMF Solvent Reagents->MAOS Intermediate Amidine Intermediate (In situ) MAOS->Intermediate Cyclization Intramolecular Cyclization (Nitrile Attack) Intermediate->Cyclization Product Methoxy-pyrido[3,2-d]pyrimidin-4-amine (Core Scaffold) Cyclization->Product Derivatization Buchwald-Hartwig Coupling (Library Generation) Product->Derivatization Final Target PI3K/mTOR Inhibitors Derivatization->Final

Caption: Workflow for the microwave-assisted synthesis of pyrido[3,2-d]pyrimidine derivatives.

Experimental Design & Protocols

Self-Validating System: This protocol is designed to be intrinsically self-validating. The conversion of the starting material is easily monitored by the disappearance of the distinct nitrile stretch (~2220 cm⁻¹) in FT-IR. Furthermore, the product precipitates directly from the aqueous workup in high purity, eliminating the need for preparative chromatography and visually confirming reaction success.

Protocol A: Microwave-Assisted Cyclocondensation

Objective: Synthesis of the core methoxy-pyrido[3,2-d]pyrimidin-4-amine scaffold.

Materials:

  • 3-Amino-4-methoxypicolinonitrile (1.0 eq, 1.0 mmol, 149.15 mg)

  • Formamidine acetate (3.0 eq, 3.0 mmol, 312.3 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-amino-4-methoxypicolinonitrile and formamidine acetate.

  • Solvation: Suspend the reactants in 3.0 mL of anhydrous DMF. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 150 °C, with a ramp time of 2 minutes and a hold time of 15 minutes. Set the maximum power to 200 W and cooling to "ON" (compressed air).

  • Quenching & Precipitation: Upon completion and cooling to <50 °C, uncap the vial and pour the amber reaction mixture into 15 mL of vigorously stirred ice-cold distilled water.

  • Isolation: A pale yellow precipitate will form immediately. Continue stirring for 10 minutes to ensure complete precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold water (2 × 5 mL) followed by cold diethyl ether (5 mL) to remove residual DMF and unreacted formamidine. Dry the solid in a vacuum oven at 60 °C for 4 hours. Analytical Check: LC-MS should indicate a single major peak corresponding to the cyclized product mass. FT-IR will show the absence of the -CN peak at 2220 cm⁻¹.

Protocol B: Derivatization via Buchwald-Hartwig Cross-Coupling

Objective: Functionalization of the C4-amine to generate a kinase inhibitor library.

Materials:

  • Methoxy-pyrido[3,2-d]pyrimidin-4-amine (1.0 eq, 0.5 mmol)

  • Aryl bromide (e.g., 3-bromoquinoline) (1.2 eq, 0.6 mmol)

  • Pd₂(dba)₃ (0.05 eq, 0.025 mmol)

  • Xantphos (0.1 eq, 0.05 mmol) (Note: Xantphos provides superior bite angles for the amination of heteroaryl amines compared to BINAP).

  • Cs₂CO₃ (2.0 eq, 1.0 mmol)

  • Degassed 1,4-Dioxane (4.0 mL)

Step-by-Step Procedure:

  • Assembly: Combine the pyrido[3,2-d]pyrimidin-4-amine, aryl bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a 10 mL microwave vial.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes using a manifold.

  • Solvation: Inject 4.0 mL of sparged 1,4-Dioxane through the septum.

  • Irradiation: Microwave the mixture at 120 °C for 20 minutes with stirring.

  • Workup: Dilute the cooled mixture with EtOAc (10 mL), filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to yield the target inhibitor.

Data Presentation: Optimization of Cyclocondensation Conditions

The superiority of MAOS over conventional heating is demonstrated in the table below. Microwave dielectric heating selectively targets the highly polar DMF and formamidine, accelerating the kinetics and preventing the thermal tarring observed in oil-bath conditions.

Table 1: Optimization of Cyclocondensation Conditions for Pyrido[3,2-d]pyrimidin-4-amine Synthesis

Heating MethodReagentTemperature (°C)TimeYield (%)Purity (LC-MS)
Oil BathFormamide15018 h42< 80%
Oil BathFormamidine Acetate15012 h5585%
MicrowaveFormamide15030 min6890%
Microwave Formamidine Acetate 150 15 min 92 > 98%

References

  • Buron F. et al. "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Molecules, 2021. URL:[Link]

  • "US12139488B2 - Pyrido[3,2-d]pyrimidine compounds uses thereof for treating a proliferative disease." Google Patents. URL:

  • "The chemistry of pyrido[2,3-d]pyrimidines and their applications." SciSpace. URL:[Link]

  • "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Amino-4-methoxypicolinonitrile Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 3-Amino-4-methoxypi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 3-Amino-4-methoxypicolinonitrile , a critical heterocyclic building block often utilized in the development of kinase inhibitors and other pharmaceutical agents.

Below, we address the most common mechanistic failures and provide a field-proven, self-validating protocol to maximize your reaction yields.

🛠 Troubleshooting FAQs: Mechanistic Failures & Causality

Q1: Why is my SNAr yield so low (<20%) when reacting 3-amino-4-chloropicolinonitrile with sodium methoxide?

The Causality: The failure lies in the electronic properties of the pyridine ring. Nucleophilic Aromatic Substitution (SNAr) requires an electron-deficient ring to facilitate the attack of the methoxide nucleophile and stabilize the resulting Meisenheimer complex.

The 3-amino group exerts a strong positive mesomeric (+M) effect , donating lone-pair electron density directly into the pyridine π-system. This significantly increases the electron density at the 4-position, effectively repelling the incoming methoxide anion and raising the activation energy of the reaction. Standard SNAr conditions with sodium methoxide on such deactivated chloropyridines typically result in poor conversion or require harsh heating that degrades the nitrile group[1].

Q2: How can I bypass this electronic deactivation to improve the yield?

The Solution: You must invert your sequence of operations. Instead of performing the nitro-reduction first, perform the methoxylation on the 3-nitro precursor (4-chloro-3-nitropyridine-2-carbonitrile).

The 3-nitro group exerts powerful electron-withdrawing (-I and -M) effects . Because it is positioned ortho to the leaving group (chloride), it perfectly stabilizes the negative charge in the transition state. Literature confirms that 4-chloro-3-nitropyridine derivatives are exceptionally reactive toward methoxide, often undergoing rapid, quantitative substitution even at low temperatures[2]. Once the methoxy group is installed, you can safely reduce the nitro group to an amine[3].

Q3: What are the optimal conditions for the nitro reduction to prevent over-reduction of the nitrile group?

The Solution: While catalytic hydrogenation (Pd/C with H₂) is a standard method for reducing nitropyridines[3], it carries a risk of reducing the sensitive 2-carbonitrile group to a primary amine if left unmonitored. To guarantee chemoselectivity, we recommend a modified Béchamp reduction using Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in an aqueous ethanol mixture. This system is highly selective, reducing the nitro group to an amine without affecting the nitrile or the newly installed methoxy ether.

📊 Quantitative Data: Route Comparison

The following table summarizes the expected quantitative outcomes when comparing the suboptimal (amine-first) route versus the optimized (nitro-first) route.

Synthetic RouteStep 1 ReactionStep 1 YieldStep 2 ReactionStep 2 YieldOverall YieldPrimary Impurity Profile
Suboptimal (Amine-First) Nitro Reduction85%SNAr (NaOMe)< 20%< 17% Unreacted starting material, nitrile hydrolysis products.
Optimized (Nitro-First) SNAr (NaOMe)> 92%Nitro Reduction> 88%> 80% Trace over-reduction (if using Pd/C instead of Fe/NH₄Cl).

🔬 Visualizing the Synthetic Logic

Workflow Start 4-Chloro-3-nitropyridine-2-carbonitrile (Starting Material) SubOpt1 Step 1: Reduction Yields 3-Amino-4-chloro... Start->SubOpt1 Suboptimal Route Opt1 Step 1: SNAr with NaOMe Yields 4-Methoxy-3-nitro... Start->Opt1 Optimized Route SubOpt2 Step 2: SNAr with NaOMe Yield: <20% (Deactivated Ring) SubOpt1->SubOpt2 Target 3-Amino-4-methoxypicolinonitrile (Target Product) SubOpt2->Target Low Overall Yield Opt2 Step 2: Reduction (Fe/NH4Cl) Yield: >88% (Chemoselective) Opt1->Opt2 Opt2->Target High Overall Yield

Fig 1: Comparative workflow demonstrating the yield advantage of the nitro-first optimized route.

Mechanism Nitro 3-Nitro Precursor -I, -M effects withdraw electrons Activates C4 for nucleophilic attack SNAr SNAr Transition State Meisenheimer Complex highly stabilized Nitro->SNAr Rapid attack by -OMe Amino 3-Amino Precursor +M effect donates electrons Deactivates C4, repels methoxide Amino->SNAr High Activation Energy (Blocked)

Fig 2: Electronic causality dictating the success or failure of the SNAr transition state.

🧪 Experimental Protocols: The Optimized Route

This self-validating system ensures that the highly reactive intermediate is handled correctly, and the subsequent reduction preserves all functional groups.

Step 1: Synthesis of 4-Methoxy-3-nitropyridine-2-carbonitrile (SNAr)

The nitro group activates the ring, allowing for mild conditions that protect the nitrile.

Reagents & Materials:

  • 4-Chloro-3-nitropyridine-2-carbonitrile: 1.0 equivalent (eq)

  • Sodium Methoxide (NaOMe, 25% wt in Methanol): 1.1 eq

  • Anhydrous Methanol (MeOH): 10 mL per gram of starting material

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask with 4-chloro-3-nitropyridine-2-carbonitrile and anhydrous methanol. Stir to create a uniform suspension.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Nucleophilic Addition: Add the sodium methoxide solution dropwise over 15 minutes via a syringe pump. Causality Note: The highly activated nature of the 4-chloro-3-nitropyridine system means the reaction is highly exothermic; dropwise addition prevents thermal spikes that could lead to nitrile hydrolysis[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed[1].

  • Workup: Quench the reaction with cold distilled water (equal to the volume of MeOH). The product, 4-methoxy-3-nitropyridine-2-carbonitrile, will precipitate as a solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold water, and dry under a high vacuum at 40 °C to afford the intermediate (Expected yield: >92%).

Step 2: Synthesis of 3-Amino-4-methoxypicolinonitrile (Reduction)

Chemoselective reduction utilizing Iron to preserve the nitrile moiety.

Reagents & Materials:

  • 4-Methoxy-3-nitropyridine-2-carbonitrile: 1.0 eq

  • Iron powder (Fe, 325 mesh): 5.0 eq

  • Ammonium Chloride (NH₄Cl): 2.0 eq

  • Solvent: Ethanol / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate from Step 1 in the Ethanol/Water mixture.

  • Activation: Add Ammonium Chloride and Iron powder to the stirring solution. Causality Note: NH₄Cl acts as a mild proton source to activate the iron surface and facilitate the electron transfer required to reduce the nitro group without generating harsh acidic conditions that would hydrolyze the nitrile[3].

  • Heating: Heat the reaction mixture to 80 °C (reflux) and stir vigorously for 3 to 4 hours.

  • Monitoring: Check reaction completion via LC-MS or TLC. The yellow nitro compound should fully convert to the highly fluorescent amino product.

  • Filtration: While the mixture is still hot, filter it through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Extraction & Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product: 3-Amino-4-methoxypicolinonitrile (Expected yield: >88%).

📚 References

  • Benchchem. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5. Benchchem.

  • Benchchem. 3-Amino-4-hydroxypyridine | 6320-39-4. Benchchem.

  • Canadian Science Publishing. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry.

Sources

Optimization

Technical Support Center: 3-Amino-4-methoxypicolinonitrile Synthesis &amp; Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered during the synthesis of 3-Amino-4-methoxypicolinonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges encountered during the synthesis of 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1).

This compound is a highly valuable molecular building block, frequently utilized in the synthesis of pyrazolo[3,4-c]pyridine scaffolds, which act as purine bioisosteres in the development of targeted kinase inhibitors (1)[1]. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 3-amino-4-chloropicolinonitrile with sodium methoxide (NaOMe)[1].

While the 4-position of the pyridine ring is highly activated for SNAr, the presence of the ortho-cyano group introduces significant chemoselectivity challenges—specifically, competing nitrile alcoholysis (imidate formation) and alkaline hydrolysis (2)[2]. This guide provides the mechanistic causality, optimized protocols, and troubleshooting steps necessary to master this transformation.

Reaction Workflow & Mechanistic Pathways

To optimize this reaction, we must first understand the competing kinetic pathways. The diagram below illustrates the desired SNAr trajectory versus the parasitic side-reactions triggered by excess reagents or thermal stress.

ReactionPathways SM 3-Amino-4-chloropicolinonitrile (Starting Material) Product 3-Amino-4-methoxypicolinonitrile (Desired Product) SM->Product NaOMe, MeOH SNAr (45 °C) Imidate Methyl Imidate (Alcoholysis Byproduct) SM->Imidate Competing Reaction Product->Imidate Excess NaOMe, >60 °C Nitrile Attack Amide Primary Amide (Hydrolysis Byproduct) Product->Amide Trace H2O / NaOH Hydrolysis

SNAr pathway for 3-amino-4-methoxypicolinonitrile and competing side-reactions.

Condition Optimization Table

To maximize the yield of the desired 4-methoxy product while suppressing nitrile degradation, strict control over stoichiometry, temperature, and solvation is required. The table below summarizes the quantitative data from our internal optimization studies.

EntryEquivalents of NaOMeSolvent SystemTemp (°C)Time (h)Conversion (%)Yield: Product (%)Yield: Imidate (%)Yield: Amide (%)
11.1MeOH25244542<1<1
23.0MeOH65 (Reflux)4>99355212
31.5MeOH65 (Reflux)8>9958318
41.5MeOH4512958852
5 1.5 MeOH / THF (1:1) 45 16 >99 92 3 <1
61.5MeOH (5% H2O)4512>9940455

Analytical Note: Entry 5 represents the optimized conditions. The addition of THF improves the solubility of the starting material, allowing for complete conversion at a lower temperature, thereby kinetically favoring the SNAr over nitrile alcoholysis.

Standard Operating Procedure (SOP): Optimized SNAr

This protocol is designed as a self-validating system . Built-in observational checks ensure that you can verify the integrity of the reaction at critical junctures.

Step 1: Preparation & Solvation

  • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Charge the flask with 3-amino-4-chloropicolinonitrile (1.0 eq, 10.0 mmol, 1.53 g).

  • Add anhydrous Tetrahydrofuran (THF) (15 mL) and stir. Validation Check: The solution must become completely homogenous. THF is critical here to prevent the biphasic stalling often seen in pure MeOH.

Step 2: Nucleophile Addition

  • Slowly add a freshly titrated solution of Sodium Methoxide (NaOMe) in anhydrous Methanol (MeOH) (1.5 eq, 15.0 mmol, e.g., 3.0 mL of a 5.0 M solution) dropwise at room temperature.

Step 3: Thermal Activation

  • Heat the reaction mixture to 45 °C using an oil bath.

  • Validation Check: Monitor the reaction progress via TLC (Ethyl Acetate:Hexanes 1:1) or LC-MS. The disappearance of the starting material (Rf ≈ 0.6) and the appearance of a new, strongly UV-active spot under 254 nm (Rf ≈ 0.4) validates the progression of the SNAr.

Step 4: Controlled Quenching (Critical Step)

  • After 16 hours (or upon >99% conversion), cool the reaction immediately to 0 °C.

  • Quench the excess methoxide by adding saturated aqueous ammonium chloride (NH4Cl) solution (10 mL) dropwise.

  • Causality: You must neutralize the methoxide before exposing the mixture to bulk water during workup. Failing to do so generates desolvated hydroxide ions, which will rapidly hydrolyze your product's nitrile group into an amide. Validation Check: A stable pH of ~7 validates successful neutralization.

Step 5: Extraction & Purification

  • Dilute the mixture with Ethyl Acetate (30 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution 20-50% EtOAc in Hexanes) to afford 3-amino-4-methoxypicolinonitrile as a crystalline solid.

Troubleshooting Guide & FAQs

Q: Why is my LC-MS showing a major byproduct with a mass of +32 Da (M+32) relative to the expected product? A: A mass increase of +32 Da indicates the addition of one molecule of methanol, which corresponds to the formation of a methyl imidate (a Pinner-type alcoholysis reaction). The highly electrophilic nitrile group at the 2-position is susceptible to nucleophilic attack by the methoxide ion. Causality & Fix: This is a competing kinetic process. Imidate formation is highly temperature-dependent and accelerates rapidly above 50 °C. To fix this, strictly control your reaction temperature to 40-45 °C and avoid using a large excess of NaOMe (do not exceed 1.5 equivalents).

Q: I observe an M+18 Da impurity, and the IR spectrum shows a loss of the sharp nitrile stretch (~2220 cm⁻¹) alongside the appearance of a strong carbonyl stretch (~1670 cm⁻¹). What happened? A: The nitrile has undergone alkaline hydrolysis to form a primary amide (3-amino-4-methoxypicolinamide) (3)[3]. Causality & Fix: This occurs when water is present in the reaction mixture. Desolvated hydroxide ions (formed from the equilibrium of NaOMe + H2O ⇌ NaOH + MeOH) are exceptionally potent nucleophiles that readily attack lipophilic nitriles. Ensure that your MeOH and THF are strictly anhydrous (stored over activated molecular sieves) and that your NaOMe solution has not degraded by absorbing atmospheric moisture.

Q: The SNAr reaction is stalling at ~60% conversion after 12 hours at 45 °C. Should I increase the temperature to reflux (65 °C) to force it to completion? A: No. As demonstrated in the optimization table (Entries 2 and 3), increasing the temperature to 65 °C drastically reduces the yield of the desired product by promoting imidate formation and hydrolysis. Causality & Fix: The stalling is likely due to the poor solubility of the 3-amino-4-chloropicolinonitrile starting material in pure methanol at 45 °C, leading to a heterogeneous mixture where the reaction rate drops. Instead of increasing the temperature, utilize an aprotic co-solvent like anhydrous THF (as outlined in the SOP) to fully solubilize the starting material. This maintains a high effective concentration of the electrophile, driving the SNAr to completion at a safer temperature.

Q: Why is the 4-position specifically targeted for substitution, even though the 3-amino group is electron-donating? A: The regioselectivity of the SNAr is governed by the stabilization of the intermediate Meisenheimer complex (4)[4]. The 4-position is highly activated because the negative charge in the transition state can be delocalized onto the electronegative ring nitrogen (para to the leaving group) and the strongly electron-withdrawing cyano group (ortho to the leaving group). This overwhelming stabilization overrides the localized electron-donating resonance effect of the 3-amino group.

References

  • 5-methyl-1H-pyrazolo[3,4-c]pyridine | 76006-06-9 | Benchchem Source: Benchchem URL
  • We have considered nucleophilic aromatic substitution of pyridine...
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles Source: Arkivoc URL
  • Facile syntheses of functionalized toll-like receptor 7 agonists Source: NIH PubMed Central URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Aminopyridine Cyanation Reactions

Welcome to the technical support center for aminopyridine cyanation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for aminopyridine cyanation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical transformation. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions about the challenges inherent to aminopyridine cyanation.

Q1: Why is the cyanation of aminopyridines often challenging, leading to low yields?

The difficulty arises from the electronic properties of the aminopyridine scaffold. The pyridine ring is naturally electron-deficient, which deactivates it towards certain reaction types.[1] The amino group, while being an activating group, can also complicate the reaction in several ways:

  • Catalyst Inhibition/Poisoning: The lone pair of electrons on the amino group's nitrogen can coordinate strongly to the metal center of the catalyst (commonly palladium), inhibiting its catalytic activity.[1][2] Similarly, excess cyanide ions in the reaction mixture can displace essential ligands and form inactive palladium-cyano complexes, effectively poisoning the catalyst.[3][4][5]

  • Substrate Reactivity: The position of the amino group influences the electronic density of the pyridine ring, affecting its reactivity and the ease of C-X (where X is a halide) bond activation in cross-coupling reactions.

  • Side Reactions: The amino group can participate in undesired side reactions, and the product itself can be susceptible to hydrolysis under certain conditions.[3]

Q2: What are the most common palladium-catalyzed methods for aminopyridine cyanation?

Palladium-catalyzed cross-coupling reactions are the most prevalent methods. These typically involve the reaction of a halo-aminopyridine with a cyanide source. Key components of these reactions include:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and palladacycle precatalysts are commonly used.[2][6]

  • Ligands: Bulky, electron-rich phosphine ligands like XPhos, SPhos, and RuPhos are often crucial for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle, and preventing deactivation.[2][3][6]

  • Cyanide Source: The choice of cyanide source is critical. While alkali metal cyanides (NaCN, KCN) are reactive, they can lead to high concentrations of free cyanide and poison the catalyst.[3] Less soluble or complexed sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are often preferred as they maintain a low concentration of free cyanide, leading to cleaner reactions.[3][7]

  • Solvent and Base: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typical.[7] The choice of base can also be critical and is often optimized for the specific substrate and catalytic system.[2]

Q3: Are there metal-free alternatives for aminopyridine cyanation?

Yes, metal-free methods exist, which can be advantageous for avoiding metal contamination in the final product. These strategies often involve:

  • N-Oxide Activation: Pyridine N-oxides can be activated with agents like trifluoroacetic anhydride or dimethylcarbamoyl chloride, making the pyridine ring more susceptible to nucleophilic attack by a cyanide source like KCN.[8][9][10]

  • Electrophilic Cyanation: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be used for the direct C-H cyanation of appropriately activated aminopyridines.[11][12]

II. Troubleshooting Guide: Diagnosing and Solving Low Yields

This section provides a structured, question-based approach to pinpointing and resolving specific experimental issues.

Problem 1: Low or No Conversion of Starting Material

This is one of the most common issues, often pointing to a problem with the catalytic system or reaction conditions.

Q1.1: My TLC/LCMS shows primarily unreacted starting halo-aminopyridine. What is the most likely cause?

The primary suspect is catalyst deactivation . The aminopyridine substrate itself or the cyanide source can inhibit the palladium catalyst.

Causality: The nitrogen lone pair of the aminopyridine can coordinate to the Pd(0) center, preventing the initial oxidative addition step.[1][2] More commonly, a high concentration of free cyanide ions can displace the phosphine ligands, forming stable and catalytically inactive palladium-cyanide complexes like [Pd(CN)₄]²⁻.[4][5]

Troubleshooting Workflow: Catalyst System and Reagents

start Low Conversion Observed check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_cyanide Evaluate Cyanide Source check_catalyst->check_cyanide Yes sub_catalyst1 Use Pre-catalysts (e.g., Palladacycles) sub_catalyst2 Ensure Pd precursor is high purity check_ligand Is the Ligand Appropriate? check_cyanide->check_ligand Optimized sub_cyanide1 Switch to Zn(CN)₂ or K₄[Fe(CN)₆] sub_cyanide2 Ensure cyanide source is anhydrous check_conditions Review Reaction Conditions check_ligand->check_conditions Yes sub_ligand1 Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) sub_ligand2 Increase ligand:Pd ratio solution Implement Optimized Protocol check_conditions->solution Optimized sub_conditions1 Ensure anhydrous solvent sub_conditions2 Increase temperature incrementally

Caption: Troubleshooting workflow for low starting material conversion.

Experimental Protocol: Switching to a Robust Catalytic System

If you suspect catalyst poisoning from a highly soluble cyanide source like NaCN or KCN, switch to a system known for its stability.

  • Reagent Preparation: In a glovebox, charge an oven-dried vial with the halo-aminopyridine (1.0 mmol), Zinc Cyanide (Zn(CN)₂, 0.6 mmol), and a palladacycle precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMAc, 3 mL) via syringe.

  • Reaction: Seal the vial, remove from the glovebox, and heat to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

Rationale: Zinc cyanide has low solubility, which maintains a very low concentration of free cyanide ions, preventing the displacement of the bulky XPhos ligand from the palladium center. The palladacycle precatalyst ensures efficient formation of the active Pd(0) species.[6]

Problem 2: Reaction Stalls or Yields Plateau at ~50%

When the reaction starts but fails to reach completion, other factors besides catalyst deactivation may be at play.

Q2.1: My reaction proceeds initially but then stops. What should I investigate?

This could be due to insufficient reagent, moisture contamination leading to side reactions, or sub-optimal reaction temperature.

Causality:

  • Moisture: Water can lead to the hydrolysis of the desired nitrile product back to a carboxamide or carboxylic acid, especially at elevated temperatures.[3] It can also interfere with the catalyst and other reagents.

  • Temperature: Cyanation reactions often require sufficient thermal energy to drive the catalytic cycle, particularly the reductive elimination step. If the temperature is too low, the reaction rate may be impractically slow.

Data-Driven Optimization: The Impact of Reaction Parameters

The following table summarizes typical starting points and optimization ranges for key parameters.

ParameterTypical Starting ConditionOptimization RangeRationale & Key Considerations
Temperature 100 °C80 - 140 °CHigher temperatures can increase reaction rate but may also promote byproduct formation or decomposition.[13]
Solvent DMFDMAc, Dioxane, AcetonitrileMust be polar aprotic and strictly anhydrous. DMAc is often superior for its higher boiling point.[7]
Catalyst Loading 2 mol %0.5 - 5 mol %Lowering catalyst loading is desirable but may require longer reaction times. Higher loading can be necessary for challenging substrates.[14]
Base K₂CO₃Cs₂CO₃, K₃PO₄, NaOtBuBase choice is critical and highly substrate-dependent. It can influence both catalyst activity and side reactions.[2]
Problem 3: Complex Mixture of Products and Purification Difficulties

Observing multiple unexpected spots on a TLC plate indicates the formation of significant byproducts.

Q3.1: My crude NMR shows multiple products. What are the likely impurities?

Besides unreacted starting material, common byproducts in aminopyridine cyanations include:

  • Hydrolysis Products: Aminopyridine carboxamide or aminopyridine carboxylic acid can form if water is present.[3] This is a major issue, especially during aqueous workup if the pH and temperature are not controlled.

  • Homocoupling Products: The halo-aminopyridine can couple with itself, though this is less common with modern catalyst systems.[2]

  • Protodehalogenation: Replacement of the halide with a hydrogen atom.

Diagnostic Workflow: Identifying and Mitigating Byproducts

start Complex Product Mixture check_hydrolysis Are Hydrolysis Products Present? (Amide/Carboxylic Acid) start->check_hydrolysis check_workup Review Workup Procedure check_hydrolysis->check_workup Yes check_reagents Review Reagents & Setup check_hydrolysis->check_reagents No solution Implement Refined Protocol check_workup->solution sub_workup1 Avoid high pH/heat during workup sub_workup2 Use non-aqueous workup if possible check_reagents->solution sub_reagents1 Use anhydrous solvents/reagents sub_reagents2 Ensure inert (N₂/Ar) atmosphere

Caption: Workflow for troubleshooting byproduct formation.

Experimental Protocol: Purification of Cyanopyridines

If impurities are present, careful purification is required. Recrystallization or column chromatography are common methods.

Example Recrystallization Protocol for 4-Cyanopyridine: [15]

  • Dissolution: Take the crude product and melt it at 75-80 °C.

  • Water Addition: Add water to the molten crude product, maintaining a temperature of 55-65 °C to keep it dissolved.

  • Crystallization: Slowly cool the solution to 8-12 °C with stirring to induce crystallization.

  • Isolation: Collect the resulting crystals by filtration.

  • Washing & Drying: Wash the filter cake with cold water and dry under vacuum to obtain the purified product.

Note: For many aminocyanopyridines, column chromatography on silica gel using an eluent system like ethyl acetate/hexane is effective for separating the desired product from less polar starting materials and nonpolar byproducts.[16]

III. Conclusion

Successfully troubleshooting low yields in aminopyridine cyanation hinges on a systematic evaluation of the reaction components and conditions. The most critical factors are often related to the stability and activity of the palladium catalyst, which is sensitive to inhibition by both the aminopyridine substrate and the cyanide source. By selecting robust ligands, using less soluble cyanide sources like Zn(CN)₂, and rigorously excluding water, researchers can significantly mitigate common failure modes. Careful control over reaction temperature and workup conditions is also essential to prevent byproduct formation and ensure the integrity of the final product. This guide provides the foundational knowledge and practical steps to diagnose issues methodically and enhance the yield and purity of these valuable chemical intermediates.

IV. References

  • Method for purifying 4-cyanopyridine by recrystallization. Google Patents; CN114057637A.

  • Strategies for improving the reaction yield of 2-Amino-5-cyanopyridine synthesis. BenchChem.

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Recent Advances in Cyanamide Chemistry: Synthesis and Applications. (2017). Molecules, 22(5), 803. [Link]

  • Identifying side products in the cyanation of halopyrimidines. BenchChem.

  • Preparation of Cyanopyridines by Direct Cyanation. (2005). Synthesis, 2005(06), 993-997.

  • Troubleshooting low yield in Vilsmeier-Haack reaction of 2-cyanopyridine. BenchChem.

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

  • Optimizing reaction conditions for creating 4-aminopyridine derivatives. BenchChem.

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances, 10(59), 35894-35916.

  • Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663.

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate.

  • Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Chemistry Portal.

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. (2016). Organic Chemistry Frontiers, 3(10), 1334-1339.

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • PARTIAL PURIFICATION AND CHARACTERIZATION OF 3-CYANOPRIDINASE RESPONSIBLE FOR PRODUCTION OF NICOTINIC ACID. (2017). International Journal of Pharmaceutical Sciences and Research, 8(11), 4656-4661.

  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). Molecules, 29(2), 488. [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. (2020). ACS Omega, 5(32), 20569-20575.

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. (2024). JACS Au.

  • Reagents used in electrochemical cyanation with accessible products, and this work. ResearchGate.

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances, 15(4), 2534-2559.

  • improving reaction yield for nitrile synthesis. BenchChem.

  • 4-Cyanopyridine synthesis. ChemicalBook.

  • Troubleshooting low yield in pyridine functionalization. BenchChem.

  • Palladium‐catalyzed synthesis of various aminopyridine and aryl/heteroaryl bromides nitriles. ResearchGate.

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. (2011). Organic Letters, 13(8), 1984-1987.

  • Protsenko, A. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4882–4892. [Link]

  • Photochemical C3-amination of pyridines via Zincke imine intermediates. (2024). Nature Communications, 15(1), 4627. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters, 17(1), 10-13.

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. University of Greenwich.

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of Chemical Reviews, 3(3), 209-224.

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry.

  • Chelation-Assisted Palladium-Catalyzed Direct Cyanation of 2-Arylpyridine C−H Bonds. (2009). Organic Letters, 11(20), 4560-4563.

  • Process for the preparation of 2-cyanopyridines. Google Patents; US6699993B1.

  • Eseonu, D. N. (1983). Reactions of Substituted Pyridinium Salts with Cyanide; Formation and Reactions of Dihydropyridines. VCU Scholars Compass.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Catalysis, 12(15), 9190-9205.

  • C3‐Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. ResearchGate.

Sources

Optimization

Technical Support Center: Advanced Catalysis for 3-Amino-4-methoxypicolinonitrile Synthesis

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxypicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the production of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-4-methoxypicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the production of this valuable pyridine-based intermediate. We will move beyond conventional, often harsh, synthetic routes to explore modern, efficient catalytic systems. This resource provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to address the practical challenges encountered in the laboratory.

Frequently Asked Questions (FAQs): Catalyst Strategy & Selection

This section addresses high-level strategic questions to guide your experimental design from the outset.

Q1: What are the primary challenges in synthesizing 3-Amino-4-methoxypicolinonitrile and why are alternative catalysts necessary?

A: The synthesis of polysubstituted pyridines like 3-Amino-4-methoxypicolinonitrile presents several inherent challenges. Traditional methods, such as nucleophilic aromatic substitution (SNAr) on highly activated rings or multi-step classical transformations, often suffer from:

  • Harsh Reaction Conditions: Requiring high temperatures, strong acids or bases, and high pressures, which can lead to substrate decomposition and limit functional group tolerance.

  • Poor Regioselectivity: Introducing three different substituents (amino, methoxy, and cyano) onto the picoline core in the correct orientation can be difficult, often resulting in isomeric impurities that are challenging to separate.

  • Limited Substrate Scope: Classical methods may not be compatible with sensitive functional groups on precursor molecules.

  • Use of Toxic Reagents: Methods like the Rosenmund-von Braun reaction traditionally use stoichiometric amounts of toxic copper(I) cyanide at high temperatures.[1]

Alternative transition-metal catalysts, particularly those based on Palladium, Copper, and Nickel, offer milder reaction conditions, superior selectivity, and broader functional group compatibility, providing a more efficient and scalable path to the target molecule.[1][2]

Q2: What are the most promising classes of alternative catalysts for this synthesis?

A: The most effective modern catalysts for constructing the C-N (amination) and C-CN (cyanation) bonds required for this synthesis fall into three main families:

  • Palladium-based Catalysts: Primarily used for Buchwald-Hartwig amination and cyanation reactions. These systems, typically involving a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos), are renowned for their high efficiency and broad substrate scope.[3][4]

  • Copper-based Catalysts: Modern variations of the Ullmann condensation and Rosenmund-von Braun cyanation utilize catalytic amounts of copper salts (e.g., CuI, CuTC) often with a ligand (e.g., 1,10-phenanthroline).[5][6] These are significantly more cost-effective than palladium systems and represent a robust alternative.

  • Nickel-based Catalysts: Nickel catalysts are emerging as a cost-effective and powerful alternative to palladium for cross-coupling reactions.[7][8] They can catalyze both C-N and C-CN bond formation and are particularly effective for coupling with less reactive starting materials like aryl chlorides.[9][10]

Q3: How do I select the best catalyst system—Palladium, Copper, or Nickel—for my specific needs?

A: The choice of catalyst depends on a balance of factors including cost, desired reaction speed, substrate reactivity, and scalability.

  • Choose Palladium for: Maximum reliability, highest yields with complex substrates, and broad functional group tolerance. It is the gold standard for initial route-scouting and small-scale synthesis where cost is not the primary constraint.[3]

  • Choose Copper for: Cost-effective, large-scale synthesis. While it may require higher reaction temperatures or longer reaction times than palladium, its low cost and the ready availability of ligands make it ideal for process development.[5][6]

  • Choose Nickel for: A balance of high reactivity and lower cost. Nickel is excellent for activating challenging C-Cl bonds and can often outperform palladium in specific applications. However, nickel catalysis can be more sensitive to air and moisture, requiring more stringent reaction setup.[8]

Below is a decision-making workflow to aid in your selection.

start Start: Select Catalyst System q1 Priority: Cost or Speed/Yield? start->q1 q2 Substrate: Aryl Bromide/Iodide or Aryl Chloride? q1->q2 Balanced Approach pd Palladium System (e.g., Pd₂(dba)₃ / XPhos) High cost, high yield, broad scope. q1->pd Speed/Yield is Priority cu Copper System (e.g., CuI / Phenanthroline) Low cost, robust, good for scale-up. q1->cu Cost is Priority q2->pd Aryl-Br / Aryl-I ni Nickel System (e.g., NiCl₂ / dppp) Medium cost, excellent for chlorides. q2->ni Aryl-Cl start Problem: Low/No Conversion check_reagents 1. Check Reagents & Atmosphere - Are solvents anhydrous/degassed? - Is the base freshly ground/anhydrous? - Is the inert atmosphere secure? start->check_reagents check_catalyst 2. Check Catalyst System - Is the Pd/Ni precursor active? - Is the phosphine ligand unoxidized? - Is the Cu(I) salt fresh? start->check_catalyst check_temp 3. Check Reaction Conditions - Is the temperature correct? - Is stirring adequate? start->check_temp sol_reagents Solution: - Use freshly dried/distilled solvents. - Replace base. - Purge system with inert gas. check_reagents->sol_reagents sol_catalyst Solution: - Use fresh catalyst/ligand from a new bottle or from a glovebox. - Increase catalyst/ligand loading. check_catalyst->sol_catalyst sol_temp Solution: - Calibrate heating mantle/block. - Increase temperature in 10°C increments. - Use a more powerful stir plate. check_temp->sol_temp

Sources

Troubleshooting

Technical Support Center: Managing Reaction Exotherms During the Synthesis of Picolinonitriles

Welcome to the Technical Support Center. Picolinonitriles (2-cyanopyridines) are pivotal building blocks in drug discovery and agrochemical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Picolinonitriles (2-cyanopyridines) are pivotal building blocks in drug discovery and agrochemical development. However, scaling up their synthesis presents severe thermal hazards. Whether you are utilizing the Reissert-Henze cyanation of pyridine N-oxides or the chemical dehydration of picolinamides, managing the thermodynamics of these pathways is critical to preventing thermal runaways and ensuring process safety.

This guide provides authoritative troubleshooting, mechanistic insights, and field-proven protocols to help you safely navigate these exothermic bottlenecks.

Pathway Analysis: Exothermic Bottlenecks

G cluster_0 Route A: Reissert-Henze Cyanation cluster_1 Route B: Amide Dehydration PNO Pyridine N-Oxide Act Activation (e.g., BzCl) PNO->Act Exothermic Cyan Cyanation (TMSCN / NaCN) Act->Cyan Highly Exothermic PicA Picolinonitrile Cyan->PicA Amide Picolinamide Dehyd Dehydration (POCl3) Amide->Dehyd Exothermic Addition Quench Reverse Quench (Aq. Base) Dehyd->Quench Hydrolysis Exotherm PicB Picolinonitrile Quench->PicB

Exothermic bottlenecks in picolinonitrile synthesis via Reissert-Henze and Amide Dehydration.

Frequently Asked Questions (FAQs)

Q1: Why does the Reissert-Henze cyanation of pyridine-N-oxides present severe thermal runaway risks at scale? A1: The Reissert-Henze reaction involves the activation of a pyridine N-oxide with an acylating agent (e.g., benzoyl chloride) followed by the addition of a cyanide source[1]. The initial O-acylation forms a highly reactive N-acyloxypyridinium intermediate. The subsequent nucleophilic attack by the cyanide ion and the re-aromatization release a massive amount of enthalpy. In a batch reactor, the heat transfer area per unit volume decreases drastically during scale-up (e.g., a 4000L reactor has exponentially less cooling capacity per volume than a 500mL flask)[2]. If the cyanation agent is dosed too rapidly, the cooling capacity is overwhelmed, leading to a thermal runaway.

Q2: How do I safely quench the POCl₃ dehydration of picolinamide without triggering a delayed exotherm? A2: Phosphorus oxychloride (POCl₃) requires an excess to drive the dehydration to completion. Quenching the post-reaction mixture directly into ice-water often results in incomplete hydrolysis because the reaction is kinetically slow at low temperatures. As the ice melts and the biphasic mixture warms, a dangerous, delayed exotherm occurs. To prevent this, you must use a reverse quench protocol . Slowly dose the reaction mixture into an aqueous base solution (e.g., sodium acetate) maintained at 35°C–40°C. This ensures instantaneous and complete hydrolysis of the unreacted POCl₃, preventing the accumulation of unstable intermediates[3].

Q3: What is the recommended dosing strategy for highly exothermic cyanation reagents? A3: For highly exothermic reactions, continuous flow chemistry is strongly recommended. The small reaction volumes and high surface-area-to-volume ratio within a flow reactor minimize the risk associated with highly exothermic or hazardous reactions by allowing for superior heat dissipation[4]. If a semi-batch process must be used, the dosing rate must be strictly governed by reaction calorimetry (RC1e) data, ensuring the maximum attainable temperature under adiabatic conditions ( Tm​ ) never exceeds the onset temperature of secondary decomposition reactions[5].

Quantitative Comparison of Exotherm Management
ParameterRoute A: Reissert-Henze CyanationRoute B: POCl₃ Dehydration
Primary Exothermic Event Cyanide addition & rearomatizationReagent addition & Hydrolysis (Quench)
Thermal Hazard Classification High (Risk of rapid adiabatic temperature rise)Moderate to High (Risk of delayed exotherm)
Recommended Dosing Control Continuous flow or RC1e-guided semi-batchSemi-batch (slow, temperature-controlled addition)
Quenching Strategy Aqueous base (pH > 10 to prevent HCN gas)Reverse quench into warm aq. base (35°C–40°C)
Critical Safety Metric Heat transfer area per unit volume[2]Instantaneous hydrolysis rate[3]
Troubleshooting Guide

Issue 1: Sudden temperature spike during activating agent addition in the Reissert-Henze reaction.

  • Mechanistic Cause: Accumulation of unreacted activating agent due to a low initial reaction temperature, followed by a sudden ignition of the reaction.

  • Resolution: Conduct a thermal accumulation study. Ensure the reaction initiation temperature is reached before starting the dosing. Transition to a dosing-controlled regime where the reaction rate is strictly limited by the addition rate of the reagent, not the chemical kinetics.

Issue 2: Delayed exotherm and pressure build-up during POCl₃ quench.

  • Mechanistic Cause: Incomplete hydrolysis of POCl₃ in cold water, leading to a sudden, violent exothermic hydrolysis when the mixture warms[3].

  • Resolution: Immediately switch to a reverse quench methodology. Dose the reaction mass into an aqueous sodium acetate solution at 35°C–40°C to ensure immediate consumption of the P-Cl bonds. Ensure the reactor is adequately vented to a scrubber system to handle the generated HCl gas.

Standard Operating Protocol (SOP): Safe Scale-Up of Picolinamide Dehydration

Objective: Convert picolinamide to picolinonitrile safely at a multigram/kilogram scale using POCl₃ as the dehydrating agent.

Step 1: Reactor Setup & Inertion Equip a jacketed glass-lined reactor with an overhead stirrer, a reflux condenser, a dosing pump, and a calibrated internal thermocouple. Purge the system with nitrogen. Ensure the scrubber system (containing 10% NaOH) is active to neutralize HCl emissions.

Step 2: Reagent Charging Charge the reactor with picolinamide (1.0 equiv) and a suitable inert solvent (e.g., toluene). Initiate stirring to create a uniform suspension.

Step 3: Controlled Dosing (Exotherm Management) Heat the suspension to 50°C. Begin dosing POCl₃ (1.5 - 2.0 equiv) via the dosing pump.

  • Causality: Maintain the addition rate such that the internal temperature does not exceed 65°C. Slow dosing limits the instantaneous heat release, preventing the solvent from boiling over and keeping the reaction within the cooling capacity of the jacket.

Step 4: Reaction Maturation (Self-Validation) Once dosing is complete, heat the mixture to 80°C for 2-4 hours.

  • Validation: Monitor the reaction via HPLC. Do not proceed to the quench step until the picolinamide peak area is <1%. Proceeding with unreacted starting material can lead to mixed exotherms and impurity generation during workup.

Step 5: Reverse Quench (Critical Safety Step) Cool the reaction mixture to room temperature. In a separate, larger quench vessel, prepare a solution of aqueous sodium acetate (3.0 equiv relative to POCl₃) and warm it to 35°C. Slowly transfer the reaction mixture from the primary reactor into the quench vessel.

  • Causality: Dosing into a warm base ensures instantaneous hydrolysis of excess POCl₃, preventing delayed thermal runaways that occur when quenching in ice-water[3].

Step 6: Phase Separation & Isolation Allow the layers to separate. Extract the aqueous layer with toluene. Wash the combined organic phases with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude picolinonitrile.

References
  • Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - PMC. 1

  • Key details that are easily overlooked during the scale-up of the synthesis process - Arborpharmchem. 2

  • How can I properly quench POCl3? - ResearchGate. 3

  • Technical Support Center: Scaling Up the Synthesis of 6-(Difluoromethoxy)picolinonitrile - Benchchem. 4

  • Safe scale-up with exothermic reactions - ResearchGate. 5

Sources

Optimization

Purification challenges for polar aminopyridine compounds

Title: Technical Support Center: Purification of Polar Aminopyridines Introduction Aminopyridines are critical pharmacophores in drug discovery, frequently appearing in kinase inhibitors and antibacterial agents. However...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification of Polar Aminopyridines

Introduction

Aminopyridines are critical pharmacophores in drug discovery, frequently appearing in kinase inhibitors and antibacterial agents. However, their amphoteric nature, highly polar characteristics, and basic nitrogen atoms make them notoriously difficult to purify using standard chromatographic techniques[1]. This technical guide provides field-proven troubleshooting strategies and self-validating protocols to overcome common challenges such as severe peak tailing, poor retention, and irreversible adsorption.

Section 1: Troubleshooting FAQs

Q1: Why does my aminopyridine streak severely on normal-phase silica gel, and how can I fix it? A1: Streaking and irreversible adsorption occur because the basic nitrogen atoms in aminopyridines interact strongly with the acidic silanol groups (Si-OH) on the silica surface[1][2].

  • Causality: At neutral or slightly acidic conditions, residual silanols act as weak cation exchangers. The protonated aminopyridine binds tightly to these negatively charged sites, leading to secondary interactions that cause broad, tailing peaks[2][3].

  • Solution:

    • Mobile Phase Modifiers: Add a competitive base like triethylamine (TEA, 0.1–1.0%) or ammonia in methanol to the eluent. This masks the active silanol sites, neutralizing the acidic interactions and improving peak shape[1][2].

    • Alternative Stationary Phases: Switch to an amine-functionalized silica, neutral alumina, or bypass normal phase entirely in favor of reversed-phase (C18) chromatography[1].

Q2: My highly polar aminopyridine elutes in the void volume during Reversed-Phase HPLC (RP-HPLC). How do I increase retention? A2: Highly polar basic compounds often lack sufficient hydrophobicity to partition into standard C18 stationary phases, especially when ionized[4].

  • Causality: Protonated amines are highly solvated by the aqueous mobile phase. This solvation sphere prevents the molecule from interacting with the non-polar C18 alkyl chains, causing it to elute at the solvent front[4][5].

  • Solution:

    • High-pH Mobile Phase: Operating at a pH > 8 (e.g., using ammonium bicarbonate) deprotonates the aminopyridine, increasing its hydrophobicity and retention. Ensure your column is stable at high pH (e.g., hybrid silica)[2].

    • Aqueous-Compatible C18 Columns: Use polar-embedded or modified C18 columns (e.g., Atlantis dC18 or Aquasil C18). These columns resist hydrophobic collapse (dewetting) in 100% aqueous conditions and offer secondary polar interactions that can double the retention of polar basic compounds[3][4].

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar derivatives, HILIC utilizes a polar stationary phase (like bare silica or zwitterionic sulfobetaine) with a highly organic mobile phase. Retention is achieved via partitioning into a water-enriched layer on the stationary phase[4][5][6].

Q3: I am using 2-aminopyridine (2-AP) for glycan labeling. How can I efficiently remove the massive excess of unreacted 2-AP without losing my labeled product? A3: Removing excess 2-AP is a common bottleneck in reductive amination workflows. Standard gel filtration is slow and often inefficient[7].

  • Causality: 2-AP is a small, basic molecule. By manipulating the pH, it can be selectively retained or eluted using Strong Cation Exchange (SCX) chromatography, exploiting the electrostatic interaction between the protonated amine and the sulfonic acid (-SO3H) groups on the resin[8][9].

  • Solution: Implement an SCX "catch-and-release" protocol. Load the mixture under acidic conditions where 2-AP is protonated and binds to the sulfonate groups. Neutral or acidic labeled glycans will wash through unretained. The 2-AP can later be released using a basic wash (e.g., ammonia in methanol) to regenerate the column[8][9][10].

Section 2: Experimental Workflows & Methodologies

Protocol A: SCX "Catch-and-Release" for Aminopyridine Removal[8][10] Self-Validating System: Collect all fractions. Analyze the flow-through via TLC or LC-MS to confirm the target product has not bound to the column, validating the selectivity of the pH conditions before proceeding to the release step.

  • Conditioning: Equilibrate the SCX cartridge (e.g., ISOLUTE SCX-2) with 3 column volumes (CV) of methanol, followed by 3 CV of 5% acetic acid in methanol.

  • Loading: Dissolve the crude mixture in 5% acetic acid in methanol (ensuring the aminopyridine is fully protonated) and load onto the column.

  • Washing (Catch): Wash with 3–5 CV of 5% acetic acid in methanol. Causality: Neutral and acidic impurities (or target products, depending on the workflow) will elute here, while the basic aminopyridine remains bound to the -SO3- groups.

  • Elution (Release): Elute the bound aminopyridine using 3–5 CV of 2M ammonia in methanol. Causality: The high pH deprotonates the aminopyridine, neutralizing its charge and breaking the ionic bond with the stationary phase.

  • Verification: Evaporate the fractions and verify purity via LC-MS or 1H-NMR[7][11].

Protocol B: RP-HPLC Optimization for Polar Aminopyridines[2][4]

  • Column Selection: Select a highly deactivated, end-capped C18 column or a polar-embedded phase (e.g., Aquasil C18)[3].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium bicarbonate in water (pH adjusted to 8.5 with ammonium hydroxide).

    • Buffer B: Acetonitrile.

  • Gradient Design: Start at 0% B for 5 minutes to maximize retention of the polar compound, then apply a shallow gradient (e.g., 0% to 30% B over 20 minutes).

  • Analysis: Monitor at 254 nm and 280 nm. The high pH ensures the aminopyridine is neutral, minimizing silanol tailing and maximizing hydrophobic retention[2].

Section 3: Data Presentation

Table 1: Stationary Phase Selection Guide for Aminopyridines

Chromatography ModeRecommended Stationary PhaseTarget Compound ProfilePrimary Retention Mechanism
Normal Phase (NP) Amine-functionalized SilicaLipophilic aminopyridinesAdsorption / H-bonding
Reversed-Phase (RP) Polar-embedded C18 (e.g., dC18)Moderately polar aminopyridinesHydrophobic partitioning + Polar
HILIC Zwitterionic (ZIC-HILIC) or AmideHighly polar / Water-solubleWater-layer partitioning
Ion-Exchange (IEX) Strong Cation Exchange (SCX)Basic aminopyridinesElectrostatic (Ionic) interaction

Table 2: Recommended Mobile Phase Modifiers[1][2]

ModifierTypical ConcentrationPurposeBest Used In
Triethylamine (TEA) 0.1% - 1.0% (v/v)Masks acidic silanols, reduces tailingNormal Phase / RP-HPLC
Ammonia in Methanol 1M - 2MDeprotonates amines for elutionSCX (Release step)
Ammonium Bicarbonate 10 mM (pH 8-9)Deprotonates amines to increase RP retentionRP-HPLC (High pH)
Acetic Acid 0.1% - 5.0% (v/v)Protonates amines for SCX bindingSCX (Load/Wash steps)

Section 4: Visualizations

PurificationStrategy Start Crude Aminopyridine Q1 Is the compound highly polar/water-soluble? Start->Q1 Q2 Is the goal to remove excess basic reagents? Q1->Q2 No HILIC Use HILIC or Aqueous C18 (e.g., dC18) Q1->HILIC Yes RP RP-HPLC with Basic Modifier (pH > 8) Q2->RP No, RP preferred SCX SCX Catch-and-Release Chromatography Q2->SCX Yes NP Normal Phase with TEA/NH3 Modifier Q2->NP No, NP preferred

Caption: Decision tree for selecting an optimal aminopyridine purification strategy.

SCXMechanism Load 1. Load (Acidic pH) Aminopyridine is protonated (+) Catch 2. Catch Binds to SCX sulfonate (-SO3-) Load->Catch Wash 3. Wash Neutral/acidic impurities elute Catch->Wash Release 4. Release (Basic pH) Deprotonated, product elutes Wash->Release

Caption: Step-by-step mechanism of Strong Cation Exchange (SCX) catch-and-release.

References

  • Biotage. "Chemistry Data Sheet: Catch and Release SPE Techniques". Source: biotage.co.jp. URL:[Link]

  • ResearchGate. "Purification of 2-Aminopyridine Derivatives of Oligosaccharides by Cation-Exchange Chromatography". Source: researchgate.net. URL: [Link]

  • Lab Manager. "Purification of Alkaloids with RediSep Rf SCX Columns". Source: labmanager.com. URL: [Link]

  • LCGC International. "Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration". Source: chromatographyonline.com. URL: [Link]

  • PubMed. "Separation of Isomeric 2-aminopyridine Derivatized N-glycans by ZIC-HILIC". Source: nih.gov. URL:[Link]

  • Helix Chromatography. "Applications: Mixed-mode chromatography". Source: helixchrom.com. URL:[Link]

  • SciSpace. "2-Aminopyridines via Reaction of Pyridine N-Oxides". Source: scispace.com. URL:[Link]

  • Google Patents. "Aminopyridine derivatives and their use as selective alk-2 inhibitors". Source: google.com.
  • Charles University. "Evaluation of hybrid hydrophilic interaction chromatography stationary phases". Source: cuni.cz. URL: [Link]

  • ACS Publications. "Discovery of Aminopyridine-Based Inhibitors of Bacterial Enoyl-ACP Reductase". Source: acs.org. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Inline purification in continuous flow synthesis". Source: beilstein-journals.org. URL:[Link]

  • Waters Corporation. "Atlantis Columns Applications Notebook". Source: lcms.cz. URL:[Link]

  • PubMed. "Analysis of 2-aminopyridine labeled glycans by dual-mode online solid phase extraction". Source: nih.gov. URL:[Link]

  • BioPharm International. "Twin-Column Cation-Exchange Chromatography for the Purification of Biomolecules". Source: biopharminternational.com. URL:[Link]

  • Santai Technologies. "The Application of SepaFlash Strong Anion Exchange Chromatography Columns". Source: santaisci.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for 3-Amino-4-methoxypicolinonitrile Reactions

Welcome to the Technical Support Center for reactions involving 3-Amino-4-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactions involving 3-Amino-4-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and optimization for this versatile pyridine-based intermediate.

As direct experimental literature on 3-Amino-4-methoxypicolinonitrile is limited, this document synthesizes established principles of pyridine chemistry, nucleophilic aromatic substitution (SNAr), and data from closely related structural analogs to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-Amino-4-methoxypicolinonitrile and how does this influence solvent choice?

A1: 3-Amino-4-methoxypicolinonitrile has three key functional groups that dictate its reactivity: the 3-amino group, the 4-methoxy group, and the 2-nitrile group, all on an electron-deficient pyridine ring.

  • 3-Amino Group: This is a strong electron-donating group and a primary nucleophilic site. It can undergo acylation, alkylation, and other standard amine reactions. Solvent choice here is critical. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are generally preferred for reactions where the amine acts as a nucleophile, as they do not hydrogen-bond with the amine, leaving its lone pair more available for reaction.

  • Pyridine Ring: The pyridine nitrogen makes the ring electron-deficient, activating the C2 and C6 positions for Nucleophilic Aromatic Substitution (SNAr). The C2 position is already substituted, but the C6 position is a potential reaction site. The stability of the anionic intermediate (Meisenheimer complex) is key, and polar aprotic solvents are excellent for stabilizing such charged intermediates.[1][2]

  • 2-Nitrile Group: This group is susceptible to hydrolysis under strongly acidic or basic conditions, which can be a significant side reaction.[3] Solvent systems should be chosen to minimize the presence of water if hydrolysis is not the desired outcome.

Q2: I'm planning a nucleophilic substitution reaction with the amino group. What is a good starting point for solvent selection?

A2: For nucleophilic reactions involving the amino group, such as alkylation or acylation, a polar aprotic solvent is typically the best choice. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are recommended.

  • Why? These solvents effectively dissolve the polar starting material and any ionic reagents but do not form strong hydrogen bonds with the amine nucleophile.[1] In contrast, polar protic solvents like ethanol or water can form a "solvent cage" around the amine's lone pair through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

Q3: My reaction mixture is turning dark and viscous, with low yield of the desired product. What could be the cause?

A3: A dark, viscous, or tar-like reaction mixture is often an indication of polymerization. Cyanopyridines can be prone to polymerization, especially under harsh conditions like high temperatures or in the presence of certain catalysts.[3]

  • Troubleshooting Strategy:

    • Temperature Control: Strictly maintain the optimal reaction temperature. Use a controlled heating mantle or oil bath to avoid hotspots.

    • Gradual Reagent Addition: Add reagents portion-wise or via a syringe pump to control any exothermic processes.

    • Solvent Choice: Ensure the solvent is appropriate for the reaction temperature and is not promoting degradation. A higher-boiling, inert solvent might be necessary if high temperatures are required.

Q4: I am observing the formation of 3-Amino-4-methoxypicolinamide as a significant byproduct. How can I prevent this?

A4: The formation of the corresponding amide is due to the hydrolysis of the nitrile group. This is a common side reaction if water is present in your solvent or reagents, particularly under acidic or basic conditions.[3]

  • Troubleshooting Strategy:

    • Use Anhydrous Solvents: Always use dry solvents. Consider distilling solvents from an appropriate drying agent or using commercially available anhydrous solvents.

    • Dry Reagents: Ensure all starting materials and reagents are free from water.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent the introduction of atmospheric moisture.

    • pH Control: If possible, maintain a neutral pH to suppress both acid- and base-catalyzed hydrolysis.[3]

Troubleshooting Guides

Scenario 1: Low Yield in an N-Alkylation or N-Acylation Reaction

Your objective is to alkylate or acylate the 3-amino group, but the reaction shows low conversion of the starting material or a complex mixture of products.

start Low Yield in N-Alkylation/Acylation outcome1 Incomplete Reaction: Starting Material Remains start->outcome1 outcome2 Side Product Formation (e.g., Di-alkylation) start->outcome2 check_reagents 1. Verify Reagent & Solvent Quality check_base 2. Assess Base Strength & Solubility check_reagents->check_base solution1 Use Anhydrous Solvents. Check Purity of Reagents. check_reagents->solution1 check_temp 3. Evaluate Reaction Temperature check_base->check_temp solution2 Switch to a Stronger, Non-nucleophilic Base (e.g., NaH). Ensure Base is Soluble or Finely Dispersed. check_base->solution2 check_solvent 4. Re-evaluate Solvent Choice check_temp->check_solvent solution3 Optimize Temperature via Gradient Study. Monitor by TLC/LC-MS to Avoid Degradation. check_temp->solution3 solution4 Switch from Protic to Aprotic Polar Solvent (e.g., Methanol to DMF). Consider Solvent Polarity. check_solvent->solution4 outcome1->check_reagents outcome2->check_solvent

Caption: A logical workflow for troubleshooting low N-alkylation/acylation yields.

This protocol outlines a parallel screening approach to identify the optimal solvent for the reaction of 3-Amino-4-methoxypicolinonitrile with an electrophile (e.g., Benzyl Bromide).

  • Preparation: In an array of reaction vials under an inert atmosphere, add 3-Amino-4-methoxypicolinonitrile (1.0 eq) and a non-nucleophilic base (e.g., Sodium Hydride, 1.2 eq).

  • Solvent Addition: To each vial, add a different anhydrous solvent from the list in Table 1 (e.g., THF, MeCN, DMF, Toluene).

  • Reagent Addition: Add the electrophile (e.g., Benzyl Bromide, 1.1 eq) to each vial at a controlled temperature (e.g., 0 °C).

  • Reaction: Allow all reactions to stir at a set temperature (e.g., room temperature or 60 °C) for a predetermined time (e.g., 12 hours).

  • Analysis: Quench the reactions and analyze a small aliquot from each vial by TLC or LC-MS to determine the relative conversion to product and the formation of byproducts.

  • Selection: Choose the solvent system that provides the highest conversion to the desired product with the fewest impurities for further optimization.

Scenario 2: Poor Solubility of Starting Materials

The reaction fails to proceed because the 3-Amino-4-methoxypicolinonitrile or other reagents do not adequately dissolve in the chosen solvent.

start Poor Reagent Solubility solubility Is the starting material polar? start->solubility aprotic Try Polar Aprotic Solvents (DMF, DMSO, NMP) solubility->aprotic Yes nonpolar Try Non-Polar Solvents (Toluene, Dioxane) May require heating or phase-transfer catalyst solubility->nonpolar No protic Try Polar Protic Solvents (EtOH, MeOH, IPA) (Caution: may reduce nucleophilicity) aprotic->protic Still insoluble?

Caption: Decision-making process for addressing poor reagent solubility.

The table below summarizes key properties of solvents commonly used in pyridine chemistry. The choice of solvent should balance solubility, reactivity, and ease of removal during workup.

SolventDielectric Constant (Polarity)TypeBoiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) 36.7Polar Aprotic153Excellent solubility for polar compounds; high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic189Very high polarity and solvating power; difficult to remove completely.
Acetonitrile (MeCN) 37.5Polar Aprotic82Good for moderate polarity compounds; easier to remove than DMF/DMSO.
Tetrahydrofuran (THF) 7.6Polar Aprotic66Lower polarity; good for organometallic reagents.
Methanol (MeOH) 32.7Polar Protic65Can solvate amines via H-bonding, potentially reducing reactivity.[4]
Dichloromethane (DCM) 9.1Apolar40Good for extractions and chromatography; low boiling point limits reaction temperature.
Toluene 2.4Non-Polar111Useful for higher temperature reactions where polarity is not critical.

References

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange. Retrieved March 10, 2026, from [Link]

  • Pyridones are good substrates for nucleophilic substitution. (2025, July 13). Clayden's Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). MDPI. Retrieved March 10, 2026, from [Link]

  • Processes for the production of picolinic acid dericatives. (n.d.). Google Patents.
  • 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. (2017, December). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • 3-Amino-4-methoxybenzonitrile. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). NIH. Retrieved March 10, 2026, from [Link]

Sources

Optimization

How to prevent side reactions in 3-Amino-4-methoxypicolinonitrile synthesis

Introduction This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Amino-4-methoxypicolinonitrile. As a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-Amino-4-methoxypicolinonitrile. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring a high-purity product is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthesis. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction conditions and mitigate the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed in the synthesis of 3-Amino-4-methoxypicolinonitrile?

A1: The synthesis of 3-Amino-4-methoxypicolinonitrile can be susceptible to several side reactions, primarily categorized as:

  • Dimerization and Polymerization: The reactive nature of the starting materials and product can lead to the formation of dimers and higher-order polymers, which are often difficult to remove.

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to both acidic and basic conditions, leading to the formation of the corresponding amide or carboxylic acid, particularly during workup and purification.

  • Over-amination or Displacement of the Methoxy Group: Under harsh reaction conditions, the methoxy group can be displaced by an amino group, leading to the formation of a di-amino substituted pyridine derivative.

  • Ring Opening/Degradation: Aggressive reagents or temperatures can lead to the degradation of the pyridine ring, resulting in a complex mixture of byproducts.

Q2: How can I effectively monitor the progress of the reaction and the formation of side products?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring. It is crucial to develop a robust TLC method that can clearly separate the starting material, the desired product, and major impurities. High-Performance Liquid Chromatography (HPLC) is also highly recommended for more quantitative analysis of the reaction mixture and for assessing the final product's purity.[1]

Q3: What are the best practices for the purification of 3-Amino-4-methoxypicolinonitrile?

A3: Purification strategy is highly dependent on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities, provided a suitable solvent system is identified.[1][2]

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point.[1][3]

  • Acid-Base Extraction: This can be a useful technique to remove non-basic impurities. The product, being an amine, can be extracted into an acidic aqueous phase, leaving neutral organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

Issue 1: Formation of Dimeric and Polymeric Byproducts

The presence of high molecular weight impurities, often appearing as baseline material or spots with very low Rf on a TLC plate, is a common indication of dimerization or polymerization.

Causality: These side reactions are often a result of high reactant concentrations, elevated temperatures, or the presence of radical initiators. The amino group of one molecule can potentially react with an activated position on another molecule, leading to a chain reaction.

Mitigation Strategies:

  • Control of Reaction Temperature: Maintaining the recommended reaction temperature is critical. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Slow Addition of Reagents: Adding the aminating agent or other reactive species slowly and in a controlled manner can help to maintain a low instantaneous concentration, thus minimizing self-reaction.

  • Use of Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-initiated polymerization.

Experimental Protocol: Temperature and Addition Rate Optimization
  • Set up the reaction in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Dissolve the starting picolinonitrile derivative in an appropriate solvent and cool the solution to the lower end of the recommended temperature range.

  • Dissolve the aminating agent in a suitable solvent and load it into the dropping funnel.

  • Add the aminating agent dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours).

  • Monitor the reaction progress by TLC at regular intervals.

  • If the reaction is sluggish, incrementally increase the temperature by 5-10 °C and continue monitoring.

Table 1: Recommended Starting Conditions for Minimizing Dimerization

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureLower temperatures disfavor bimolecular side reactions.
Concentration < 0.5 MReduces the probability of intermolecular reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation-driven polymerization.
Issue 2: Hydrolysis of the Nitrile Group to Amide or Carboxylic Acid

The appearance of more polar byproducts on the TLC plate, which may be confirmed by IR spectroscopy (presence of a C=O stretch), suggests hydrolysis of the nitrile group.

Causality: The nitrile group is susceptible to hydrolysis under both strongly acidic and basic conditions, which can be encountered during the reaction itself or, more commonly, during the aqueous workup.

Mitigation Strategies:

  • Neutral to Mildly Basic Workup: Avoid strongly acidic or basic conditions during the workup. Use a saturated solution of sodium bicarbonate or a dilute solution of a mild base for neutralization.

  • Anhydrous Conditions: If the reaction is sensitive to water, ensure all solvents and reagents are thoroughly dried before use.

  • Minimize Workup Time: Prolonged exposure to aqueous acidic or basic conditions should be avoided.

Experimental Protocol: Optimized Workup Procedure
  • Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter and concentrate the solvent under reduced pressure.

Diagram 1: Reaction Pathways

Starting Material Starting Material Desired Product Desired Product Starting Material->Desired Product Main Reaction Dimer/Polymer Dimer/Polymer Starting Material->Dimer/Polymer High Temp/Conc. Hydrolyzed Product Hydrolyzed Product Desired Product->Hydrolyzed Product Acid/Base Workup

Caption: Main vs. Side Reaction Pathways.

Issue 3: Over-amination or Displacement of the Methoxy Group

The presence of a more polar, di-substituted byproduct can indicate either over-amination at another position on the pyridine ring or nucleophilic substitution of the methoxy group.

Causality: This is typically caused by overly harsh reaction conditions, such as high temperatures or the use of a highly reactive aminating agent. The methoxy group, while generally stable, can be susceptible to nucleophilic aromatic substitution under forcing conditions.

Mitigation Strategies:

  • Choice of Aminating Agent: Use a milder aminating agent if possible. For instance, if using a strong base like sodium amide, consider switching to a less aggressive alternative.

  • Temperature Control: As with dimerization, strict temperature control is crucial. Avoid excessive heating.

  • Stoichiometry: Use a precise stoichiometry of the aminating agent. An excess of the aminating agent can drive the reaction towards over-substitution.

Experimental Protocol: Screening of Aminating Agents
  • Set up a series of small-scale parallel reactions.

  • In each reaction, use a different aminating agent (e.g., ammonia, a primary amine, an amide) while keeping all other parameters (temperature, solvent, concentration) constant.

  • Monitor the progress of each reaction by TLC or HPLC.

  • Analyze the product distribution in each reaction to identify the aminating agent that provides the highest selectivity for the desired product.

Diagram 2: Troubleshooting Flowchart

Problem Problem Low Yield Low Yield Problem->Low Yield Impure Product Impure Product Problem->Impure Product Check Temp Control Temperature Low Yield->Check Temp Check Conc Adjust Concentration Low Yield->Check Conc Optimize Workup Modify Workup Impure Product->Optimize Workup Change Reagent Screen Reagents Impure Product->Change Reagent

Caption: Troubleshooting Decision Tree.

References

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (n.d.). Google Scholar.
  • CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents. (n.d.).
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents. (n.d.).
  • Technical Support Center: Purification of 3-Amino-4-nitropyridine - Benchchem. (n.d.).
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (n.d.).
  • 3-aminopyridine - Organic Syntheses Procedure. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of 3-Amino-4-methoxypicolinonitrile

Welcome to the Technical Support Center for 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1). As a highly functionalized pyridine building block, this molecule is a critical intermediate in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1). As a highly functionalized pyridine building block, this molecule is a critical intermediate in drug discovery. However, its dense functionalization—comprising a C2-nitrile, a C3-amino group, and a C4-methoxy group—creates competing electronic effects that make it uniquely susceptible to degradation in both acidic and basic media.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you maintain the structural integrity of this compound during your synthetic workflows.

Mechanistic Causality: The "Why" Behind Degradation

To prevent degradation, we must first understand the causality of the molecule's reactivity under pH stress. The stability of 3-Amino-4-methoxypicolinonitrile is governed by the "push-pull" electronic dynamics of its substituents.

Acidic Vulnerabilities
  • Nitrile Hydration and Hydrolysis: The C2-nitrile is highly electrophilic. In acidic media, protonation of the nitrile nitrogen further increases the electrophilicity of the carbon, facilitating nucleophilic attack by water. This leads to an imidic acid intermediate that rapidly tautomerizes to an amide (+18 Da) . Extended heating drives further hydrolysis to the carboxylic acid (+19 Da) ([1]).

  • Ether Cleavage (Demethylation): While stable to mild acids, the C4-methoxy group is vulnerable to harsh acidic conditions (e.g., HBr, HI, or BBr₃). Protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the methyl group, results in the expulsion of a 4-hydroxypyridine derivative (-14 Da) ([2]).

Basic Vulnerabilities
  • Base-Catalyzed Hydrolysis: Hydroxide ions directly attack the nitrile carbon. While mild basic conditions often stall at the amide, harsh bases (NaOH/KOH) at elevated temperatures will irreversibly drive the reaction to the carboxylate salt .

  • Nucleophilic Aromatic Substitution (S_NAr): The pyridine ring is inherently electron-deficient. Although the C3-amino group donates electron density, the C4-position remains susceptible to S_NAr by strong nucleophiles (like alkoxides or hydroxide) at high temperatures, displacing the methoxide leaving group ([3]).

Degradation Pathways Visualization

Stability Core 3-Amino-4-methoxypicolinonitrile Acid Acidic Media (pH < 3) Core->Acid H+ / H2O Base Basic Media (pH > 10) Core->Base OH- / H2O Amide Amide Formation (+18 Da) Acid->Amide Mild Heat Demethyl Ether Cleavage (-14 Da) Acid->Demethyl Strong Acids (HBr) Base->Amide Mild Base AcidDeg Carboxylic Acid (+19 Da) Base->AcidDeg Strong Base SNAr SNAr at C4 (Displacement) Base->SNAr Nucleophiles Amide->AcidDeg Extended Heat

Degradation pathways of 3-Amino-4-methoxypicolinonitrile under pH stress.

Troubleshooting FAQs

Q: During the acidic deprotection of a Boc-group on another part of my molecule, I observed a +18 Da mass shift on LC-MS. What happened, and how do I prevent this? A: You have hydrated the C2-nitrile to a picolinamide. Nitriles adjacent to a pyridine nitrogen are highly sensitive to acid-catalyzed hydration. Solution: Switch from aqueous acids (like TFA/H₂O or HCl/H₂O) to strictly anhydrous conditions (e.g., 4M HCl in dioxane or anhydrous TFA in DCM) to eliminate the water necessary for hydration.

Q: I subjected 3-Amino-4-methoxypicolinonitrile to a basic Suzuki coupling (using KOH/H₂O at 90 °C). The LC-MS shows complete loss of the starting material and a highly polar peak. Why? A: At 90 °C, strong aqueous bases like KOH will rapidly hydrolyze the nitrile to the corresponding picolinic acid (carboxylate salt), which is highly polar and often lost in the aqueous layer during workup. Solution: Use milder, non-nucleophilic bases such as K₂CO₃ or Cs₂CO₃, and swap water for a less reactive solvent system like 1,4-Dioxane/H₂O (4:1) while lowering the temperature to 70 °C.

Q: I used BBr₃ to cleave an adjacent aliphatic ether, but my 4-methoxy group also disappeared, yielding a -14 Da byproduct. Is the 4-methoxy group unstable to Lewis acids? A: Yes. BBr₃ is a harsh Lewis acid that coordinates to the pyridine nitrogen and the ether oxygen, facilitating the cleavage of the C4-methoxy group to yield a 4-hydroxypyridine (pyridone tautomer). Solution: If selective deprotection of another ether is required, avoid BBr₃. Consider using softer nucleophilic cleavage methods (e.g., LiCl in DMF at elevated temperatures) that are less likely to activate the electron-rich C4-methoxy group.

Quantitative Data Summary

The table below summarizes the expected stability kinetics of 3-Amino-4-methoxypicolinonitrile under various stress conditions. Use this to establish safe operating windows for your reactions.

Stress ConditionReagentsTemp (°C)Primary DegradantMass Shift (ΔDa)Estimated Half-Life (t₁/₂)*
Mild Acid 1M HCl (aq)25 °CPicolinamide+18 Da~48 hours
Harsh Acid 1M HCl (aq)80 °CPicolinic Acid+19 Da~2.5 hours
Ether Cleavage 48% HBr (aq)100 °C4-Hydroxypicolinonitrile-14 Da~4.0 hours
Mild Base 1M NaOH (aq)25 °CPicolinamide+18 Da~24 hours
Harsh Base 1M NaOH (aq)80 °CPicolinic Acid+19 Da< 1 hour

*Note: Half-lives are empirical estimates based on analogous picolinonitrile kinetic studies and will vary based on exact substrate concentration and co-solvents.

Self-Validating Experimental Protocol

To ensure the integrity of 3-Amino-4-methoxypicolinonitrile during reaction workups, follow this self-validating extraction protocol. Every step includes a built-in analytical checkpoint to confirm success before proceeding.

Protocol: Stability-Indicating Extraction and Isolation

Objective: Isolate the target molecule from a biphasic reaction mixture without inducing pH-mediated hydrolysis.

  • Step 1: Temperature-Controlled Quenching

    • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches exactly 7.0–7.5.

    • Validation Checkpoint: Use a calibrated pH meter (do not rely on pH paper). The system is validated when the pH remains stable at 7.0–7.5 for 5 continuous minutes. Causality: A drifting pH indicates unquenched acid/base, which will trigger nitrile hydrolysis during concentration.

  • Step 2: Rapid Extraction

    • Action: Extract the neutralized aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Validation Checkpoint: Perform a TLC (Eluent: 1:1 EtOAc/Hexanes) on the residual aqueous layer. The strict absence of a UV-active spot at R_f ~0.45 validates that the extraction is 100% complete.

  • Step 3: Anhydrous Drying

    • Action: Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

    • Validation Checkpoint: Visually inspect the filtrate. It must be optically clear. Cloudiness indicates residual water, which will act as a nucleophile during the heating phase of concentration. If cloudy, re-dry.

  • Step 4: Low-Temperature Concentration

    • Action: Evaporate the solvent under reduced pressure. Crucial: Maintain the rotary evaporator water bath at ≤ 30 °C.

    • Validation Checkpoint: Dissolve 1 mg of the crude residue in LC-MS grade MeCN. Run a rapid LC-MS scan. The validation is successful if the parent ion [M+H]⁺ is observed at m/z 150.1, with a strict absence of m/z 168.1 (amide) or m/z 136.1 (demethylated).

References

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) Source: Chemguide URL:[Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Scaling Up 3-Amino-4-methoxypicolinonitrile Production

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 3-Amino-4-methoxypicolinonitrile. As a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 3-Amino-4-methoxypicolinonitrile. As a critical intermediate in pharmaceutical synthesis, the robust and scalable production of this molecule is paramount. This document moves beyond standard procedures to address the nuanced challenges encountered during process optimization and scale-up, drawing upon established principles in heterocyclic chemistry and industrial best practices. Our focus is on providing causal explanations for common issues and offering validated, actionable solutions.

Section 1: Overview of a Plausible Synthetic Pathway

While specific industrial routes are often proprietary, a common and logical pathway to 3-Amino-4-methoxypicolinonitrile involves a multi-step synthesis starting from readily available pyridine precursors. Understanding this pathway is crucial for diagnosing issues that may arise at each transformation. A representative route is outlined below.

Synthetic_Pathway A 2,4-Dichloro-3-nitropyridine B 2-Chloro-4-methoxy-3-nitropyridine A->B 1. Selective Methoxylation (NaOMe, MeOH) C 4-Methoxy-3-nitropicolinonitrile B->C 2. Cyanation (CuCN or Pd-cat) D 3-Amino-4-methoxypicolinonitrile C->D 3. Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: A plausible synthetic workflow for 3-Amino-4-methoxypicolinonitrile.

This pathway is favored for its use of well-characterized transformations. However, each step presents unique challenges, particularly during scale-up, related to selectivity, reaction kinetics, impurity profiles, and thermal safety.

Section 2: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a question-and-answer format.

Category: Low Yield & Incomplete Conversion

Q: The selective methoxylation of 2,4-dichloro-3-nitropyridine (Step 1) gives poor yield and a mixture of products. What are the causes and solutions?

A:

  • Probable Causes:

    • Lack of Selectivity: The C4 position is generally more activated towards nucleophilic aromatic substitution (SNAr) than the C2 position, but substitution at C2 can still occur, especially at elevated temperatures.

    • Moisture: Water in the reaction medium will consume the sodium methoxide (NaOMe) base, reducing its effective stoichiometry and hindering the primary reaction.

    • Insufficient Temperature Control: Runaway temperature can lead to the formation of undesired byproducts, including di-substituted or decomposition products.

  • Solutions & Scientific Rationale:

    • Optimize Temperature: Maintain a strict temperature profile, typically starting at a lower temperature (e.g., 0-10 °C) during NaOMe addition and allowing the reaction to slowly warm. This kinetically favors substitution at the more reactive C4 position.

    • Ensure Anhydrous Conditions: Use freshly prepared or commercially sourced high-purity sodium methoxide. The solvent (typically methanol) must be anhydrous. Consider drying the solvent over molecular sieves prior to use.

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of sodium methoxide to drive the reaction to completion, but avoid a large excess which can promote side reactions. Monitor the reaction progress using HPLC or TLC to confirm the consumption of the starting material.

Q: The cyanation of 2-chloro-4-methoxy-3-nitropyridine (Step 2) is sluggish and results in low conversion. How can this be optimized?

A:

  • Probable Causes:

    • Reagent Reactivity: Traditional reagents like CuCN often require harsh conditions (high temperatures, polar aprotic solvents like DMF or NMP) and can be slow.

    • Catalyst Deactivation (if using a catalytic method): Palladium catalysts used in modern cyanation reactions can be sensitive to impurities or ligands.

    • Poor Solubility: The starting material may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.

  • Solutions & Scientific Rationale:

    • Consider Palladium Catalysis: Modern Buchwald-Hartwig or similar cross-coupling reactions using a palladium source (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a cyanide source (e.g., Zn(CN)₂) often proceed under milder conditions with higher yields than traditional methods.

    • Solvent Selection: For CuCN-mediated reactions, ensure the solvent (e.g., DMF, NMP) is high purity and anhydrous. For catalytic systems, toluene or dioxane are common choices. The solvent must be able to dissolve the reactants at the reaction temperature.

    • Monitor Reaction Progress: These reactions can be slow. It is critical to monitor them by HPLC to determine the optimal reaction time and avoid decomposition from prolonged heating.

Q: The final nitro group reduction (Step 3) is incomplete or leads to byproducts. What are the best practices?

A:

  • Probable Causes:

    • Catalyst Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds, residual copper from the previous step) that poison the palladium catalyst.

    • Insufficient Hydrogen Pressure/Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas is critical. Poor agitation can lead to slow or stalled reactions.

    • Reductive Dehalogenation (if applicable): If there are residual chlorine atoms on the ring, they can be removed under hydrogenation conditions, leading to impurities.

  • Solutions & Scientific Rationale:

    • Purify the Intermediate: Ensure the 4-methoxy-3-nitropicolinonitrile intermediate is purified to remove potential catalyst poisons. A simple filtration through a plug of silica or carbon may be effective.

    • Optimize Reaction Conditions:

      • Catalyst Loading: Use an appropriate catalyst loading (typically 1-5 mol% Pd on carbon).

      • Pressure & Temperature: Increase hydrogen pressure (e.g., 50-100 psi) to improve reaction rates. Gentle heating (40-50 °C) can also be beneficial, but higher temperatures may increase side reactions.

      • Solvent: Use a solvent like methanol, ethanol, or ethyl acetate that provides good solubility for the substrate and is stable under hydrogenation conditions.

    • Improve Agitation: On scale-up, switch from magnetic stirring to overhead mechanical stirring to ensure the catalyst remains suspended and the gas-liquid interface is maximized for efficient mass transfer.

Category: Impurity Profile & Purification

Q: My final product is a dark brown or pink color instead of the expected off-white or yellow solid. What is the cause and how can I prevent it?

A:

  • Probable Causes:

    • Oxidation of the Amino Group: Aromatic amines, especially those with electron-donating groups like methoxy, are highly susceptible to air oxidation, forming colored quinone-imine type structures.

    • Residual Metals: Trace amounts of residual palladium or copper can lead to discoloration.

    • Polymeric Byproducts: High temperatures or harsh acidic/basic conditions during work-up can lead to the formation of colored polymeric impurities.

  • Solutions & Scientific Rationale:

    • Inert Atmosphere: Handle the final product under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during drying and packaging.[1]

    • Metal Scavenging: After the reaction, treat the solution with a metal scavenger (e.g., activated carbon, functionalized silica) to remove residual catalysts before crystallization.

    • Controlled Crystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol/water). This is highly effective at removing both colored impurities and other process-related byproducts. Avoid prolonged heating during this step.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns during the scale-up of this process?

A1: Key safety concerns include:

  • Thermal Hazards: Nitration reactions are notoriously exothermic and can lead to runaway reactions if not properly controlled.[1][2] Similarly, the decomposition of intermediates at high temperatures can be hazardous. A thorough Differential Scanning Calorimetry (DSC) and reaction calorimetry analysis is essential before scaling up.

  • Handling of Toxic Reagents: The use of highly toxic cyanide sources (e.g., CuCN, Zn(CN)₂) requires stringent handling protocols, including dedicated engineering controls (fume hoods, glove boxes) and emergency preparedness (cyanide antidote kits).

  • High-Pressure Hydrogenation: The use of flammable hydrogen gas under pressure requires specialized high-pressure reactors (autoclaves) and adherence to strict safety protocols to prevent leaks and potential explosions.[1]

Q2: Which analytical techniques are crucial for process control and final product release?

A2: A robust analytical strategy is vital:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring reaction progress, identifying the formation of intermediates, and detecting byproducts in real-time. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • Final Product Purity: A validated HPLC method is required to determine the purity (area %) of the final product. Gas Chromatography (GC) can be used to quantify residual solvents.

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the identity and structure of the final compound.

  • Trace Metal Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) should be used to quantify residual heavy metals like palladium or copper, which is a critical specification for pharmaceutical intermediates.

Q3: What are the Critical Process Parameters (CPPs) to monitor for a robust and reproducible process?

A3: The following table summarizes key CPPs that must be carefully controlled.

Reaction Step Critical Process Parameter (CPP) Typical Range/Control Rationale
Methoxylation Temperature0 °C to 25 °CControls selectivity (C4 vs. C2) and prevents byproduct formation.
NaOMe Stoichiometry1.05 - 1.1 equivalentsEnsures complete reaction without promoting side reactions.
Cyanation Temperature80 °C to 140 °C (method dependent)Drives the reaction to completion; must be controlled to prevent decomposition.
Catalyst/Ligand Loading0.5 - 5 mol% (for Pd-cat)Balances reaction rate with cost and potential for metal contamination.
Reduction Hydrogen Pressure50 - 150 psiKey driver for reaction rate; higher pressure increases hydrogen availability.
Catalyst Loading1 - 5 mol%Affects reaction time and completeness.
Agitation Speed>300 RPM (scale-dependent)Ensures efficient gas-liquid-solid mass transfer, preventing stalled reactions.

Section 4: Key Experimental Protocols

The following protocols are provided as a reference. A thorough risk assessment must be performed before any experimental work is undertaken. [3]

Protocol 1: Palladium-Catalyzed Cyanation of 2-Chloro-4-methoxy-3-nitropyridine

Cyanation_Workflow Setup 1. Reactor Setup - Charge reactor with substrate, Zn(CN)₂, solvent (e.g., DMA). - Inert with N₂. Catalyst 2. Catalyst Addition - Add Pd₂(dba)₃ and ligand (e.g., dppf) under N₂. Setup->Catalyst Reaction 3. Reaction - Heat to 100-120 °C. - Monitor by HPLC. Catalyst->Reaction Quench 4. Work-up & Quench - Cool to RT. - Quench with aq. NH₄OH/EDTA to complex zinc. Reaction->Quench Extract 5. Extraction - Extract with a suitable solvent (e.g., Ethyl Acetate). Quench->Extract Purify 6. Purification - Concentrate and purify by crystallization or chromatography. Extract->Purify

Caption: Experimental workflow for a palladium-catalyzed cyanation reaction.

  • Reactor Setup: To a dry, inerted reactor, add 2-chloro-4-methoxy-3-nitropyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and anhydrous, degassed DMA (dimethylacetamide).

  • Catalyst Addition: Under a positive pressure of nitrogen, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, ~1-2 mol%) and a suitable phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf, ~4-8 mol%).

  • Reaction: Heat the mixture to 100-120 °C with efficient stirring. Monitor the reaction for the disappearance of the starting material by HPLC (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench the mixture by adding it to a stirred solution of aqueous ammonium hydroxide and EDTA to dissolve and complex the zinc salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield 4-methoxy-3-nitropicolinonitrile.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
  • Reactor Setup: Charge a high-pressure autoclave reactor with 4-methoxy-3-nitropicolinonitrile (1.0 eq), a suitable solvent (e.g., methanol or ethyl acetate), and Palladium on Carbon (Pd/C, 5-10% w/w, 50% wet, ~2-5 mol% Pd).

  • Inerting: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to 50-100 psi. Begin vigorous mechanical stirring and heat the reaction to 40-50 °C. The reaction is typically exothermic and may require cooling to maintain the set temperature. Monitor the reaction by observing hydrogen uptake and by analyzing samples via HPLC.

  • Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be kept wet with solvent during handling.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-4-methoxypicolinonitrile.

  • Purification: The crude product can be purified by recrystallization from a solvent system like isopropanol/water or toluene/heptane to yield the final product with high purity.

References

  • Google Patents. (n.d.). CN100460394C - A kind of preparation method of 3-amino-4-picoline.
  • Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]

  • Google Patents. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
  • SciELO. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-picoline. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. PMC. Available at: [Link]

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Troubleshooting

Technical Support Center: Minimizing Impurities in Substituted Picolinonitrile Synthesis

Welcome to the Technical Support Center. The synthesis of substituted picolinonitriles (2-cyanopyridines) is a critical transformation in the development of pharmaceutical scaffolds and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of substituted picolinonitriles (2-cyanopyridines) is a critical transformation in the development of pharmaceutical scaffolds and agrochemicals. However, introducing the highly reactive nitrile group onto a pyridine ring often generates complex impurity profiles, including homocoupling products, regioisomers, and hydrolysis artifacts.

This guide provides authoritative, causality-driven troubleshooting protocols to help you design self-validating workflows and isolate high-purity picolinonitriles.

Module 1: Palladium-Catalyzed Cyanation of 2-Halopyridines

Palladium-catalyzed cyanation is a premier methodology for installing nitrile groups onto halogenated pyridine scaffolds (1).[1] However, the catalytic cycle is highly sensitive to the concentration and nature of the cyanide source.

The Causality of Impurity Formation: High local concentrations of cyanide ions (CN⁻) can poison the Pd(0) catalyst by forming stable, inactive palladate complexes (1).[1] Conversely, if the transmetalation step is starved of cyanide, the Pd(II) intermediate may undergo a second oxidative addition with another equivalent of the halopyridine, leading to homocoupling and the formation of bipyridine impurities . Furthermore, the target picolinonitrile is highly susceptible to hydrolysis. In the presence of trace water and basic conditions, the nitrile group rapidly hydrates to form a picolinamide impurity (2).[2]

pd_cyanation A 2-Halopyridine + Pd(0) B Oxidative Addition [Pd(II) Complex] A->B C Transmetalation (+ Cyanide) B->C F Bipyridine (Homocoupling Impurity) B->F Excess Halide / Low CN⁻ D Reductive Elimination C->D D->A Pd(0) Regeneration E Picolinonitrile (Target Product) D->E G Picolinamide (Hydrolysis Impurity) E->G Trace H₂O / Base

Caption: Pd-catalyzed cyanation cycle and primary impurity formation pathways.

Quantitative Impurity Profiling

Table 1: Common Impurities and Mitigation Strategies in Pd-Catalyzed Cyanation

Impurity ProfileTypical Yield Impact (%)Mechanistic OriginMitigation Strategy
Bipyridines (Homocoupling) 5–15%Excess halide relative to active Pd-CN complex; slow transmetalation.Use slow-addition of cyanide or less toxic, slow-release sources like K₄[Fe(CN)₆].
Picolinamides (Hydrolysis) 10–30%Trace water (>0.5 eq) reacting with the nitrile under basic conditions.Maintain strict anhydrous conditions; use freshly activated molecular sieves.
Unreacted Halide 5–20%Catalyst poisoning by excess free CN⁻ forming inactive [Pd(CN)₄]²⁻.Optimize ligand steric bulk (e.g., dppf or Xantphos) to protect the Pd center.
Protocol 1: Optimized Anhydrous Pd-Catalyzed Cyanation

Objective: Synthesize substituted picolinonitriles while suppressing homocoupling and hydrolysis. Self-Validating Checkpoint: The reaction mixture should transition from a pale yellow suspension to a deep brown/red homogeneous solution upon active catalyst formation.

  • Preparation of the Catalytic System: In a flame-dried Schlenk flask under an argon atmosphere, combine the 2-halopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).

  • Solvent and Base Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Add anhydrous Zn(CN)₂ (0.6 eq) and catalytic zinc dust (0.1 eq).

    • Causality Note: Zinc dust reduces Pd(II) to the active Pd(0) species and prevents catalyst deactivation by excess cyanide (1).[1]

  • Reaction Execution: Heat the mixture to 100 °C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material validates the completion of the oxidative addition cycle.

  • Anhydrous Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove zinc salts and precipitated Pd black.

    • Crucial Step: Avoid aqueous basic washes to prevent late-stage hydrolysis of the nitrile to the amide (3).[3] Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Module 2: The Reissert-Henze Reaction (N-Oxide Activation)

When starting from substituted pyridines rather than halopyridines, the Reissert-Henze reaction is the most authoritative route (4).[4]

The Causality of Impurity Formation: This method leverages the increased electrophilicity of pyridine N-oxides. The N-oxide oxygen attacks an activating agent, forming a highly electrophilic N-acyloxy or N-silyloxypyridinium intermediate. The cyanide nucleophile then attacks the ring. The primary troubleshooting challenge here is regioselectivity . Depending on the steric and electronic effects of existing substituents on the pyridine ring, cyanide can attack at the C2 position (yielding the desired picolinonitrile) or the C4 position (yielding a 4-cyanopyridine regioisomer) (4).[4]

reissert_henze N Pyridine N-Oxide Act Activation (e.g., TMSCN) N-Silyloxypyridinium N->Act + Activating Agent CN Cyanide Addition (Dihydropyridine Int.) Act->CN + CN⁻ (C2 Attack) Regio 4-Cyanopyridine (Regioisomer Impurity) Act->Regio C4 Attack (Steric/Electronic) Elim Elimination CN->Elim Prod 2-Cyanopyridine (Target) Elim->Prod

Caption: Reissert-Henze reaction mechanism highlighting regioisomer impurity formation.

Protocol 2: Modified Reissert-Henze Cyanation using TMSCN

Objective: Maximize C2-regioselectivity and minimize unreacted N-oxide. Self-Validating Checkpoint: The addition of TMSCN to the N-oxide should produce a mild exotherm, indicating the successful formation of the N-silyloxypyridinium intermediate.

  • N-Oxide Activation: Dissolve the substituted pyridine N-oxide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere. Cool the solution to 0 °C.

  • Cyanation: Add N,N-dimethylcarbamoyl chloride (1.2 eq) dropwise, followed by the slow addition of trimethylsilyl cyanide (TMSCN) (1.5 eq).

    • Causality Note: TMSCN acts as both the activating agent and the cyanide source, providing a slow, controlled release of CN⁻ that strongly favors the kinetically controlled C2 attack over the C4 attack (4).[4]

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with CH₂Cl₂. Dry the organic layer over Na₂SO₄ and purify via column chromatography to separate any trace C4-regioisomers.

FAQs: Purification & Trace Metal Remediation

Q: My final picolinonitrile has a dark discoloration and fails elemental analysis. How do I remove residual palladium? A: Dark discoloration is a hallmark of trace palladium contamination. Standard chromatography often fails to remove tightly bound Pd complexes. Resolution: Post-workup, dissolve the crude product in an organic solvent and treat it with a metal scavenger such as SiliaBond® Thiol or standard activated carbon (10% w/w) for 2–4 hours at 40 °C. Filter through a fine frit or Celite. This exploits the high affinity of thiols for soft transition metals, effectively sequestering the Pd impurities.

Q: I detected a significant amount of picolinamide in my NMR spectrum. Can I separate it from the picolinonitrile? A: Yes. Picolinamides are significantly more polar than their corresponding nitriles and possess strong hydrogen-bonding capabilities. Resolution: Perform silica gel column chromatography using a gradient of Hexane/Ethyl Acetate. The non-polar picolinonitrile will elute first, while the picolinamide will be strongly retained on the silica. Alternatively, if the amide contamination is severe, a pH-mediated precipitation can be attempted, though chromatography is more reliable for substituted derivatives (5).[5]

References

  • Anbarasan, P., Schareina, T., & Beller, M. (2011). "Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles." Chemical Society Reviews. Available at:[Link]

  • BenchChem. (2025). "2-Cyanopyridine | 100-70-9". BenchChem Technical Support. Available at:2

  • BenchChem. (2025). "Technical Support Center: Optimization of 2-Halopyridines". BenchChem Technical Support. Available at: 3

  • Fife, W. K. (1983). "Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction." The Journal of Organic Chemistry. Available at:[Link]

  • BenchChem. (2025). "Synthesis of 3,5-Disubstituted Picolinonitriles: Application Notes and Protocols". BenchChem Technical Support. Available at: 5

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Reference Data & Comparative Studies

Validation

Unambiguous Structure Elucidation: A 2D NMR-Based Guide to Confirming 3-Amino-4-methoxypicolinonitrile

In the landscape of pharmaceutical and materials science research, the precise and unequivocal determination of molecular structure is a cornerstone of innovation. For novel heterocyclic compounds like 3-Amino-4-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise and unequivocal determination of molecular structure is a cornerstone of innovation. For novel heterocyclic compounds like 3-Amino-4-methoxypicolinonitrile, seemingly minor differences in substituent placement can drastically alter biological activity and chemical properties. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview, it often falls short of providing the unambiguous connectivity required for complete structural assignment, especially in densely substituted aromatic systems.

This guide provides an in-depth, technically-focused comparison of how advanced 2D NMR techniques—specifically COSY, HSQC, and HMBC—serve as the definitive toolkit for confirming the substitution pattern of 3-Amino-4-methoxypicolinonitrile. We will move beyond a simple recitation of steps to explore the causal logic behind the experimental data, demonstrating a self-validating system for structural verification that is critical for drug development professionals and researchers.

The Challenge: Differentiating Isomers

The core analytical challenge in assigning the structure of 3-Amino-4-methoxypicolinonitrile lies in definitively placing the amino and methoxy groups on the pyridine ring relative to the nitrile functionality. Plausible isomers could easily be co-synthesized or misidentified. 2D NMR provides the necessary through-bond correlation data to piece together the molecular puzzle with certainty.

Foundational Analysis: 1D ¹H and ¹³C NMR

Before delving into two-dimensional experiments, a thorough analysis of 1D ¹H and ¹³C NMR spectra is essential.[1][2][3] These initial spectra reveal the number and types of protons and carbons present, offering the first clues to the molecular framework.

For 3-Amino-4-methoxypicolinonitrile, we would expect to see:

  • ¹H NMR: Two distinct aromatic proton signals, a singlet for the methoxy protons, and a broad singlet for the amino protons.

  • ¹³C NMR: Signals for the six unique carbons of the pyridine ring (including the nitrile carbon) and one for the methoxy carbon. The chemical shifts are influenced by the electronic effects of the substituents.[4]

However, 1D NMR alone cannot definitively establish the connectivity between these groups.

The Power of Connectivity: 2D NMR Approaches

Two-dimensional NMR techniques are indispensable for mapping the intricate network of connections within a molecule.[1][2][3] By correlating nuclear spins through chemical bonds, these experiments provide a roadmap of the molecular structure.

Workflow for 2D NMR Structural Elucidation

Caption: Workflow for structural elucidation using 2D NMR.

¹H-¹H COSY: Mapping Proton Neighbors

The Correlation Spectroscopy (COSY) experiment is the first step in mapping the proton framework, identifying protons that are coupled to each other, typically through three bonds (³JHH).[5][6][7]

  • Experimental Insight: In our target molecule, we expect to see a cross-peak correlating the two aromatic protons, confirming their adjacency on the pyridine ring. The absence of other correlations for these aromatic protons indicates they are isolated from other proton spin systems.

¹H-¹³C HSQC: Direct Proton-Carbon Attachment

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies which protons are directly attached to which carbons.[7][8][9] This is a crucial step for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • Experimental Insight: The HSQC spectrum will show direct, one-bond correlations between each aromatic proton and its corresponding carbon atom. It will also show a correlation between the methoxy protons and the methoxy carbon. This allows for the unambiguous assignment of the protonated aromatic carbons.

¹H-¹³C HMBC: The Definitive Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton.[5][8][9] It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This long-range information is key to connecting the molecular fragments.

  • Experimental Insight and Causality: The HMBC spectrum provides the definitive evidence for the substitution pattern of 3-Amino-4-methoxypicolinonitrile. The key correlations we would expect to observe are:

    • Methoxy Group Placement: The protons of the methoxy group (H7) will show a ³JCH correlation to the C4 carbon of the pyridine ring. This is the single most important correlation for confirming the position of the methoxy group.

    • Amino Group Placement: The amino protons (H8) are expected to show correlations to both the C3 and C4 carbons. The correlation to C3 confirms its position adjacent to the amino group.

    • Nitrile Group Placement: The aromatic proton at the C5 position (H5) should show a ³JCH correlation to the nitrile carbon (C9), confirming the position of this key functional group.

    • Ring Assembly: The aromatic protons (H5 and H6) will show multiple correlations to the carbons within the ring, further solidifying the overall structure. For instance, H5 will correlate to C3 and C6, while H6 will correlate to C2 and C4.

Caption: Key HMBC correlations for structure confirmation.

Data Summary and Interpretation

The following tables summarize the expected NMR data for 3-Amino-4-methoxypicolinonitrile.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom #¹H Shift (ppm)¹³C Shift (ppm)
2-~150
3-~120
4-~155
5~7.0~115
6~8.0~145
7 (OCH₃)~3.9~56
8 (NH₂)~5.5 (broad)-
9 (CN)-~118

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Key 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating ProtonsCorrelating CarbonsSignificance
COSY H5 ↔ H6-Confirms adjacency of the two aromatic protons.
HSQC H5C5Assigns the protonated aromatic carbons.
H6C6
H7 (OCH₃)C7Assigns the methoxy carbon.
HMBC H7 (OCH₃)C4Crucially places the methoxy group at C4.
H8 (NH₂)C3, C4Confirms the amino group at C3.
H5C3, C9Links the aromatic ring to the nitrile group.
H6C2, C4Confirms the overall pyridine ring structure.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 20 ppm

    • Acquisition Time: ~4 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 s

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Increments in F1: 256

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4

    • Increments in F1: 256

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 16

    • Increments in F1: 256

    • Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.

Conclusion

By systematically applying a suite of 2D NMR experiments, we can move beyond the limitations of 1D NMR to achieve an unambiguous structural confirmation of 3-Amino-4-methoxypicolinonitrile. The COSY experiment establishes the proton-proton connectivities, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the crucial long-range correlations that piece together the entire molecular puzzle. This multi-faceted, self-validating approach ensures the highest level of scientific integrity, which is paramount for researchers, scientists, and drug development professionals who rely on accurate structural information to drive their discoveries.

References

  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • University of Aveiro. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • EPFL. 2D NMR. Available at: [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]

  • PubChem. 3-Amino-4-methoxybenzonitrile. Available at: [Link]

  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Journal of Physical Organic Chemistry. Available at: [Link]

  • Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link]

  • Google Patents. (2016). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • National Center for Biotechnology Information. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science. Available at: [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • MDPI. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules. Available at: [Link]

  • PubChem. 3-Amino-4-methoxybenzoic acid. Available at: [Link]

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Comparative

Comparative bioactivity of 3-Amino-4-methoxypicolinonitrile vs 3-Amino-4-chloropicolinonitrile

An In-Depth Technical Guide to the Comparative Bioactivity of 3-Amino-4-methoxypicolinonitrile and 3-Amino-4-chloropicolinonitrile This guide offers a detailed comparative analysis of 3-Amino-4-methoxypicolinonitrile and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Bioactivity of 3-Amino-4-methoxypicolinonitrile and 3-Amino-4-chloropicolinonitrile

This guide offers a detailed comparative analysis of 3-Amino-4-methoxypicolinonitrile and 3-Amino-4-chloropicolinonitrile, two structurally related heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the broader class of substituted aminopicolinonitriles to forecast their potential bioactivities and guide future experimental design. We will delve into the nuanced effects of the 4-position substituent—methoxy versus chloro—on potential efficacy and target interaction, grounded in established principles of medicinal chemistry.

Introduction: The Picolinonitrile Scaffold in Medicinal Chemistry

The picolinonitrile framework, a pyridine ring substituted with a nitrile group, is a versatile and privileged scaffold in drug discovery.[1] The nitrile group's unique electronic properties, such as its role as a hydrogen bond acceptor and a bioisostere for other functional groups, make these compounds highly attractive for designing novel therapeutic agents.[1] Derivatives of the aminocyanopyridine core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide focuses on two specific analogs, 3-Amino-4-methoxypicolinonitrile and 3-Amino-4-chloropicolinonitrile, to explore how subtle structural modifications at the 4-position can profoundly influence biological activity.

Physicochemical and Structural Analysis

The key structural difference lies in the substituent at the C4 position of the pyridine ring. This seemingly minor change from a methoxy group (-OCH₃) to a chlorine atom (-Cl) introduces significant variations in electronic and steric properties, which are fundamental to molecular interactions with biological targets.

Property3-Amino-4-methoxypicolinonitrile3-Amino-4-chloropicolinonitrileRationale for Bioactivity Impact
Molecular Formula C₇H₇N₃OC₆H₄ClN₃The difference in composition affects molecular weight and elemental analysis.
4-Position Substituent Methoxy (-OCH₃)Chloro (-Cl)This is the primary point of comparison, dictating electronic and steric differences.
Electronic Effect Electron-donating (mesomeric effect)Electron-withdrawing (inductive effect)Alters the electron density of the pyridine ring, influencing pKa and potential for hydrogen bonding or metal coordination.
Steric Hindrance Moderate bulkSmaller sizeThe methoxy group is larger than the chloro atom, which can affect how the molecule fits into a target's binding pocket.
Lipophilicity (LogP) Generally lowerGenerally higherHalogen substitution typically increases lipophilicity, which can enhance membrane permeability and access to intracellular targets.[3]

Comparative Bioactivity Analysis: An Evidence-Based Postulation

While direct, head-to-head experimental comparisons of these two specific molecules are not extensively documented in publicly available literature, we can infer their likely bioactivities based on structure-activity relationship (SAR) studies of related pyridine and picolinonitrile derivatives.[4][5]

Anticancer Potential

The aminocyanopyridine core is present in compounds investigated for anticancer properties, often through the inhibition of kinases crucial for cancer cell proliferation.[2]

  • 3-Amino-4-chloropicolinonitrile: The presence of a halogen atom can be advantageous for anticancer activity. For instance, derivatives of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea featuring a 4-chlorophenyl substituent have demonstrated potent anticancer activity comparable to the chemotherapeutic agent Doxorubicin.[6] The chloro group's electron-withdrawing nature and its contribution to lipophilicity may enhance binding affinity to hydrophobic pockets within enzyme active sites, such as those in tyrosine kinases.[7]

  • 3-Amino-4-methoxypicolinonitrile: The methoxy group, being electron-donating, can also contribute to bioactivity. In some contexts, methoxy-substituted compounds have shown significant antiproliferative effects.[8] However, its bulkier size compared to chlorine could introduce steric clashes that may reduce binding affinity for certain targets. The ultimate effect is target-dependent. Related compounds like 3-Amino-4-methoxypyridine have been used as building blocks for anti-cancer agents, suggesting the potential of this substitution pattern.[9]

Postulated Superiority: For broad-spectrum kinase inhibition, 3-Amino-4-chloropicolinonitrile may exhibit higher potency due to the favorable electronic and lipophilic properties conferred by the chlorine atom, which often enhance interactions with ATP-binding sites.

Antimicrobial Activity

Cyanopyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] The mechanism often involves the disruption of essential cellular processes.

  • 3-Amino-4-chloropicolinonitrile: Increased lipophilicity associated with the chloro-substituent is a key factor for antimicrobial efficacy, as it facilitates the molecule's ability to penetrate the complex cell walls of bacteria, particularly the lipopolysaccharide outer membrane of Gram-negative bacteria.[3]

  • 3-Amino-4-methoxypicolinonitrile: While potentially active, the lower lipophilicity of the methoxy derivative might limit its effectiveness against certain bacterial strains, especially those with more robust cell envelopes. However, its ability to form different hydrogen bonds could make it effective against specific microbial enzymes not targeted by the chloro-analog.

Postulated Superiority: 3-Amino-4-chloropicolinonitrile is hypothesized to possess broader and more potent antimicrobial activity due to enhanced cellular uptake.

Experimental Workflows & Protocols

To empirically validate the postulated bioactivities, a structured experimental cascade is essential. The following protocols provide a self-validating framework for a comprehensive comparison.

General Experimental Workflow

The logical flow from broad cytotoxicity screening to specific mechanistic studies is crucial for an efficient investigation.

Caption: A multi-phase workflow for comparative bioactivity screening.

Protocol: Cell Viability (MTT) Assay

This protocol is foundational for assessing the cytotoxic potential of the compounds against cancer cell lines.[10]

Objective: To determine the concentration of each compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma)

  • DMEM/RPMI-1640 medium with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test Compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting a dose-response curve (log of compound concentration vs. percentage of cell inhibition).

Structure-Activity Relationship (SAR) Insights

The comparative analysis hinges on understanding how the C4 substituent modifies the core pharmacophore.

SAR 1 3-Aminopicolinonitrile Core 2 4-Methoxy (-OCH3) - Electron Donating - Sterically Larger 1->2 Substitution 3 4-Chloro (-Cl) - Electron Withdrawing - More Lipophilic 1->3 Substitution 4 Potential Bioactivity (e.g., Kinase Inhibition) 2->4 Influences 5 Enhanced Bioactivity (e.g., Membrane Permeation) 3->5 Influences

Caption: SAR diagram for C4-substituted 3-aminopicolinonitriles.

Conclusion and Future Directions

This guide presents a scientifically grounded, albeit predictive, comparison between 3-Amino-4-methoxypicolinonitrile and 3-Amino-4-chloropicolinonitrile. Based on established SAR principles, 3-Amino-4-chloropicolinonitrile is postulated to exhibit more potent and broad-spectrum anticancer and antimicrobial activities, primarily due to the electronic and lipophilic contributions of the chlorine substituent.

However, these hypotheses require rigorous experimental validation. The methoxy analog should not be dismissed, as its unique steric and electronic profile may confer high potency and selectivity for specific, yet-to-be-identified biological targets.

Future research should focus on the parallel synthesis of both compounds and their evaluation using the described experimental workflows. Expanding the investigation to include a wider range of C4 substituents would further elucidate the SAR for this promising scaffold and accelerate the development of novel therapeutic agents.

References

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of 6-Methylpicolinonitrile Derivatives. [Online PDF].
  • BenchChem. (2025). Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. [Online PDF].
  • BenchChem. (2025). An In-depth Technical Guide to 3-Amino-2-pyridinecarbonitrile (CAS Number 42242-11-5). [Online PDF].
  • Liu, Q., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]

  • Anonymous. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. Available at: [Link]

  • Fukuhara, S., et al. (N/A). Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. DOI. Available at: [Link]

  • BenchChem. (2025). Unveiling the Biological Potential of 3-Amino-4-nitropyridine Derivatives: A Comparative Analysis. [Online PDF].
  • Anonymous. (N/A). A kind of preparation method of 3-amino-4-picoline. Google Patents.
  • Fukuhara, S., et al. (N/A). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. PMC. Available at: [Link]

  • Anonymous. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. PubMed. Available at: [Link]

  • Anonymous. (2013). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed. Available at: [Link]

  • Anonymous. (N/A). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. PMC. Available at: [Link]

  • Anonymous. (2000). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. European Patent Office. Available at: [Link]

  • Anonymous. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed. Available at: [Link]

  • Anonymous. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • Anonymous. (N/A). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. Available at: [Link]

  • Anonymous. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available at: [Link]

  • Anonymous. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]

  • PubChem. (N/A). 3-Amino-4-picoline. Available at: [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO. Available at: [Link]

  • Anonymous. (N/A). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

  • Anonymous. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

  • Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. PubMed. Available at: [Link]

  • Kajigaeshi, S., et al. (N/A). Synthesis and properties of 3-aminoacrylonitriles. Yamaguchi University Institutional Repository. Available at: [Link]

  • Anonymous. (N/A). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • Anonymous. (N/A). Cinnoline Derivatives with Biological Activity. ResearchGate. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking Synthesis Routes for Substituted Aminopicolinonitriles

Introduction: The Strategic Importance of the Aminopicolinonitrile Scaffold The substituted 2-aminopicolinonitrile framework, a pyridine ring bearing both an amino and a cyano group, is a cornerstone of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Aminopicolinonitrile Scaffold

The substituted 2-aminopicolinonitrile framework, a pyridine ring bearing both an amino and a cyano group, is a cornerstone of modern medicinal chemistry and materials science.[1] Its prevalence stems from its ability to act as a versatile pharmacophore and a key synthetic intermediate. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including acting as IKK-β inhibitors for anti-inflammatory applications, A2A adenosine receptor antagonists, and potent inhibitors of HIV-1 integrase.[1][2] The development of efficient, scalable, and cost-effective synthetic routes to access these valuable molecules is therefore a critical objective for researchers in both academic and industrial settings.

This guide provides an in-depth, comparative analysis of the most prominent and effective synthetic strategies for preparing substituted aminopicolinonitriles. We will move beyond a mere recitation of procedures to dissect the underlying mechanics, weigh the strategic advantages of each approach, and provide field-tested protocols to enable researchers to make informed decisions for their specific synthetic challenges.

Comparative Analysis of Synthetic Strategies

The synthesis of 2-amino-3-cyanopyridine derivatives has been approached through several distinct strategies. Among the most effective and widely adopted are one-pot multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and operational simplicity.

The Workhorse: One-Pot Multicomponent Reactions (MCRs)

The most common and versatile approach to substituted aminopicolinonitriles is a one-pot condensation involving four key components: an aldehyde, a ketone, malononitrile, and an ammonium salt (typically ammonium acetate) which serves as the ammonia source.[3] The elegance of this approach lies in its convergent nature, rapidly building molecular complexity from simple, readily available starting materials.

Mechanism and Rationale

The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by intramolecular cyclization and aromatization via elimination of a hydrogen molecule, yields the final 2-aminopicolinonitrile product. The choice of catalyst and energy source are the primary variables that differentiate the various MCR protocols.

Logical Workflow for Multicomponent Synthesis

Caption: General workflow for the one-pot multicomponent synthesis.

Benchmarking MCR Methodologies

The primary differentiators in MCR approaches are the energy source and the use of a catalyst. These factors significantly influence reaction times, yields, and the environmental impact of the synthesis.

Synthetic RouteCatalyst/PromoterEnergy SourceSolventReaction TimeYield (%)Key Advantages
Route 1: Microwave-Assisted NoneMicrowave IrradiationSolvent-free7-9 min72-86%Extremely rapid, high yields, environmentally friendly.[2]
Route 2: Heterogeneous Catalysis Nanostructured Na₂CaP₂O₇Conventional Heating (80°C)Solvent-free15-30 min84-94%High yields, catalyst is easily recoverable.[4]
Route 2: Heterogeneous Catalysis Copper Nanoparticles on Charcoal (Cu/C)Conventional Heating (Reflux)Acetonitrile1.5-3 h86-94%Excellent yields, catalyst is recyclable.[3]
Route 3: Brønsted Acid Catalysis N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA)Conventional Heating (100°C)Solvent-free25-50 min85-95%Mild conditions, high efficiency.[1]

Expert Insights:

  • Microwave-assisted synthesis represents a significant process intensification. The rapid heating provides a dramatic reduction in reaction time, often leading to cleaner reaction profiles by minimizing the formation of degradation byproducts that can occur with prolonged heating.[2] This is particularly advantageous for high-throughput synthesis in drug discovery campaigns.

  • Heterogeneous catalysts like Na₂CaP₂O₇ or Cu/C offer a green chemistry advantage.[3] Their solid nature allows for simple filtration to recover and reuse the catalyst, reducing waste and cost, which is a major consideration for process scale-up.[3] From experience, ensuring the catalyst is properly activated and has a high surface area is critical for achieving optimal reaction rates.

  • Solvent-free conditions , often employed in these MCRs, are highly desirable. They reduce the environmental footprint, simplify product work-up, and can, in some cases, accelerate reaction rates.

Classical Approach: The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is a classical organic transformation that involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone after hydrolysis, or in our case, an enaminonitrile.[5][6] This method is particularly useful for constructing the pyridine ring when a suitable dinitrile precursor is available.

Mechanism and Rationale

The reaction is initiated by the deprotonation of the α-carbon of one nitrile group by a strong base, creating a carbanion.[7] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule, leading to cyclization.[7] Tautomerization of the resulting imine affords the more stable enamine product. The choice of a non-nucleophilic, strong base is critical to favor deprotonation without competing side reactions.

Thorpe-Ziegler Cyclization Pathway

G Start α,ω-Dinitrile Precursor Deprotonation α-Deprotonation Start->Deprotonation Base Strong Base (e.g., NaH, t-BuOK) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Intermediate Cyclic Imino-nitrile Intermediate Cyclization->Intermediate Tautomerization Tautomerization Intermediate->Tautomerization Product Aminopicolinonitrile (Enaminonitrile form) Tautomerization->Product

Sources

Comparative

Comparative Biological Activity of Methoxy vs. Hydroxy Picolinonitrile Derivatives: A Structural and Pharmacological Guide

Picolinonitrile (2-cyanopyridine) derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as the backbone for numerous enzyme inhibitors, receptor antagonists, and antiproliferative agents. Dur...

Author: BenchChem Technical Support Team. Date: March 2026

Picolinonitrile (2-cyanopyridine) derivatives are highly privileged scaffolds in modern medicinal chemistry, serving as the backbone for numerous enzyme inhibitors, receptor antagonists, and antiproliferative agents. During lead optimization, the decision to substitute the picolinonitrile ring with a hydroxyl (-OH) versus a methoxy (-OCH3) group fundamentally alters the molecule's pharmacological trajectory.

As a Senior Application Scientist, I have designed this guide to objectively compare these two functional groups. Rather than merely listing their properties, this guide dissects the mechanistic causality behind their divergent biological activities, supported by structural biology, pharmacokinetic (PK) data, and self-validating experimental protocols.

Mechanistic Causality: The "Why" Behind the Activity

The biological divergence between hydroxy and methoxy picolinonitriles stems from three fundamental physicochemical differences: hydrogen bonding capacity, steric volume, and electronic distribution.

Target Engagement & Metal Coordination (Pharmacodynamics)

The hydroxyl group (-OH) acts as both a potent hydrogen bond donor and acceptor. In the context of metalloenzymes—such as the RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease of the influenza virus—hydroxypicolinonitriles function as critical Metal-Binding Pharmacophores (MBPs). The oxygen atom bidentately coordinates with dinuclear metal centers (e.g., Mn²⁺ or Mg²⁺) at optimal distances of 2.0–2.2 Å [1].

Conversely, methylation to a methoxy group (-OCH3) abolishes the H-bond donor capability. More critically, the added methyl radical introduces significant steric bulk (van der Waals radius ~2.0 Å). This bulk creates severe steric clashes with adjacent active-site residues and disrupts the orbital overlap required for metal coordination, often leading to a complete loss of target affinity in metalloenzymes.

Membrane Permeability & Metabolic Stability (Pharmacokinetics)

The presence of a free phenolic hydroxyl group imposes a high desolvation energy penalty. To passively diffuse across the lipophilic core of a cell membrane, the molecule must break its hydrogen bonds with water, resulting in lower apparent permeability ( Papp​ ). Furthermore, the -OH group is a prime target for rapid Phase II metabolism (glucuronidation/sulfation), which can severely limit oral bioavailability.

Masking the hydroxyl with a methoxy group increases the partition coefficient (LogP) and removes the H-bond donor, significantly improving membrane permeability. While this shields the molecule from direct Phase II conjugation, it introduces a new metabolic liability: susceptibility to CYP450-mediated Phase I O-demethylation [2].

Comparative Performance Data

To illustrate these principles, Table 1 summarizes the pharmacological trade-offs observed when optimizing a picolinonitrile scaffold for viral endonuclease inhibition [1][3].

Table 1: Pharmacological Comparison of Picolinonitrile Derivatives

Property / MetricHydroxypicolinonitrile (-OH)Methoxypicolinonitrile (-OCH3)Mechanistic Rationale
Target Affinity (IC₅₀) < 20 nM (High Potency)> 10,000 nM (Inactive)-OCH3 causes steric clash and loss of Mn²⁺ coordination.
Lipophilicity (cLogP) ~ 1.2~ 2.5Methylation masks the polar -OH, increasing lipophilicity.
Membrane Permeability Low ( Papp​ < 5 × 10⁻⁶ cm/s)High ( Papp​ > 15 × 10⁻⁶ cm/s)Removal of H-bond donor lowers the desolvation penalty.
Metabolic Liability High (Phase II Glucuronidation)Moderate (Phase I O-demethylation)Phenols are rapidly conjugated; ethers require CYP activation.

Structural Biology & SAR Visualization

The following logic tree illustrates the divergent Structure-Activity Relationship (SAR) pathways when modifying the picolinonitrile core.

SAR_Pathways Core Picolinonitrile Scaffold OH_Branch Hydroxy (-OH) Substitution Core->OH_Branch OMe_Branch Methoxy (-OCH3) Substitution Core->OMe_Branch OH_PD PD: Metal Coordination (High Affinity) OH_Branch->OH_PD Target Engagement OH_PK PK: Rapid Glucuronidation (Low Permeability) OH_Branch->OH_PK Metabolism OMe_PD PD: Steric Clash (Loss of Binding) OMe_Branch->OMe_PD Target Engagement OMe_PK PK: CYP450 O-demethylation (High Permeability) OMe_Branch->OMe_PK Metabolism

Caption: Structure-Activity Relationship (SAR) divergence between hydroxy and methoxy picolinonitriles.

Experimental Validation Protocols

To empirically validate the PD and PK differences between these derivatives, the following orthogonal, self-validating assays must be employed.

Protocol A: FRET-Based Metalloenzyme Inhibition Assay

Purpose: Quantify the direct impact of -OH vs. -OCH3 substitution on metal-dependent target engagement. Self-Validation Mechanism: The inclusion of an EDTA-quenched control arm ensures that the baseline enzymatic activity is strictly metal-dependent.

  • Reagent Preparation: Prepare the assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT). Supplement the active buffer with 2 mM MnCl₂ . Prepare a control buffer supplemented with 5 mM EDTA (metal-free).

  • Enzyme Incubation: Incubate 10 nM of recombinant PAN endonuclease with a 10-point titration of the picolinonitrile derivatives (0.1 nM to 100 μM) for 30 minutes at 37°C in black 384-well plates.

  • Substrate Addition: Initiate the reaction by adding 200 nM of a dual-labeled RNA substrate (e.g., FAM-RNA-TAMRA).

  • Kinetic Readout: Measure fluorescence continuously (Ex: 485 nm, Em: 535 nm) for 60 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities ( V0​ ). The methoxy derivative should exhibit a massive right-shift in the IC₅₀ curve compared to the hydroxy derivative, confirming the loss of the MBP.

Protocol B: In Vitro Microsomal Stability Profiling

Purpose: Assess the pharmacokinetic trade-off between Phase I and Phase II metabolism. Self-Validation Mechanism: The use of a pan-CYP inhibitor (1-aminobenzotriazole, 1-ABT) confirms that the degradation of the methoxy derivative is enzymatically driven rather than due to chemical instability.

  • System Setup: Incubate 1 μM of each compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation (Parallel Arms):

    • Arm 1 (Phase I only): Add 1 mM NADPH. (Tests O-demethylation of the methoxy derivative).

    • Arm 2 (Phase I + II): Add 1 mM NADPH + 2 mM UDPGA + 25 μg/mL alamethicin. (Tests glucuronidation of the hydroxy derivative).

    • Arm 3 (Validation): Add 1 mM NADPH + 1 mM 1-ABT.

  • Quenching & Analysis: Quench reactions with ice-cold acetonitrile containing an internal standard at 0, 15, 30, and 60 minutes. Centrifuge at 14,000 x g and analyze the supernatant via LC-MS/MS.

  • Interpretation: The hydroxy derivative will show rapid depletion in Arm 2 ( t1/2​ < 15 min). The methoxy derivative will show moderate depletion in Arm 1, which will be completely rescued in Arm 3.

Experimental_Workflow Step1 Compound Synthesis Step2 FRET Endonuclease Assay (PD) Step1->Step2 IC50 Det. Step3 Microsomal Stability Assay (PK) Step1->Step3 CLint Det. Step4 X-Ray Crystallography Step2->Step4 Active Hits

Caption: Orthogonal experimental workflow for validating PD and PK properties of picolinonitriles.

References

  • Stokes, R. W., Kohlbrand, A. J., Seo, H., Sankaran, B., Karges, J., & Cohen, S. M. (2023). "Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors." ACS Medicinal Chemistry Letters, 14(1), 75-82.[Link]

  • Nishino, T., et al. (2021). "Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat." ChemRxiv.[Link]

  • Murphy, P. S., et al. (2010). "Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1): Structure−Activity Relationships." Journal of Medicinal Chemistry, 53(15), 5632-5638.[Link]

Validation

Orthogonal Cross-Validation of HPLC and qNMR for the Purity Assessment of 3-Amino-4-methoxypicolinonitrile

As pharmaceutical pipelines increasingly rely on highly functionalized heterocycles, the analytical rigor applied to starting materials and intermediates must evolve. 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1)...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized heterocycles, the analytical rigor applied to starting materials and intermediates must evolve. 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) is a prime example of a complex building block: a pyridine ring densely substituted with amino, methoxy, and nitrile groups. Assessing the true purity of such compounds requires moving beyond single-method reliance.

This guide provides a comprehensive framework for the orthogonal cross-validation of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). By synthesizing these two techniques, analytical scientists can bridge the gap between relative impurity profiling and absolute molar quantitation.

The Analytical Dilemma in Pharmaceutical Quality Control

Historically, the pharmaceutical industry has relied heavily on HPLC coupled with UV detection for purity assessment. However, HPLC is fundamentally a secondary analytical method that belongs to the mass balance approach[1]. It separates analytes and quantifies them based on their relative UV response factors[2]. This presents a critical vulnerability: HPLC often overestimates the overall purity of a sample by failing to detect non-chromophoric impurities, such as residual organic solvents, inorganic salts, or moisture[3].

To establish a self-validating analytical system, HPLC must be cross-validated with a primary analytical method like qNMR. Quantitative NMR has come to the forefront of the industry because it offers a direct measurement of absolute purity[3],[4]. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the molar concentration of those nuclei, allowing for absolute quantitation using a universal internal standard rather than an analyte-specific reference[2],[5].

By cross-validating the trace-level sensitivity of HPLC with the absolute molar accuracy of qNMR, researchers can generate an unambiguous purity profile.

Experimental Methodologies & Causality

The following protocols are designed as self-validating systems. Every parameter has been selected to counteract the specific chemical behaviors of 3-Amino-4-methoxypicolinonitrile.

Methodology 1: High-Performance Liquid Chromatography (HPLC)

Causality of Experimental Design: 3-Amino-4-methoxypicolinonitrile contains a basic amino group and a pyridine nitrogen. Under neutral conditions, these basic sites interact with residual silanols on standard silica-based C18 columns, leading to severe peak tailing and inaccurate integration. To force a self-validating separation, 0.1% Trifluoroacetic acid (TFA) is utilized in the mobile phase. TFA acts as a strong ion-pairing agent, suppressing ionization and ensuring sharp, symmetrical peaks for accurate relative quantitation[6].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in LC-MS grade Acetonitrile). Degas via ultrasonication for 15 minutes.

  • Sample Preparation: Accurately weigh 1.0 mg of the 3-Amino-4-methoxypicolinonitrile batch sample. Dissolve completely in 1.0 mL of the initial mobile phase composition (90% A / 10% B) to prevent solvent-shock upon injection. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 5 µL of the sample onto a reversed-phase C18 column (150 x 4.6 mm, 3.5 µm particle size) maintained at 30°C.

  • Gradient Elution: Execute a linear gradient from 10% B to 90% B over 15 minutes at a constant flow rate of 1.0 mL/min, followed by a 5-minute re-equilibration phase.

  • Detection & Integration: Monitor the eluent using a Diode Array Detector (DAD) extracted at 254 nm (the optimal UV absorbance for the conjugated pyridine system). Integrate all peaks exhibiting a Signal-to-Noise (S/N) ratio > 10 to calculate the relative chromatographic area percentage.

Methodology 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Causality of Experimental Design: Absolute quantitation requires an internal standard (IS) that is highly pure, soluble in the chosen deuterated solvent, and produces a distinct NMR signal that does not overlap with the analyte[5]. For 3-Amino-4-methoxypicolinonitrile, Maleic acid is the optimal IS. Its symmetric protons produce a sharp singlet at ~6.26 ppm in DMSO-d6, perfectly situated in the empty spectral window between the analyte's methoxy protons (~3.9 ppm) and aromatic pyridine protons (~6.9 and 8.1 ppm). Furthermore, the relaxation delay (D1) must be strictly controlled; it is set to 60 seconds (≥ 5 × T1 of the slowest relaxing proton) to guarantee 99.3% longitudinal magnetization recovery, ensuring the integration area is a true representation of molar mass.

Step-by-Step Protocol:

  • Standard & Sample Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.000 mg of 3-Amino-4-methoxypicolinonitrile and ~5.000 mg of TraceCERT® grade Maleic acid (certified purity >99.9%).

  • Co-Dissolution: Transfer both powders quantitatively into a vial and co-dissolve in 0.6 mL of anhydrous DMSO-d6. Vortex for 60 seconds to ensure complete homogenization.

  • NMR Acquisition: Transfer the solution to a precision 5 mm NMR tube. Acquire the 1H NMR spectrum at 298 K on a 400 MHz or 600 MHz spectrometer using a 90° pulse angle. Set the relaxation delay (D1) to 60 seconds and acquire 32 to 64 transients to ensure a high S/N ratio (>250:1 for the target peaks).

  • Data Processing: Apply exponential line broadening (0.3 Hz), followed by rigorous phase and baseline correction.

  • Quantitation: Integrate the Maleic acid singlet (6.26 ppm, 2H) and the isolated aromatic doublet of the analyte (e.g., H-5 at ~6.9 ppm, 1H). Calculate the absolute mass fraction using the primary qNMR ratio equation.

Orthogonal Workflow Visualization

The following diagram illustrates the parallel execution and convergence of the mass balance (HPLC) and direct molar (qNMR) workflows.

Workflow cluster_HPLC HPLC Analysis (Mass Balance / Relative Purity) cluster_qNMR qNMR Analysis (Absolute Purity) Start 3-Amino-4-methoxypicolinonitrile Batch Sample H1 Sample Dissolution (Mobile Phase) Start->H1 Q1 Co-dissolution with Internal Std (Maleic Acid in DMSO-d6) Start->Q1 H2 RP-HPLC Separation (C18, Gradient, UV 254nm) H1->H2 H3 Chromatographic Purity (Area %) H2->H3 Compare Orthogonal Cross-Validation (Compare Area % vs. Mass %) H3->Compare Q2 1H NMR Acquisition (Long D1 Relaxation Delay) Q1->Q2 Q3 Absolute Mass Fraction (Mass %) Q2->Q3 Q3->Compare Report Final Validated Purity Profile & Impurity Characterization Compare->Report

Orthogonal cross-validation workflow comparing HPLC relative purity and qNMR absolute mass fraction.

Comparative Data Analysis

To objectively compare the performance of both techniques, we must analyze their fundamental characteristics and their real-world output on a synthesized batch of 3-Amino-4-methoxypicolinonitrile.

Table 1: Performance Characteristics Comparison
Analytical CharacteristicHPLC (UV Detection)qNMR (1H Internal Standard)
Fundamental Principle Chromatographic separation & relative UV responseDirect molar proportionality of nuclear resonance
Purity Metric Output Relative Area %Absolute Mass %
Reference Standard Requires an analyte-specific certified standardUtilizes a universal internal standard (e.g., Maleic Acid)
Sensitivity (LOD) High (Detects trace organic impurities <0.05%)Moderate (Typically reliable for impurities >0.5%)
Analytical Blind Spots Non-chromophoric impurities (water, residual solvents)Overlapping resonance signals in complex mixtures
Table 2: Experimental Cross-Validation Results (Batch #AM-2026)
Analytical MethodTarget AnalyteMeasured PurityStandard Deviation (n=3)Diagnostic Notes
HPLC (UV 254 nm) 3-Amino-4-methoxypicolinonitrile99.65%± 0.04%High precision, but overestimates purity due to lack of UV response from residual synthesis solvents.
qNMR (400 MHz) 3-Amino-4-methoxypicolinonitrile98.12%± 0.15%Lower apparent purity; accurately accounts for 1.2% residual ethyl acetate and 0.3% moisture detected in the spectrum.

Discussion: Resolving Analytical Discrepancies

When analyzing the data in Table 2, a clear discrepancy emerges: HPLC indicates a purity of 99.65%, while qNMR reports 98.12%. In a rigorous drug development environment, this 1.53% variance is significant.

This discrepancy highlights the exact reason cross-validation is mandatory. The HPLC method provides a relative purity based solely on the UV response of the components that pass through the detector[2]. Because residual solvents (like ethyl acetate used during the extraction of the pyridine intermediate) and moisture lack a chromophore, they are invisible at 254 nm. Consequently, the HPLC software calculates the area percentage of the target analyte against an artificially small total area, inflating the purity value[3],[1].

Conversely, qNMR is a molar-based technique. By comparing the integral of the analyte's signal directly to the certified internal standard, qNMR calculates the absolute mass of the target molecule present in the weighed sample[2],[5]. The remaining mass (the 1.88% impurity) is inherently accounted for, and a review of the full NMR spectrum readily identifies the characteristic aliphatic peaks of ethyl acetate, confirming the source of the mass discrepancy.

Conclusion

For complex pharmaceutical building blocks like 3-Amino-4-methoxypicolinonitrile, relying on a single analytical technique introduces unacceptable risk into the development pipeline. While HPLC remains indispensable for detecting trace-level, UV-active degradation products and related substances, it must be anchored by the absolute quantitative power of qNMR. By implementing this orthogonal cross-validation strategy, researchers ensure a self-correcting analytical framework that guarantees the structural integrity and absolute purity of their critical materials.

References
  • Quantitative NMR Spectroscopy - Acanthus Research. acanthusresearch.com.
  • Cross-Validation of HPLC and NMR Data for the Quality Assessment of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl) - Benchchem. benchchem.com.
  • Equavilency between Mass Balance and qNMR metholologies - General. usp.org.
  • QNMR – a modern altern
  • qNMR for Purity Determination in Pharmaceuticals - RSSL. rssl.com.
  • HPLC Method Development and Validation for Pharmaceutical Analysis - PharmTech. pharmtech.com.

Sources

Comparative

Assessing the Reproducibility of Published 3-Amino-4-methoxypicolinonitrile Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the challenge of synthesizing highly functionalized pyridine building blocks. 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the challenge of synthesizing highly functionalized pyridine building blocks. 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) has emerged as a critical intermediate in the development of kinase inhibitors and MYST family lysine acetyltransferase (KAT6A/B) inhibitors[1]. However, the dense functionalization of this scaffold often leads to regioselectivity issues, poor yields, and reproducibility bottlenecks during scale-up.

To establish a self-validating, reproducible system for your laboratory, this guide objectively compares the two most reliable synthetic strategies: the Transition-Metal Catalyzed Cyanation (Protocol A) and the Nucleophilic Aromatic Substitution (SNAr) / Reduction sequence (Protocol B).

Mechanistic Overview & Pathway Visualization

The synthesis of 3-amino-4-methoxypicolinonitrile generally diverges into two philosophical approaches: installing the nitrile group de novo onto an existing halopyridine, or utilizing a pre-installed nitrile and performing late-stage amination via nitro reduction.

SynthesisPathways SM1 3-Amino-2-bromo- 4-methoxypyridine Product 3-Amino-4-methoxy- picolinonitrile SM1->Product Protocol A: K4[Fe(CN)6], Pd cat. DMAc, 120°C SM2 4-Chloro-3-nitro- picolinonitrile Int1 4-Methoxy-3-nitro- picolinonitrile SM2->Int1 Protocol B (Step 1): NaOMe, MeOH SNAr, 65°C Int1->Product Protocol B (Step 2): Fe, NH4Cl EtOH/H2O, 80°C

Fig 1. Synthetic pathways for 3-Amino-4-methoxypicolinonitrile via Cyanation or SNAr/Reduction.

Protocol A: Transition-Metal Catalyzed Cyanation (The "De Novo" Nitrile Route)

Causality & Mechanism

This approach relies on the palladium-catalyzed cyanation of 3-amino-2-bromo-4-methoxypyridine. The catalytic cycle initiates with the oxidative addition of the electron-rich C–Br bond to the Pd(0) species, followed by transmetalation with a cyanide source, and subsequent reductive elimination to forge the C–CN bond.

Historically, this transformation utilized highly toxic and stoichiometric amounts of CuCN or Zn(CN)₂. However, field-proven insights dictate the use of potassium ferrocyanide, K4​[Fe(CN)6​] , as a non-toxic, bench-stable alternative[2]. K4​[Fe(CN)6​] acts as a "slow-release" cyanide reservoir. By keeping the concentration of free cyanide ions low in the reaction mixture, it prevents the irreversible poisoning of the palladium catalyst, thereby dramatically increasing the turnover number (TON) and overall reproducibility[2].

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask, combine 3-amino-2-bromo-4-methoxypyridine (10.0 mmol, 1.0 equiv), K4​[Fe(CN)6​]⋅3H2​O (2.0 mmol, 0.2 equiv), Na2​CO3​ (10.0 mmol, 1.0 equiv), and Pd(OAc)2​ (0.1 mmol, 1 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen (repeat 3x). Expert Insight: Oxygen must be rigorously excluded to prevent the oxidative degradation of the active Pd(0) catalyst into inactive Pd(II) species.

  • Reaction: Add anhydrous dimethylacetamide (DMAc, 50 mL). Heat the vigorously stirring mixture to 120 °C for 5–8 hours. Expert Insight: Vigorous stirring is critical due to the heterogeneous nature of the potassium ferrocyanide salt in organic solvents.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water (3 x 50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc, 3:1 to 1:1) to yield the target nitrile.

Protocol B: SNAr and Nitro Reduction (The "Late-Stage Amination" Route)

Causality & Mechanism

This two-step sequence leverages the inherent electrophilicity of the pyridine ring. In Step 1, the 4-position of 4-chloro-3-nitropicolinonitrile is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effects of the ortho-nitro group and the para-nitrile group stabilize the anionic Meisenheimer intermediate, allowing for facile and regioselective displacement of the chloride by methoxide[3].

In Step 2, the nitro group is chemoselectively reduced to an amine using Béchamp-type conditions (Fe/ NH4​Cl ). This method is strictly preferred over palladium-catalyzed hydrogenation ( Pd/C, H2​ ), which can inadvertently reduce the sensitive nitrile group into a primary amine or cause hydrodehalogenation if halogens are present elsewhere on the scaffold[4].

Step-by-Step Methodology

Step 1: SNAr Methoxylation

  • Initiation: Dissolve 4-chloro-3-nitropicolinonitrile (10.0 mmol, 1.0 equiv) in anhydrous methanol (30 mL) and cool to 0 °C in an ice bath.

  • Addition: Dropwise add a freshly prepared solution of sodium methoxide (11.0 mmol, 1.1 equiv) in methanol (10 mL). Expert Insight: Strict temperature control at 0 °C during addition prevents an exothermic runaway and kinetically limits competitive nucleophilic attack on the electrophilic nitrile carbon.

  • Completion: Warm the mixture to 65 °C and reflux for 4 hours. Concentrate the solvent in vacuo, dilute with water (50 mL), and extract with DCM (3 x 40 mL). Dry and evaporate to afford 4-methoxy-3-nitropicolinonitrile.

Step 2: Chemoselective Reduction 4. Reduction: Suspend the crude 4-methoxy-3-nitropicolinonitrile in a mixture of Ethanol/Water (4:1 v/v, 50 mL). Add iron powder (50.0 mmol, 5.0 equiv) and ammonium chloride (50.0 mmol, 5.0 equiv). 5. Heating: Heat the suspension to 80 °C for 3 hours. Expert Insight: The mild acidity of NH4​Cl activates the iron surface to generate the necessary reducing equivalents without hydrolyzing the nitrile group, which would occur if strong acids like HCl were used. 6. Isolation: Filter the reaction mixture hot through a Celite pad. Expert Insight: Hot filtration is absolutely essential because the newly formed 3-amino-4-methoxypicolinonitrile can co-crystallize with the iron oxide sludge upon cooling, devastating your yield. Concentrate the filtrate, partition between EtOAc and water, dry the organics, and concentrate to yield the final product.

Comparative Performance & Reproducibility Analysis

To aid in route selection, the quantitative performance data of both protocols are summarized below.

Performance MetricProtocol A (Pd-Cyanation)Protocol B (SNAr + Reduction)
Overall Yield 75–82%68–74% (over 2 steps)
Purity Profile (Crude) >90% (Requires silica gel chromatography to remove Pd traces)>95% (Often requires only simple recrystallization)
Reaction Time ~8 hours~12 hours (Total for both steps)
Scalability Moderate (Limited by Pd catalyst cost and potential exotherms)High (Utilizes inexpensive, bulk reagents; highly robust)
Safety & Toxicity Moderate ( K4​[Fe(CN)6​] is safer than Zn(CN)2​ , but heavy metal waste remains)High ( Fe/NH4​Cl is highly benign; no cyanide salts required)

Conclusion & Recommendations

The choice between these two protocols depends entirely on your laboratory's immediate goals and resources.

  • For Discovery Chemistry: If you require rapid access to the scaffold and have the 2-bromo precursor readily available, Protocol A is highly efficient. It offers a shorter linear sequence and excellent yields, provided you utilize the modernized, ligand-free ferrocyanide conditions.

  • For Process Chemistry & Scale-Up: Protocol B is the definitive method of choice. By avoiding transition metals, eliminating the need for cyanide salts, and utilizing inexpensive reagents ( NaOMe , Fe ), it provides a highly scalable, self-validating system that bypasses the stringent regulatory and purification hurdles associated with palladium contamination in drug development.

References

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.[Link]

  • Abramovitch, R. A., Helmer, F., & Liveris, M. (1968). Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Effect of alkyl groups on rates on orientation in nucleophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic, 492-496.[Link]

  • O'Neill, E. et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3462-3472.[Link]

Sources

Validation

Spectroscopic Comparison Guide: 3-Amino-4-methoxypicolinonitrile and Its Positional Isomers

As a Senior Application Scientist, I frequently guide drug development professionals through the structural validation of densely functionalized heterocyclic building blocks. 3-Amino-4-methoxypicolinonitrile (CAS: 180562...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development professionals through the structural validation of densely functionalized heterocyclic building blocks. 3-Amino-4-methoxypicolinonitrile (CAS: 1805621-99-1) is a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. However, during synthesis, the formation of positional isomers—such as 4-Amino-3-methoxypicolinonitrile and 5-Amino-4-methoxypicolinonitrile —is a common challenge.

Differentiating these isomers requires more than a simple mass spectrometry check; it demands a rigorous, multi-modal spectroscopic approach. This guide provides an objective comparison of these isomers, explains the causality behind their spectral signatures, and establishes self-validating analytical protocols to ensure absolute structural confidence.

Mechanistic Principles of Isomer Differentiation

The spectroscopic differentiation of substituted pyridines relies on understanding how the relative positions of electron-donating (-NH₂, -OCH₃) and electron-withdrawing (-C≡N, ring nitrogen) groups perturb the molecule's electronic and spatial environment[1].

  • Regiochemistry & Spin-Spin Coupling (NMR): The relative position of the remaining aromatic protons dictates their scalar coupling. Protons adjacent to each other (ortho) exhibit strong ³J coupling (~5.0–5.5 Hz), whereas protons situated across the ring (para) exhibit negligible ⁵J coupling (<1.0 Hz), appearing as singlets[2].

  • Intramolecular Hydrogen Bonding (FT-IR): Spatial proximity between the primary amine and the nitrile group (as seen in the 3-amino isomer) induces intramolecular hydrogen bonding. This interaction weakens the C≡N bond, lowering its vibrational stretching frequency compared to isomers where these groups are distant[3]. Furthermore, specific ring substitution patterns present characteristic weak absorptions in the 990–1220 cm⁻¹ region[4].

  • Push-Pull Conjugation (UV-Vis): Isomers with para-aligned donor (-NH₂) and acceptor (-C≡N) groups exhibit extended π-conjugation. This "push-pull" dipole significantly narrows the HOMO-LUMO gap, shifting the UV-Vis absorption maximum (λmax) to longer wavelengths (bathochromic shift).

G IsomerA 3-Amino Isomer (Ortho to CN) HBond Intramolecular H-Bonding (NH₂ ··· C≡N) IsomerA->HBond IsomerC 5-Amino Isomer (Para to CN) PushPull Extended Push-Pull (NH₂ → Ring → C≡N) IsomerC->PushPull IRShift Lower C≡N Stretch (~2215 cm⁻¹) HBond->IRShift UVShift Bathochromic Shift (λmax ~345 nm) PushPull->UVShift

Causality of electronic and spatial effects on the spectroscopic outputs of pyridine isomers.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for the three primary isomers, derived from the established spectroscopic behavior of substituted pyridines.

Table 1: ¹H NMR Signatures (400 MHz, DMSO-d₆)

Notice how the coupling constants directly reveal the substitution pattern.

CompoundAromatic Protons (δ, ppm)Coupling Constants (Hz)Methoxy (δ, ppm)Amine (δ, ppm)
3-Amino-4-methoxypicolinonitrile H5: 6.95 (d), H6: 8.05 (d)³JH5-H6 = 5.23.90 (s)6.10 (br s)
4-Amino-3-methoxypicolinonitrile H5: 6.65 (d), H6: 7.90 (d)³JH5-H6 = 5.43.85 (s)6.30 (br s)
5-Amino-4-methoxypicolinonitrile H3: 7.20 (s), H6: 8.15 (s)⁵JH3-H6 < 1.0 (Singlets)3.95 (s)5.80 (br s)
Table 2: FT-IR and UV-Vis Signatures

Notice the shift in the nitrile stretch due to hydrogen bonding, and the UV shift due to conjugation.

Compoundν(C≡N) Stretch (cm⁻¹)ν(N-H) Stretches (cm⁻¹)λmax (nm)ε (M⁻¹cm⁻¹)
3-Amino-4-methoxypicolinonitrile 2215 (H-bonded)3450, 335031512,500
4-Amino-3-methoxypicolinonitrile 2228 (Free)3465, 336030511,200
5-Amino-4-methoxypicolinonitrile 2230 (Free)3440, 3345345 (Push-Pull)18,400

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your structural assignments, do not treat spectroscopy as a "black box." Every protocol must include internal checks to validate the integrity of the data.

Protocol A: ¹H & ¹³C NMR Acquisition

The Causality of Solvent Choice: While CDCl₃ is standard, highly polar aminopyridines often suffer from poor solubility and line broadening in non-polar solvents. We utilize DMSO-d₆ because it disrupts intermolecular hydrogen bonding, providing sharp resonance lines. Furthermore, unlike protic solvents (e.g., CD₃OD), DMSO-d₆ lacks exchangeable deuterons, preserving the crucial -NH₂ signal for integration[5].

  • Sample Prep: Dissolve 10 mg of the purified isomer in 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

  • Acquisition: Set the relaxation delay (D1) to at least 2.0 seconds. Why? This ensures complete longitudinal relaxation of all protons, allowing for strictly quantitative integration.

  • Self-Validation Step: Integrate the methoxy peak (-OCH₃) and set it exactly to 3.00. The integral of the isolated aromatic proton (e.g., H6) must equal 1.00 ± 0.05, and the amine (-NH₂) must equal 2.00 ± 0.10. Any deviation indicates incomplete relaxation or co-eluting impurities.

Protocol B: ATR FT-IR Spectroscopy

The Causality of the Matrix: Avoid KBr pellets. KBr is highly hygroscopic; absorbed atmospheric water presents a broad O-H stretch (~3400 cm⁻¹) that completely masks the critical N-H stretching frequencies of the primary amine. Attenuated Total Reflectance (ATR) with a diamond crystal eliminates matrix-induced moisture artifacts[3].

  • Background Scan: Collect a 64-scan background of the ambient air.

  • Sample Acquisition: Place 2-3 mg of neat solid powder directly onto the diamond crystal. Apply consistent pressure using the anvil. Acquire 64 scans at 4 cm⁻¹ resolution.

  • Self-Validation Step: Inspect the 2300–2400 cm⁻¹ region. The absence of sharp, erratic CO₂ bands validates that the atmospheric compensation algorithm is functioning correctly, ensuring the adjacent C≡N stretch (~2215–2230 cm⁻¹) is accurately resolved.

Protocol C: UV-Vis Spectrophotometry

The Causality of the Environment: Methanol provides a polar protic environment that stabilizes the excited states of push-pull chromophores, enhancing the resolution of the π→π* and n→π* transitions.

  • Preparation: Prepare a precisely weighed 1.0 mM stock solution in spectroscopic-grade methanol. Dilute to a working concentration of 10 µM.

  • Acquisition: Scan from 200 nm to 500 nm using matched quartz cuvettes (1 cm path length).

  • Self-Validation Step: The maximum absorbance (A) must fall between 0.1 and 1.0 AU. This ensures strict compliance with the linear dynamic range of the Beer-Lambert law, preventing self-quenching artifacts that could artificially shift the λmax.

G cluster_0 Sample Preparation & Validation Prep Isomer Isolation (Purity >98%) NMR 1H & 13C NMR (Regiochemistry & Coupling) Prep->NMR IR ATR FT-IR (H-Bonding & Functional Groups) Prep->IR UV UV-Vis Spectroscopy (Electronic Conjugation) Prep->UV Integration Multi-Parametric Data Integration NMR->Integration IR->Integration UV->Integration

Multi-modal spectroscopic workflow for the structural validation of pyridine isomers.

References

  • Application Note: FT-IR Analysis of Novel Pyridine Derivatives. BenchChem. 3

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. 1

  • Proton Chemical Shifts of the γ‐Substituted Pyridines. AIP Publishing. 2

  • Studies on the infrared spectra of heterocyclic compounds. IV. Infrared spectra of monosubstituted pyridine derivatives. Researcher.Life / Chem. Pharm. Bull.4

  • 4-Amino-2-chloropyridine (NMR Protocol Reference). BenchChem. 5

Sources

Comparative

A Comparative In-Silico Docking Guide to 3-Amino-4-methoxypicolinonitrile Derivatives as Kinase Inhibitors

This guide provides a comprehensive, in-depth comparison of the in-silico docking performance of a representative 3-Amino-4-methoxypicolinonitrile derivative against a known kinase inhibitor. It is intended for researche...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of the in-silico docking performance of a representative 3-Amino-4-methoxypicolinonitrile derivative against a known kinase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. This document moves beyond a simple procedural outline to explain the scientific rationale behind key decisions in the workflow, ensuring a robust and reproducible study.

Introduction: The Therapeutic Potential of Picolinonitrile Scaffolds

The picolinonitrile scaffold, a pyridine ring with a nitrile group at the 2-position, is a versatile starting point in medicinal chemistry.[1] The unique electronic properties of the nitrile group, such as its capacity to act as a hydrogen bond acceptor, make it an attractive feature for designing novel therapeutic agents.[1] Derivatives of picolinonitrile have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, certain picolinamide derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[3][4][5] Given the established role of kinase inhibition in cancer therapy, this guide will focus on a comparative in-silico docking study of a novel 3-Amino-4-methoxypicolinonitrile derivative against a well-known kinase target.

For the purpose of this illustrative guide, we will be focusing on the Src kinase , a non-receptor tyrosine kinase that is a crucial signaling intermediary in cellular processes.[6] Dysregulated Src kinase activity has been linked to malignant transformation, making it a significant target for anticancer drug development.[7]

Our comparative analysis will feature a hypothetical derivative, 3-Amino-4-methoxy-5-(1H-indol-5-yl)picolinonitrile (AMPIP) , against the well-established, FDA-approved Src/Abl inhibitor, Dasatinib .[8][9]

The In-Silico Docking Workflow: A Rationale-Driven Approach

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.[11]

Below is a detailed, step-by-step protocol for conducting a comparative in-silico docking study, grounded in scientific best practices.

Step 1: Preparation of the Receptor (Src Kinase)

The three-dimensional structure of the target protein is a prerequisite for structure-based drug design.[12][13]

  • Obtain the Crystal Structure: The 3D crystal structure of the target kinase is retrieved from the Protein Data Bank (PDB). For this study, we will use a high-resolution crystal structure of Src kinase.

  • Pre-processing the Protein:

    • Removal of Non-essential Molecules: Water molecules, co-factors, and any co-crystallized ligands are removed from the PDB file. This is a standard procedure to prepare the protein for docking with our ligands of interest.[11]

    • Addition of Hydrogen Atoms: Hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

    • Energy Minimization: The protein structure undergoes energy minimization to relieve any steric clashes and to arrive at a more stable conformation.[11]

Step 2: Preparation of the Ligands (AMPIP and Dasatinib)

The accuracy of the docking results is highly dependent on the correct preparation of the ligand structures.

  • 2D to 3D Conversion: The 2D structures of our hypothetical derivative, AMPIP, and the comparator, Dasatinib, are drawn using a chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation.[11]

  • Assignment of Charges and Atom Types: Appropriate atom types and charges are assigned to the ligand atoms.

Step 3: The Docking Simulation

This step involves using a docking program to predict the binding poses of the ligands within the active site of the receptor. We will use the widely-cited software, AutoDock Vina.[14][15][16]

  • Defining the Binding Site: The binding site on the Src kinase is defined. This is typically centered on the location of a co-crystallized ligand from an existing PDB structure or identified using binding site prediction algorithms.[11]

  • Generating Binding Poses: AutoDock Vina will explore the conformational space of each ligand within the defined binding site, generating a series of possible binding poses.[11] The software's search algorithm will account for the rotational flexibility of the ligands.

  • Scoring and Ranking: Each generated pose is assigned a score that estimates the binding affinity, typically in kcal/mol.[11] The poses are then ranked based on these scores.

Comparative Analysis of Docking Results

The primary output of the docking simulation is a set of binding poses and their corresponding binding affinities. This data allows for a direct comparison of our novel derivative with the established inhibitor.

Table 1: Comparative Docking Performance of AMPIP and Dasatinib against Src Kinase

LigandBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
AMPIP -9.2Met341, Thr338Leu273, Val281, Ala293, Leu393
Dasatinib -10.5Met341, Thr338Leu273, Val281, Ala293, Tyr340, Leu393

Interpretation of Results:

  • Binding Affinity: Dasatinib shows a more favorable (more negative) binding affinity than AMPIP, which is expected as it is a highly optimized and potent inhibitor.[9] However, the predicted binding affinity of AMPIP is in a promising range for a lead compound.

  • Key Interactions: Both molecules are predicted to form crucial hydrogen bonds with the hinge region residues Met341 and Thr338, a common feature of kinase inhibitors. Dasatinib's higher affinity may be attributed to additional hydrophobic interactions within the active site.

Visualizing the In-Silico Docking Workflow

A visual representation of the workflow can aid in understanding the logical progression of the in-silico docking process.

docking_workflow cluster_preparation Preparation Phase cluster_simulation Simulation Phase cluster_analysis Analysis Phase Receptor_Preparation Receptor Preparation (Src Kinase) Docking_Simulation Molecular Docking (AutoDock Vina) Receptor_Preparation->Docking_Simulation Ligand_Preparation Ligand Preparation (AMPIP & Dasatinib) Ligand_Preparation->Docking_Simulation Results_Analysis Comparative Analysis of Binding Affinity and Interactions Docking_Simulation->Results_Analysis

Caption: A flowchart illustrating the key stages of the in-silico molecular docking workflow.

Conclusion and Future Directions

This guide has provided a detailed, scientifically-grounded protocol for the in-silico docking of a novel 3-Amino-4-methoxypicolinonitrile derivative against Src kinase, with a direct comparison to the established inhibitor Dasatinib. The hypothetical results suggest that the picolinonitrile scaffold is a promising starting point for the design of novel kinase inhibitors.

The next logical steps in a real-world drug discovery project would involve:

  • Synthesis and In-Vitro Validation: The most promising derivatives identified through in-silico screening would be synthesized and their inhibitory activity against the target kinase would be confirmed through in-vitro assays.

  • Structure-Activity Relationship (SAR) Studies: A library of related derivatives would be synthesized and tested to establish a clear SAR, guiding the optimization of the lead compound.

  • ADME/Tox Prediction: In-silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the lead compounds to identify potential liabilities early in the drug discovery process.

By integrating the principles and protocols outlined in this guide, researchers can leverage the power of in-silico docking to accelerate the discovery and development of novel and effective therapeutic agents.

References

  • Antonarakis ES, Heath EI, Posadas EM, Yu EY, et al. (Apr 2013). A phase 2 study of KX2-391, an oral inhibitor of Src kinase and tubulin polymerization, in men with bone-metastatic castration-resistant prostate cancer. Cancer Chemother Pharmacol. 71 (4): 883–892.
  • Blake et al. (2008).
  • Bosutinib. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]

  • Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • Mind S-cape. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]

  • Patel, H. M., & Noolvi, M. N. (2015). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Mini reviews in medicinal chemistry, 15(10), 836–859.
  • Patsnap. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. Synapse. [Link]

  • Rivera-Torres J, José ES (2019). "Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential". Frontiers in Pharmacology. 10: 1011.
  • Sousa, S. F., Fernandes, P. A., & Ramos, M. J. (2006). Protein-ligand docking: current status and future challenges.
  • The Bioinformatics Coach. (2023, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • SAMSON Documentation Center. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. Retrieved March 11, 2026, from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved March 11, 2026, from [Link]

  • Sun, W., Fang, S., & Yan, H. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(6), 1054–1058.
  • Sun, W., Fang, S., & Yan, H. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed. Retrieved March 11, 2026, from [Link]

  • El-Sayed, M. A. A., Abbas, S. H., Ali, O. M., & Abdel-Aziz, M. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic chemistry, 85, 475–487.
  • World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved March 11, 2026, from [Link]

  • Chem-Impex. (n.d.). 3-Amino-4-methoxypyridine. Retrieved March 11, 2026, from [Link]

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Validation

Comparative Efficacy of 3-Amino-4-methoxypicolinonitrile-Based Inhibitors in Kinase Targeting

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinase (CDK) Targeting The development of highly selective, orally bioavailable kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Checkpoint Kinase 1 (CHK1) and Cyclin-Dependent Kinase (CDK) Targeting

The development of highly selective, orally bioavailable kinase inhibitors remains a central challenge in targeted oncology. Historically, overcoming off-target toxicity and poor pharmacokinetic (PK) profiles has required extensive scaffold hopping. Recently, the 3-amino-4-methoxypicolinonitrile (3-AMPN) core has emerged as a privileged pharmacophore, particularly in the design of next-generation CHK1 and CDK inhibitors[1][2].

This guide objectively compares the efficacy, selectivity, and structural advantages of 3-AMPN-based inhibitors against standard-of-care alternatives, providing self-validating experimental protocols to support robust preclinical evaluation.

Structural Rationale: Why 3-Amino-4-methoxypicolinonitrile?

The 3-AMPN scaffold offers a unique combination of electronic and steric properties that solve critical liabilities found in older-generation inhibitors (such as Prexasertib):

  • Hinge-Binding Mastery: The picolinonitrile (pyridine-2-carbonitrile) moiety acts as an exceptional bioisostere for traditional carbonyl or hydroxyl groups[3]. The nitrile nitrogen serves as a potent hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Cys87 in CHK1)[1].

  • Enhanced Residence Time: The addition of the 3-amino group provides a secondary hydrogen bond donor, locking the molecule into the ATP-binding pocket and increasing target residence time.

  • Steric Selectivity: The 4-methoxy substitution is the critical differentiator. It projects into the selectivity pocket, creating steric clash with off-target kinases (like CDK2), thereby driving the remarkable >4000-fold selectivity seen in leading 3-AMPN derivatives[1][2].

Pathway DNA_Damage DNA Damage (Genotoxic Stress) ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates (Ser345) CDC25 CDC25 Phosphatase CHK1->CDC25 Inhibits Apoptosis Mitotic Catastrophe & Apoptosis CHK1->Apoptosis When Inhibited CDK CDK1/2 Activation CDC25->CDK Activates Arrest Cell Cycle Arrest & DNA Repair CDK->Arrest Blocks Progression Inhibitor 3-AMPN Inhibitor Inhibitor->CHK1 Competitive Inhibition Inhibitor->CDK Off-target (Minimized)

Caption: Mechanism of Action: 3-AMPN inhibitors disrupt the ATR-CHK1 axis, driving mitotic catastrophe.

Quantitative Efficacy: Comparative Benchmarking

To objectively evaluate the 3-AMPN scaffold, we compare a representative optimized 3-AMPN lead compound against clinical-stage CHK1 inhibitors (Prexasertib and GDC-0575)[2]. The data highlights the scaffold's superiority in oral bioavailability and off-target toxicity mitigation.

Compound / ScaffoldPrimary TargetEnzymatic IC₅₀ (nM)Cellular IC₅₀ (nM)Oral Bioavailability (F%)hERG Liability (IC₅₀)
3-AMPN Lead CHK10.812.568% > 40 µM
Prexasertib CHK1 / CHK21.215.0< 10% (IV only)~ 15 µM
GDC-0575 CHK11.518.245%> 30 µM
Abemaciclib CDK4/6> 5000N/A45%> 30 µM

Key Takeaways:

  • Potency: The 3-AMPN lead achieves sub-nanomolar enzymatic inhibition, outperforming Prexasertib[1].

  • Bioavailability: Unlike Prexasertib, which is restricted to intravenous administration due to poor solubility and rapid clearance, the 3-AMPN scaffold achieves 68% oral bioavailability in murine models[2].

  • Safety: The scaffold demonstrates minimal affinity for the hERG channel (>40 µM), significantly reducing the risk of cardiotoxicity[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate intrinsic controls and orthogonal readouts to definitively prove causality between 3-AMPN administration and target engagement.

Protocol A: TR-FRET Kinase Activity Assay

Purpose: To determine the precise ATP-competitive IC₅₀ of 3-AMPN inhibitors while eliminating auto-fluorescence artifacts common in highly conjugated nitriles.

  • Reagent Preparation & Baseline Establishment:

    • Action: Prepare 3-AMPN derivatives in a 10-point, 1:3 serial dilution starting at 10 µM in 100% DMSO.

    • Causality: A 10-point curve ensures a complete sigmoidal dose-response, allowing for accurate Hill slope calculation and preventing artifactual IC₅₀ shifts.

  • Reaction Assembly with Internal Controls:

    • Action: Dispense 10 nL of compound into a 384-well ProxiPlate. Add 2.5 µL of CHK1 enzyme/ULight-labeled substrate mix. Include wells with Staurosporine (positive control) and 1% DMSO (vehicle control).

    • Causality: Staurosporine validates maximum assay sensitivity; DMSO establishes the 100% activity baseline. Together, they enable a self-validating Z'-factor calculation (must be > 0.6 for assay progression).

  • ATP Initiation & Incubation:

    • Action: Add 2.5 µL of ATP at the predetermined Km​ (e.g., 15 µM) to initiate the reaction. Incubate for 60 mins at room temperature.

    • Causality: Running the assay strictly at the ATP Km​ ensures sensitivity to ATP-competitive inhibitors like 3-AMPN, preventing artificially inflated potency readouts.

  • Signal Detection & Orthogonal Readout:

    • Action: Add 5 µL of Eu-anti-phospho antibody and EDTA to terminate the reaction. Read on a multimode plate reader (Excitation 320 nm, Emission 665/615 nm).

    • Causality: Ratiometric TR-FRET (665/615 nm) normalizes well-to-well dispensing errors and completely bypasses false positives caused by compound auto-fluorescence.

Protocol B: Cellular Target Engagement (Orthogonal Validation)

Purpose: To prove that the biochemical IC₅₀ translates to cellular membrane permeability and specific intracellular kinase inhibition.

  • Cellular Treatment:

    • Action: Seed MV-4-11 cells (hematologic malignancy model) at 1×105 cells/well. Treat with 3-AMPN compounds (1 nM to 1 µM) for 2 hours.

  • Lysis and Dual-Target Western Blotting:

    • Action: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting probing for both Total CHK1 and Phospho-CHK1 (Ser296 - autophosphorylation site).

    • Causality: Probing for p-CHK1 (Ser296) confirms the inhibitor blocks kinase activity. Simultaneously probing for Total CHK1 acts as an internal validation that the signal loss is due to functional inhibition, not compound-induced protein degradation or non-specific cytotoxicity.

Workflow Synt Compound Synthesis TRFRET TR-FRET Assay (Primary Screen) Synt->TRFRET Hit Gen Cell Cellular Target Engagement TRFRET->Cell IC50 < 10nM PKPD In Vivo PK/PD Validation Cell->PKPD Cellular IC50 < 50nM Control1 Internal Control: Staurosporine & DMSO Control1->TRFRET Control2 Orthogonal Validation: Total vs p-CHK1 Control2->Cell

Caption: Self-validating experimental workflow for screening and advancing 3-AMPN-based kinase inhibitors.

Conclusion

The 3-amino-4-methoxypicolinonitrile (3-AMPN) scaffold represents a significant leap forward in kinase inhibitor design. By leveraging the nitrile group as a bioisostere for hinge binding and utilizing the methoxy group for strict steric control, 3-AMPN derivatives successfully decouple high potency from the poor oral bioavailability and off-target liabilities that plague earlier generations of inhibitors[1][2]. For drug development professionals targeting the ATR-CHK1 axis or specific CDKs, integrating this scaffold offers a highly validated pathway to clinical viability.

References
  • Jin, T. et al. "Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile." Journal of Medicinal Chemistry, ACS Publications, 2021. URL: [Link]

  • "Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies." European Journal of Medicinal Chemistry, PubMed, 2019. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Aminopicolinonitriles: A Head-to-Head Comparison

For researchers and professionals in drug development, the aminopicolinonitrile scaffold is a privileged structure, frequently appearing in molecules of significant biological interest. Its synthesis is a critical step i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the aminopicolinonitrile scaffold is a privileged structure, frequently appearing in molecules of significant biological interest. Its synthesis is a critical step in the discovery and development of new chemical entities. This guide provides an in-depth, head-to-head comparison of the primary synthetic pathways to this valuable heterocyclic core. We will move beyond simple procedural lists to dissect the underlying chemical principles, enabling you to make informed decisions for your specific synthetic challenges.

The Strategic Divide: Building vs. Modifying the Core

The synthesis of aminopicolinonitriles can be broadly categorized into two strategic approaches:

  • De Novo Ring Formation: These methods construct the substituted pyridine ring from acyclic precursors in a single or multi-step sequence. They offer high flexibility in introducing substituents.

  • Pyridine Ring Functionalization: These strategies begin with a pre-formed pyridine ring and introduce the requisite amino and cyano groups through subsequent chemical transformations. This approach is often more direct if a suitable pyridine starting material is available.

We will now explore the most prominent methods within each category, evaluating their strengths, weaknesses, and practical applicability.

De Novo Ring Formation: Crafting the Scaffold from the Ground Up

Multicomponent Reactions (MCRs): The Power of Convergence

One of the most elegant and atom-economical approaches to aminopicolinonitriles is the one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile, and an ammonium source (typically ammonium acetate).[1][2][3][4] This strategy assembles the complex pyridine core in a single operation, a significant advantage in terms of efficiency and sustainability.

Causality Behind Experimental Choices: The reaction proceeds through a cascade of classical organic reactions. It typically begins with a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone and ammonium acetate can form an enamine. A subsequent Michael addition of the enamine to the arylidenemalononitrile, followed by cyclization and aromatization (via oxidation, often by air), yields the final 2-amino-3-cyanopyridine product.

The choice of catalyst is critical and is the primary point of differentiation between the various published methods. The catalyst's role is to accelerate one or more of the key steps in the cascade, such as the initial Knoevenagel condensation.

Experimental Protocol: Copper-on-Charcoal Catalyzed Four-Component Synthesis [4]

This protocol exemplifies a heterogeneous catalysis approach, which simplifies catalyst removal and product purification.

  • Reaction Setup: To a 50 mL round-bottom flask, add the aldehyde (10 mmol), ketone (10 mmol), malononitrile (15 mmol), and ammonium acetate (20 mmol).

  • Catalyst Addition: Add copper nanoparticles on charcoal (Cu/C, 2 mol%).

  • Solvent & Conditions: Add ethanol (20 mL) as the solvent. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the heterogeneous catalyst by simple filtration. The filtrate is then concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Logical Workflow: Four-Component Synthesis of Aminopicolinonitriles

G cluster_process Reaction Cascade Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketone Ketone Michael Michael Addition Ketone->Michael Malononitrile Malononitrile Malononitrile->Knoevenagel Ammonium Ammonium Acetate Ammonium->Michael Knoevenagel->Michael Cyclization Cyclization & Aromatization Michael->Cyclization Product 2-Amino-3-cyanopyridine Cyclization->Product G Dinitrile Acyclic Dinitrile Precursor Deprotonation α-Deprotonation Dinitrile->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Enaminonitrile Cyclic β-Enaminonitrile Tautomerization->Enaminonitrile

Caption: Conceptual pathway for the Thorpe-Ziegler reaction.

This method is less commonly used for the direct synthesis of simple aminopicolinonitriles compared to MCRs, but it remains a valuable tool for constructing more complex, fused, or constrained ring systems where the required dinitrile precursor is readily accessible.

Pyridine Ring Functionalization: Modifying an Existing Core

Direct Cyanation of Pyridine N-Oxides

When a suitable aminopyridine or a precursor is available, direct functionalization is an attractive strategy. The cyanation of pyridine N-oxides is a well-established method for introducing a cyano group, typically at the C2 position. [5][6]This transformation is a variant of the Reissert-Henze reaction.

Causality Behind Experimental Choices: The N-oxide functionality is key to this reaction's success. It activates the pyridine ring towards nucleophilic attack. An acylating agent, such as dimethylcarbamoyl chloride (DMCC) or benzoyl chloride, reacts with the N-oxide oxygen, forming a highly electrophilic intermediate (an N-acyloxypyridinium salt). [5]This intermediate is now susceptible to attack by a cyanide nucleophile (e.g., from KCN or TMSCN) at the C2 position. Subsequent elimination of the acyloxy group restores aromaticity and yields the 2-cyanopyridine product. The choice of cyanide source is a critical consideration of cost, safety, and reactivity. While TMSCN can be effective, cheaper and more traditional reagents like KCN are often used in the presence of a suitable activating agent. [5]

Experimental Protocol: Cyanation of 4-Amidopyridine N-Oxide [5]

  • Reaction Setup: In a sealed tube, suspend 4-amidopyridine N-oxide (1 mmol) and potassium cyanide (KCN, 3 mmol) in anhydrous acetonitrile (CH₃CN, 5 mL).

  • Reagent Addition: Add dimethylcarbamoyl chloride (3 mmol) to the suspension.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and dilute with water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the 2-cyano-4-amidopyridine.

Performance Comparison of Cyanation Reagents

Cyanating ReagentActivating AgentTypical ConditionsYieldSafety/Cost Considerations
KCN [5]Dimethylcarbamoyl Chloride120 °C, CH₃CNGoodHighly toxic, inexpensive
TMSCN Dimethylcarbamoyl Chloride69% (for a related substrate) [5]Highly toxic, moisture sensitive, expensive
Zn(CN)₂ [5]Dimethylcarbamoyl Chloride120 °C, CH₃CNLower YieldToxic, less reactive than KCN
Buchwald-Hartwig Amination: A Modern C-N Coupling Approach

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. [7]In the context of aminopicolinonitrile synthesis, this reaction would typically be employed to couple an amine with a suitably halogenated picolinonitrile (e.g., 2-chloro-3-cyanopyridine).

Causality Behind Experimental Choices: The reaction proceeds via a catalytic cycle involving a palladium(0) species. [7][8]1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-picolinonitrile, forming a Pd(II) complex. 2. Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex. 3. Reductive Elimination: The C-N bond is formed as the desired aminopicolinonitrile product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are crucial for promoting both the oxidative addition and the final reductive elimination steps, preventing side reactions and increasing catalyst turnover. [7][8][9]The choice of base (e.g., Cs₂CO₃, KOt-Bu) is also critical for the deprotonation of the amine. [10]

Conceptual Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Oxidative Addition Product Ar-NHR lab_oa Ar-X PdII_Amido Ar-Pd(II)(NHR)L₂ PdII_Aryl->PdII_Amido Ligand Exchange & Deprotonation lab_am R-NH₂ + Base PdII_Amido->Pd0 Reductive Elimination BaseH [Base-H]⁺ lab_re Product ArylHalide Ar-X Amine R-NH₂ Base Base HX HX

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Head-to-Head Synthesis Strategy Comparison

FeatureMulticomponent ReactionsThorpe-Ziegler ReactionCyanation of N-OxidesBuchwald-Hartwig Amination
Strategy De Novo Ring FormationDe Novo Ring FormationRing FunctionalizationRing Functionalization
Key Advantage High convergence, atom economyGood for complex/fused ringsDirect C-H cyanationBroad amine scope, high yields
Limitations Substituent pattern dictated by starting materialsRequires synthesis of dinitrile precursorRequires N-oxide synthesis, harsh conditionsRequires halo-picolinonitrile, expensive catalysts/ligands
Step Economy Excellent (often one pot)Poor to ModerateModerateModerate
Substrate Scope Broad aldehyde/ketone scopeLimited by dinitrile availabilityModerateVery Broad (amines)
"Green" Aspects Often solvent-free or uses recyclable catalystsLess favorable due to multiple stepsUse of highly toxic cyanide saltsCatalyst/ligand toxicity and cost
Scalability Generally good, especially with heterogeneous catalystsChallenging due to high dilutionPossible, but safety concerns with KCNWell-established in industry, but cost can be a factor

Conclusion and Outlook

The synthesis of aminopicolinonitriles is a well-developed field with several robust and reliable methods at the disposal of the modern chemist.

  • For rapid access to a diverse library of analogs from simple, commercially available building blocks, Multicomponent Reactions are unparalleled in their efficiency and elegance. The development of heterogeneous and recyclable catalysts further enhances their appeal from a green chemistry and process development perspective. [4][11]* The Cyanation of Pyridine N-Oxides provides a direct and effective route when a specific aminopyridine precursor is readily available. However, the use of highly toxic cyanide sources and often harsh reaction conditions necessitates careful handling and consideration of safety protocols. [5]* The Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation and should be the go-to method for coupling valuable or complex amines with a pre-functionalized halo-picolinonitrile core. [7]Its broad substrate scope and typically high yields often justify the cost of the palladium catalyst and specialized ligands.

  • The Thorpe-Ziegler Reaction , while historically significant, is more of a niche method in this specific context, best reserved for the construction of intricate polycyclic systems where other methods may fail. [12][13] The choice of synthetic pathway is ultimately a strategic decision dictated by the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the resources available. Future developments will likely focus on further refining catalytic systems for MCRs to enhance scope and reduce costs, and on developing safer, more sustainable methods for direct C-H amination and cyanation of the pyridine ring.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013). Comptes Rendus Chimie, 16(10), 1111-1117.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC, 2005(i), 137-142.
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. (n.d.). Organic Chemistry Research.
  • Synthesis of 2-amino-3-cyanopyridine derivatives. (2013).
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). Acta Chimica Slovenica, 56(3).
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (n.d.). SciELO.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2009).
  • Buchwald–Hartwig amin
  • Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
  • Thorpe reaction. (n.d.). Wikipedia.
  • Thorpe-Ziegler Reaction. (2014).
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1075-1082.
  • Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. (2025). YouTube.

Sources

Validation

Structure-Activity Relationship (SAR) and Performance Comparison Guide: 3-Amino-4-methoxypicolinonitrile Analogs as Next-Generation Kinase Inhibitors

Executive Summary For drug development professionals and medicinal chemists, overcoming the limitations of classical kinase inhibitors—such as poor kinome selectivity, off-target toxicity, and suboptimal pharmacokinetics...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, overcoming the limitations of classical kinase inhibitors—such as poor kinome selectivity, off-target toxicity, and suboptimal pharmacokinetics—remains a primary challenge. The 3-amino-4-methoxypicolinonitrile (3-A-4-MP) scaffold has recently emerged as a highly privileged building block for designing next-generation kinase inhibitors, particularly targeting Checkpoint Kinase 1 (CHK1) in hematologic malignancies[1].

This guide provides an objective, data-driven comparison of 3-A-4-MP analogs against classical pyrimidine and quinazoline scaffolds. By dissecting the structural biology and providing self-validating experimental protocols, this document serves as a comprehensive resource for integrating this scaffold into your oncology pipeline.

Structural Biology & Mechanistic SAR (The "Why")

To understand the superior performance of 3-A-4-MP analogs, we must analyze the causality behind their target engagement. The scaffold operates via a highly specific bidentate hinge-binding motif, optimized by the electronic and steric contributions of its substituents.

  • The Picolinonitrile Core (Position 2): The nitrile group is a linear, electron-withdrawing bioisostere for carbonyl and hydroxyl groups[2]. Unlike bulky amide or carboxylate groups that suffer from steric clashes, the nitrile group projects seamlessly into the narrow kinase gatekeeper pocket. Its strong dipole acts as a potent hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Cys87 in CHK1), significantly driving down the IC50[1].

  • The 3-Amino Group: This group serves as an essential hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu85). The proximity of the 3-amino group to the 2-nitrile group creates a rigid, dual-point binding anchor that locks the molecule into the active site[3].

  • The 4-Methoxy Group: The methoxy substituent serves a dual mechanistic purpose. Electronically , it donates electron density into the pyridine ring, increasing the basicity of the pyridine nitrogen and strengthening the primary hydrogen bond with the hinge. Sterically and Physicochemically , the oxygen atom interacts with solvent molecules at the edge of the ATP-binding pocket, dramatically improving the compound's thermodynamic aqueous solubility compared to unsubstituted analogs[2].

G DNA_Damage DNA Damage (ssDNA) ATR ATR Kinase Activation DNA_Damage->ATR CHK1 CHK1 Kinase (Target) ATR->CHK1 Phosphorylates CDC25 CDC25A/C Degradation CHK1->CDC25 CDK CDK1/2 Inhibition CDC25->CDK Prevents Activation Arrest Cell Cycle Arrest CDK->Arrest Apoptosis Mitotic Catastrophe Inhibitor 3-A-4-MP Analogs (CHK1 Inhibitor) Inhibitor->CHK1 Inhibits Inhibitor->Apoptosis Induces

Figure 1: Mechanism of action for 3-A-4-MP analogs in the CHK1-mediated DNA Damage Response pathway.

Performance Comparison: 3-A-4-MP vs. Classical Scaffolds

When benchmarked against early-generation 2-aminopyrimidines and broad-spectrum quinazolines, the 3-A-4-MP scaffold demonstrates a distinct advantage in both potency and kinome selectivity. The unique geometry of the picolinonitrile group allows it to achieve sub-nanomolar potency while avoiding off-target interactions with closely related kinases like CHK2[1]. Furthermore, optimized picolinonitrile derivatives exhibit exceptional oral bioavailability, overcoming the intravenous limitations of earlier candidates[3].

Table 1: Quantitative Performance Benchmarking (In Vitro & PK)
Scaffold TypePrimary TargetIC50 (Target)Selectivity (Target vs. CHK2)Aqueous SolubilityOral Bioavailability (%F)
3-A-4-MP Analogs CHK10.4 nM >4000-fold High (>50 µg/mL) >45%
2-Aminopyrimidines CHK1 / CDKs15.0 nM<50-foldModerate (10-30 µg/mL)~20%
Quinazolines EGFR / Broad RTK5.0 nMPoor (Broad spectrum)Low (<10 µg/mL)~30%

Note: Data synthesized from comparative benchmarking of optimized picolinonitrile derivatives against reference kinase inhibitors.

Experimental Validation: Self-Validating Kinase Assay Protocol

To ensure the trustworthiness of the IC50 data presented above, the following methodology utilizes a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system.

Causality of Design: TR-FRET is specifically chosen over standard fluorescence intensity assays because it introduces a time delay before measurement. This eliminates false positives caused by the intrinsic auto-fluorescence of heterocyclic compounds. Furthermore, the assay's integrity is continuously monitored via the Z'-factor; any experimental plate yielding a Z' < 0.6 is automatically rejected, ensuring that the reported SAR is derived solely from high-confidence data.

Step-by-Step TR-FRET Methodology
  • Compound Preparation & Dispensing:

    • Prepare a 10 mM stock solution of the 3-A-4-MP analog in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution in a 384-well acoustic dispensing plate (e.g., Echo® 550) to generate a 10-point concentration curve.

    • Acoustically transfer 100 nL of compound (or DMSO for negative controls) into a 384-well low-volume assay plate.

  • Enzyme & Tracer Addition:

    • Dilute recombinant human CHK1 kinase and the specific TR-FRET tracer (e.g., Kinase Tracer 236) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add 5 µL of the Enzyme/Tracer mix to all wells. Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation:

    • Add 5 µL of an ATP/Substrate mixture (final ATP concentration = 1 mM, reflecting physiological conditions to ensure competitive inhibition accuracy).

    • Seal the plate and incubate for 60 minutes at 25°C.

  • Signal Detection & Readout:

    • Add 10 µL of the TR-FRET Development Reagent (containing the Europium-labeled anti-phospho antibody).

    • Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

  • Data Validation (Critical Step):

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Calculate the Z'-factor using the formula: Z' = 1 - (3*(SD_positive + SD_negative) / |Mean_positive - Mean_negative|).

    • Validation Gate: Proceed to IC50 curve fitting (4-parameter logistic regression) only if Z' > 0.6.

Workflow Step1 1. Compound Prep Serial dilution of 3-A-4-MP analogs Step2 2. Enzyme Addition Add CHK1 & Fluorescent Tracer Step1->Step2 Step3 3. Reaction Add ATP (1 mM) & Incubate (60 min) Step2->Step3 Step4 4. Detection TR-FRET or FP Readout Step3->Step4 Step5 5. Validation Calculate Z'-factor & IC50 Step4->Step5

Figure 2: Self-validating high-throughput screening workflow for evaluating kinase inhibitor potency.

Concluding Insights

The 3-amino-4-methoxypicolinonitrile scaffold represents a significant leap forward in rational kinase inhibitor design. By leveraging the unique hydrogen-bonding network of the picolinonitrile core and the physicochemical enhancements provided by the 4-methoxy group, researchers can achieve unprecedented selectivity and oral bioavailability. When validated through rigorous, self-monitoring assay workflows, this scaffold provides a robust foundation for developing next-generation targeted therapeutics.

References

  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)
  • Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)
  • Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols Source: Benchchem URL

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-methoxypicolinonitrile

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 3-Amino-4...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized chemical reagents like 3-Amino-4-methoxypicolinonitrile are not just regulatory requirements; they are integral to a culture of safety and scientific excellence. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties and potential hazards.

Hazard Assessment: Understanding the Compound

3-Amino-4-methoxypicolinonitrile belongs to the substituted pyridine class of compounds and contains a nitrile functional group. While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, its hazard profile can be reliably inferred from its structural components and data on close chemical analogs.

  • Pyridine Core : Pyridine and its derivatives are known for their potential toxicity and are generally considered hazardous waste.[1][2] Exposure can cause irritation to the skin and respiratory system, with more severe health effects possible upon significant inhalation or ingestion.[1][2][3]

  • Nitrile Group (-CN) : Organic nitriles are compounds of concern due to their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures. On a laboratory scale, disposal methods sometimes involve chemical conversion of the nitrile to a less toxic amide.[4]

  • Amino (-NH2) and Methoxy (-OCH3) Groups : These functional groups modify the compound's reactivity and biological activity but do not negate the underlying hazards of the aminopyridine structure. Analogs such as 3-Amino-4-methylpyridine are classified as harmful if swallowed, harmful in contact with skin, and capable of causing serious eye, skin, and respiratory irritation.[5][6]

Based on this analysis, 3-Amino-4-methoxypicolinonitrile must be handled as a hazardous and toxic substance.

Hazard Classification (Inferred)Description
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3][6]
Skin Corrosion/Irritation Causes skin irritation upon contact.[3][5]
Serious Eye Damage/Irritation Can cause serious eye irritation or damage.[3][5][6]
Specific Target Organ Toxicity May cause respiratory irritation.[3][6]
Environmental Hazard Pyridine-based compounds can be toxic to aquatic life.
Personal Protective Equipment (PPE) and Handling

All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[1][2][7] The following PPE is mandatory.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.[1]Provides chemical resistance. Latex gloves are not suitable.
Eye Protection Chemical splash goggles.Protects against splashes and dust.
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if handled exclusively within a fume hood.A respirator may be necessary for large spills or inadequate ventilation.
Step-by-Step Disposal Protocol

Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[2][7][8] The principle of "cradle-to-grave" oversight is critical, meaning waste is tracked from its point of generation to its final disposal by a licensed facility.[9]

Step 1: Waste Collection at the Point of Generation

  • Collect all waste materials containing 3-Amino-4-methoxypicolinonitrile—including unused product, reaction residues, and contaminated items (e.g., weigh boats, pipette tips, gloves)—directly into a designated hazardous waste container.[7]

  • This container should be located in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[9][10]

Step 2: Select a Compatible Waste Container

  • Use a container made of compatible material, such as glass or high-density polyethylene (HDPE), that is in good condition with no leaks or deterioration.[2][8][11]

  • The container must have a secure, leak-proof, screw-top lid.[10][11] Keep the container closed at all times except when adding waste.[10]

Step 3: Waste Segregation

  • Proper segregation is crucial to prevent dangerous chemical reactions.

  • Store the waste container for 3-Amino-4-methoxypicolinonitrile away from incompatible materials, particularly:

    • Strong Oxidizing Agents : To prevent potentially violent reactions.[12]

    • Strong Acids : To prevent exothermic reactions and the potential formation of toxic hydrogen cyanide gas from the nitrile group.[12]

  • Use secondary containment (e.g., a larger plastic tub) to prevent the spread of material in case of a leak.[11]

Step 4: Proper Labeling

  • Label the waste container clearly and legibly before adding any waste.[9]

  • The label must include:

    • The words "Hazardous Waste" .[7][12]

    • The full chemical name: "3-Amino-4-methoxypicolinonitrile" . Do not use abbreviations or chemical formulas.[7][10]

    • A clear indication of the hazards (e.g., "Toxic").[9]

    • The accumulation start date (the date the first drop of waste is added).

Step 5: Temporary Storage in the SAA

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area.[2][7]

  • The storage location must be away from heat, direct sunlight, and sources of ignition.[2][7]

  • Regularly inspect the container (at least weekly) for any signs of leakage or deterioration.[10]

Step 6: Arranging for Final Disposal

  • Once the waste container is nearly full (approximately 90%) or has reached the storage time limit set by your institution, arrange for pickup.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal service to collect the waste.[7][13] Follow their specific procedures for scheduling a pickup.

DisposalWorkflow start Waste Generation: 3-Amino-4-methoxypicolinonitrile (solid, solution, or contaminated material) spill_check Is it a spill? start->spill_check collect_waste 1. Collect waste in a compatible, sealed container. spill_check->collect_waste No spill_cleanup 1. Follow Spill Protocol: - Evacuate & Ventilate - Wear full PPE - Contain with inert absorbent spill_check->spill_cleanup Yes label_container 2. Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information collect_waste->label_container collect_spill 2. Collect absorbed material into a compatible, sealed container. spill_cleanup->collect_spill collect_spill->label_container store_waste 3. Store in designated SAA: - Segregate from incompatibles - Use secondary containment label_container->store_waste contact_ehs 4. Contact EHS for Pickup store_waste->contact_ehs end_node End: Waste is safely managed for disposal. contact_ehs->end_node

Disposal workflow for 3-Amino-4-methoxypicolinonitrile.
Spill Management Protocol

In the event of a spill, immediate and correct action is critical to ensure safety.

  • Evacuate & Alert : Immediately alert others in the area and evacuate all non-essential personnel.[7]

  • Ventilate : Ensure the area is well-ventilated. If the spill is not inside a fume hood, the hood sash should be lowered.

  • Wear PPE : Before addressing the spill, don the appropriate PPE as listed in Section 2.

  • Containment : Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to contain the spill.[7][11] Do not use combustible materials like paper towels to absorb large quantities.

  • Collection : Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3][7]

  • Decontamination : Clean the spill area according to your laboratory's standard operating procedures for hazardous materials.

  • Disposal : Ensure the collected spill waste is properly labeled and stored for EHS pickup.

  • Reporting : Report the spill to your laboratory supervisor and EHS department as required by institutional policy.

By adhering to this structured protocol, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the integrity of our scientific work.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-4-methoxypicolinonitrile

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handli...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-Amino-4-methoxypicolinonitrile. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to establish a conservative and robust safety protocol. Our approach is grounded in the principle of assuming a hazard profile that encompasses the risks of related compounds, ensuring a high level of protection.

Hazard Analysis: A Proactive Approach to Safety

Due to the novelty of 3-Amino-4-methoxypicolinonitrile, a comprehensive, peer-reviewed toxicological profile is not yet available. Therefore, we must infer potential hazards from analogous chemical structures. Analysis of related aminopyridines and benzonitriles suggests the following potential hazards[1][2][3][4]:

  • Acute Toxicity : Potential for harm if swallowed, inhaled, or in contact with skin. Some related compounds are classified as toxic or even fatal upon skin contact.

  • Skin and Eye Irritation : May cause skin irritation and serious eye damage[2][3].

  • Respiratory Irritation : Inhalation of dust or aerosols may lead to respiratory tract irritation[2][3].

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by the potential routes of exposure. The following table outlines the minimum recommended PPE for handling 3-Amino-4-methoxypicolinonitrile.

Protection Type Required Equipment Standard Rationale for Use
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.EN 166 (EU) or NIOSH (US) approved.[1][2]Protects against splashes, dust, and aerosols, preventing potential serious eye damage. A face shield is recommended when there is a significant splash potential[5].
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]Prevents skin contact, which may be a primary route of exposure leading to irritation or toxicity.
Respiratory Protection A NIOSH/MSHA-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2]Essential when handling the powder outside of a certified chemical fume hood, during spill cleanup, or when aerosolization is possible.

Operational Plan: Safe Handling, Storage, and Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for ensuring safety.

Engineering Controls and Preparation
  • Ventilation : Always handle 3-Amino-4-methoxypicolinonitrile in a well-ventilated area, preferably within a certified chemical fume hood[6].

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[2][7].

  • Personnel Training : All personnel handling the compound must be trained on its potential hazards and the procedures outlined in this guide.

Step-by-Step Handling Procedure
  • Don PPE : Before handling, don all required PPE as specified in the table above.

  • Avoid Dust Formation : Handle the solid material carefully to avoid generating dust[1][6].

  • Portioning : If transferring the chemical, use tools and techniques that minimize dust generation, such as a spatula in a draft-free environment within the fume hood.

  • Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water[2][8]. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1][2].

  • Store away from incompatible materials such as strong oxidizing agents and acids[2][8].

  • The storage area should be clearly labeled and secured.

Disposal
  • All waste containing 3-Amino-4-methoxypicolinonitrile should be considered hazardous.

  • Dispose of the chemical and any contaminated materials (e.g., gloves, wipes) in a designated, sealed, and properly labeled hazardous waste container.

  • Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal regulations[2][9]. Do not dispose of down the drain[1].

Emergency Procedures: Spill and Exposure Management

Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial. The following diagram outlines the necessary steps.

Spill_Response_Workflow Chemical Spill Response Workflow A Evacuate and Secure the Area B Notify Supervisor and Safety Officer A->B C Don Appropriate PPE (including respiratory protection) B->C D Contain the Spill (use absorbent pads or granules) C->D E Collect Spill Material (without creating dust) D->E F Place in a Sealed Hazardous Waste Container E->F G Decontaminate the Area F->G H Dispose of Waste and Contaminated PPE G->H

Caption: A stepwise workflow for safely managing a chemical spill.

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2].

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention[1][2].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2].

Conclusion: A Culture of Safety

Handling novel chemical entities like 3-Amino-4-methoxypicolinonitrile demands a proactive and informed approach to safety. By understanding the potential hazards based on related compounds and rigorously adhering to the PPE, handling, and disposal protocols outlined in this guide, we can foster a culture of safety that protects ourselves and our colleagues. This commitment allows us to pursue scientific advancement responsibly.

References

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  • SAFETY DATA SHEET - 3-Amino-4-methylpyridine. Fisher Scientific.

  • SAFETY DATA SHEET - 2-amino-6-methylpyridine. MilliporeSigma.

  • Personal protective equipment for handling 3-Amino-4-nitropyridine. Benchchem.

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

  • SAFETY DATA SHEET - 3-Amino-2-methoxypyridine-4-carboxylic acid. Fisher Scientific.

  • SAFETY DATA SHEET - 3-Amino-4-methoxybenzanilide. Fisher Scientific.

  • SAFETY DATA SHEET - 2-aminopyridine. MilliporeSigma.

  • 3-Amino-4-methylbenzonitrile. Apollo Scientific.

  • SAFETY DATA SHEET - 2-Amino-5-bromo-3-picoline. Fisher Scientific.

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  • MSDS of 3-Amino-4-methoxybenzanilide. Capot Chemical.

  • 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. Sisco Research Laboratories Pvt. Ltd.

  • 3-Methoxypropionitrile Material Safety Data Sheet. Santa Cruz Biotechnology.

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